trans-Hydroxy Praziquantel-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2/i7D2,8D2,15D |
InChI Key |
OKTGUGBZQBTMHZ-YNUDWXFUSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)[2H] |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to trans-Hydroxy Praziquantel-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-Hydroxy Praziquantel-d5, a key analytical standard in the research and development of the anthelmintic drug Praziquantel. This document details its chemical properties, its crucial role in pharmacokinetic and metabolic studies, and the methodologies for its application.
Introduction
This compound is the deuterated form of trans-4-hydroxy Praziquantel, a major in vivo metabolite of Praziquantel.[1][2] Praziquantel is a broad-spectrum anthelmintic drug, essential for the treatment of schistosomiasis and other trematode and cestode infections.[1][3] Due to its extensive metabolism in the liver by cytochrome P450 (CYP) enzymes, understanding the pharmacokinetics of both the parent drug and its metabolites is critical for optimizing dosage and efficacy.[2][4] this compound serves as an invaluable internal standard for the accurate quantification of Praziquantel and its metabolites in biological matrices using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers and research publications.
| Property | Value | Reference |
| Chemical Name | 2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | [8] |
| Molecular Formula | C₁₉H₁₉D₅N₂O₃ | [9][10] |
| Molecular Weight | 333.44 g/mol | [9][10][11] |
| CAS Number | 134924-71-3 (unlabelled) | [11] |
| Appearance | White Solid | [10] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Storage | 2-8°C, protected from light and air |
Role in Pharmacokinetic and Metabolic Studies
The primary application of this compound is as an internal standard in bioanalytical methods. The incorporation of five deuterium atoms results in a molecule that is chemically identical to the native metabolite but has a higher mass. This mass difference allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its similar chromatographic behavior and extraction efficiency correct for variations during sample processing and analysis.[12]
Praziquantel Metabolism
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19.[2][4] This process involves hydroxylation at various positions, leading to a number of metabolites.[1][13] The major monohydroxylated metabolite in humans is trans-4-hydroxy Praziquantel.[2]
The metabolic pathway of Praziquantel is depicted in the following diagram:
Quantitative Analysis using LC-MS/MS
The use of this compound as an internal standard is crucial for accurate pharmacokinetic studies. Below is a summary of typical parameters from LC-MS/MS methods used for the analysis of Praziquantel and its metabolites.
| Parameter | R-Praziquantel | S-Praziquantel | R-trans-4-OH-Praziquantel | Reference |
| Precursor Ion (m/z) | 312.2 | 312.2 | 328.0 | [14] |
| Product Ion (m/z) | 202.2 | 202.2 | 202.0 | [14] |
| Linear Range (µg/mL) | 0.01 - 2.5 | 0.01 - 2.5 | 0.1 - 25 | [14] |
| Limit of Quantification (µg/kg) | - | - | 1.0 | [6] |
Pharmacokinetic parameters obtained from studies utilizing deuterated standards are presented below. These values can vary depending on the study population, dosage, and analytical method.
| Parameter | R-Praziquantel | S-Praziquantel | R-trans-4-OH-Praziquantel | Reference |
| Cmax (µg/mL) | ~0.2 | ~0.9 | ~13.9 | |
| AUC₀₋₂₄ (µg*h/mL) | ~1.1 | ~9.0 | ~188.7 | |
| T½ (hours) | ~1.1 | ~3.3 | ~6.4 |
Experimental Protocols
General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of biological samples using this compound as an internal standard.
Detailed Method for Quantification in Biological Matrices
The following protocol is a generalized procedure based on published methods for the quantification of Praziquantel and its metabolites.[5][6][14]
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Prepare stock solutions of the non-deuterated analytes (R-Praziquantel, S-Praziquantel, and trans-4-hydroxy Praziquantel) in the same manner.
-
Serially dilute the stock solutions to prepare working solutions for calibration curves and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation Method):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a small volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile (300 µL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analytes and the internal standard (refer to the table in section 3.2).
-
4. Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of Praziquantel Derivatives (General Overview)
The following diagram illustrates a generalized synthetic relationship:
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Praziquantel. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Praziquantel and its primary metabolite in complex biological matrices. This, in turn, facilitates a deeper understanding of the drug's pharmacokinetic profile, which is vital for ensuring its safe and effective use in the treatment of schistosomiasis and other parasitic diseases.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of praziquantel and its main metabolites in the tissues of black goats and their residue depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Dihydroartemisinin-Piperaquine on the Pharmacokinetics of Praziquantel for Treatment of Schistosoma mansoni Infection [mdpi.com]
- 8. cis-Hydroxy Praziquantel-d5 | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. tlcstandards.com [tlcstandards.com]
- 11. clearsynth.com [clearsynth.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of Deuterated trans-4-hydroxy-praziquantel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. The drug is extensively metabolized in vivo, with trans-4-hydroxy-praziquantel being a major metabolite. Deuterated analogs of pharmacologically active compounds are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis or as potential therapeutic agents with altered metabolic profiles. This technical guide provides a comprehensive overview of a synthetic route to deuterated trans-4-hydroxy-praziquantel, intended for researchers and professionals in drug development. The synthesis involves a multi-step process, including the preparation of the praziquantel core, synthesis of a deuterated and protected side chain, coupling of the two fragments, and final deprotection.
Overall Synthetic Strategy
The synthesis of deuterated trans-4-hydroxy-praziquantel can be conceptually divided into two main components: the synthesis of the praziquantel backbone amine (praziquanamine) and the preparation of a deuterated and protected trans-4-hydroxycyclohexanecarboxylic acid side chain. These two key intermediates are then coupled, followed by a final deprotection step to yield the target molecule.
Figure 1: Overall synthetic workflow for deuterated trans-4-hydroxy-praziquantel.
Experimental Protocols
Part 1: Synthesis of Praziquanamine
The synthesis of the praziquantel core and its subsequent hydrolysis to praziquanamine is a well-established process.
Figure 2: Synthesis of Praziquanamine from Phenethylamine.
1.1 Synthesis of Praziquantel:
A common route involves the reaction of phenylethylamine with chloroacetyl chloride, followed by reaction with aminoacetaldehyde dimethyl acetal, cyclization, and finally acylation with cyclohexanecarbonyl chloride.[1][2]
1.2 Hydrolysis of Praziquantel to Praziquanamine:
Praziquantel is hydrolyzed to praziquanamine, the key amine intermediate for the subsequent coupling reaction.
-
Protocol: Racemic praziquantel is dissolved in a mixture of ethanol and hydrochloric acid (e.g., 1 N HCl).[3] The solution is heated at reflux for an extended period (e.g., 18-26 hours).[3] After cooling, the reaction mixture is washed with an organic solvent like ethyl acetate. The aqueous layer is then basified to a high pH (e.g., pH 12) with a strong base such as sodium hydroxide. The product, praziquanamine, is extracted with a chlorinated solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated to yield the crude product, which can be further purified by recrystallization.[3]
Part 2: Synthesis of Deuterated and Protected trans-4-Hydroxycyclohexanecarboxylic Acid
This part of the synthesis focuses on preparing the deuterated side chain with a protecting group on the hydroxyl function to prevent side reactions during the coupling step.
2.1 Catalytic Deuteration of p-Hydroxybenzoic Acid:
The introduction of deuterium is achieved at an early stage by catalytic H/D exchange on p-hydroxybenzoic acid.
-
Protocol (General): p-Hydroxybenzoic acid is subjected to catalytic deuteration in the presence of a deuterium source, typically deuterium oxide (D₂O), and a suitable catalyst such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C). The reaction is often carried out under elevated temperature and pressure to facilitate the exchange of aromatic and benzylic protons with deuterium. This method can be adapted to achieve high levels of deuterium incorporation.
2.2 Hydrogenation to Deuterated trans-4-Hydroxycyclohexanecarboxylic Acid:
The deuterated aromatic ring is then reduced to the corresponding deuterated cyclohexane ring.
-
Protocol: The deuterated p-hydroxybenzoic acid is hydrogenated using a catalyst like Ruthenium or Palladium on carbon in a suitable solvent such as water.[4] The reaction is performed under hydrogen pressure and at elevated temperatures (e.g., 80-150 °C).[4] This hydrogenation typically yields a mixture of cis and trans isomers. Isomerization to enrich the desired trans isomer can be achieved by heating the mixture in the presence of a base, such as a sodium alkoxide in an alcohol solvent.[4] The final product can be purified by recrystallization.[4]
2.3 Protection of the Hydroxyl Group:
The hydroxyl group of the deuterated trans-4-hydroxycyclohexanecarboxylic acid is protected, for example, as a benzyl ether, to prevent its reaction during the subsequent coupling step.
-
Protocol: The deuterated trans-4-hydroxycyclohexanecarboxylic acid is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred until completion, followed by aqueous workup and extraction with an organic solvent. The protected product is then purified.
Part 3: Coupling and Deprotection
3.1 Coupling of Praziquanamine with the Deuterated Side Chain:
The amine and the carboxylic acid fragments are joined via an amide bond formation.
-
Protocol: Praziquanamine and the deuterated, protected trans-4-hydroxycyclohexanecarboxylic acid are dissolved in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), is added, often in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion. The crude product is then worked up and purified by chromatography.
3.2 Deprotection to Yield Deuterated trans-4-hydroxy-praziquantel:
The final step involves the removal of the protecting group from the hydroxyl function.
-
Protocol (for Benzyl Protection): The deuterated and protected trans-4-hydroxy-praziquantel is dissolved in a suitable solvent like methanol or ethanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation with hydrogen gas. The reaction proceeds until the deprotection is complete, as monitored by techniques like TLC or LC-MS. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product, deuterated trans-4-hydroxy-praziquantel.
Data Presentation
Table 1: Summary of Key Intermediates and Reagents
| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Praziquantel | C₁₉H₂₄N₂O₂ | 312.41 | Starting material for praziquanamine |
| Praziquanamine | C₁₂H₁₆N₂O | 204.27 | Core amine intermediate |
| p-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | Precursor for the side chain |
| Deuterium Oxide (D₂O) | D₂O | 20.03 | Deuterium source |
| trans-4-(Benzyloxy)cyclohexanecarboxylic acid | C₁₄H₁₈O₃ | 234.29 | Protected side chain (non-deuterated analog) |
| Deuterated trans-4-(Benzyloxy)cyclohexanecarboxylic acid | C₁₄HₓDᵧO₃ | Variable | Deuterated and protected side chain |
| Deuterated trans-4-hydroxy-praziquantel | C₁₉HₓDᵧN₂O₃ | Variable | Final product |
Table 2: Typical Reaction Conditions and Yields (Illustrative)
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Praziquantel Hydrolysis | Praziquantel, HCl | Ethanol/Water | Reflux | 18-26 | 80-90 |
| p-HBA Deuteration | p-HBA, D₂O, Pd/C | D₂O | 100-150 | 24-48 | Variable |
| Hydrogenation | Deuterated p-HBA, H₂ | Water | 80-150 | 12-24 | 70-80 |
| Hydroxyl Protection | Deuterated acid, Benzyl bromide, NaH | DMF | Room Temp | 12 | 85-95 |
| Amide Coupling | Praziquanamine, Protected acid, DCC | DCM | Room Temp | 12-24 | 60-70 |
| Deprotection | Protected product, H₂, Pd/C | Methanol | Room Temp | 4-8 | 90-98 |
Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.
Conclusion
This technical guide outlines a feasible and comprehensive synthetic route for the preparation of deuterated trans-4-hydroxy-praziquantel. The strategy relies on the synthesis of two key fragments, the praziquantel core amine and a deuterated, protected side chain, followed by their coupling and final deprotection. While the synthesis of the non-deuterated analog is well-documented, the introduction of deuterium can be achieved through catalytic exchange on the aromatic precursor of the side chain. The protocols provided herein are based on established chemical transformations and can be adapted and optimized by researchers to produce this valuable labeled compound for advanced DMPK studies and other applications in drug development. Careful monitoring and characterization at each step are crucial to ensure the desired isotopic enrichment and stereochemical purity of the final product.
References
- 1. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate [hero.epa.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Metabolism of Praziquantel: A Deep Dive into the Formation of Trans-Hydroxy Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode infections, administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity is primarily attributed to the (R)-enantiomer.[1][2] Praziquantel undergoes extensive and rapid first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] This metabolic conversion is a critical determinant of the drug's bioavailability, efficacy, and potential for drug-drug interactions. A key metabolic pathway is the hydroxylation of the cyclohexyl ring, leading to the formation of various mono- and di-hydroxylated metabolites, with the trans-4-hydroxy metabolite being a major product.[1][5] Understanding the nuances of praziquantel metabolism is paramount for optimizing its clinical use, developing new formulations, and predicting potential pharmacogenetic variabilities in patient populations.
This technical guide provides a comprehensive overview of the metabolism of praziquantel with a specific focus on the formation of its trans-hydroxy metabolites. It consolidates quantitative data on metabolic kinetics, details common experimental protocols for studying PZQ metabolism, and presents visual diagrams of the key metabolic pathways and experimental workflows.
Praziquantel Metabolism: Key Enzymes and Enantioselectivity
The metabolism of praziquantel is a complex process involving multiple cytochrome P450 isoenzymes, with a pronounced stereoselectivity towards the two enantiomers. The primary enzymes involved in the metabolism of PZQ are CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, with minor contributions from CYP2D6.[6][7][8]
The metabolism of the therapeutically active (R)-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, while the (S)-PZQ enantiomer is primarily metabolized by CYP2C19 and CYP3A4.[5] This enantioselective metabolism results in different pharmacokinetic profiles for the two enantiomers, with (S)-PZQ generally exhibiting higher systemic levels than (R)-PZQ.[4] The major metabolite of (R)-PZQ is (R)-trans-4-hydroxy-praziquantel ((R)-trans-4-OH-PZQ), which has significantly less anthelmintic activity than the parent compound.[2][9]
Quantitative Data on Praziquantel Metabolism
The following tables summarize key quantitative data related to the metabolism of praziquantel and the formation of its metabolites.
Table 1: In Vitro Kinetic Parameters for the Formation of Praziquantel Metabolites
| Substrate | Enzyme | Metabolite | Km (μM) | Vmax (relative units) | Reference |
| (R,S)-PZQ | CYP2C9 | Metabolite IV | Not specified | Not specified | [4] |
| (R)-PZQ | CYP2C9 | Metabolite IV | Not specified | Not specified | [4] |
| (S)-PZQ | CYP2C9 | Metabolite IV | Not specified | Not specified | [4] |
| (R,S)-PZQ | CYP3A4 | Metabolite IV | Not specified | Not specified | [4] |
| (R)-PZQ | CYP3A4 | Metabolite IV | Not specified | Not specified | [4] |
| (S)-PZQ | CYP3A4 | Metabolite IV | Not specified | Not specified | [4] |
| (R,S)-PZQ | CYP2C9 | Metabolite V | Not specified | Not specified | [4] |
| (R)-PZQ | CYP2C9 | Metabolite V | Not specified | Not specified | [4] |
| (S)-PZQ | CYP2C9 | Metabolite V | Not specified | Not specified | [4] |
| (R,S)-PZQ | CYP3A4 | Metabolite V | Not specified | Not specified | [4] |
| (R)-PZQ | CYP3A4 | Metabolite V | Not specified | Not specified | [4] |
| (S)-PZQ | CYP3A4 | Metabolite V | Not specified | Not specified | [4] |
| (R,S)-PZQ | CYP2C9 | Metabolite VII | Not specified | Not specified | [4] |
| (R)-PZQ | CYP2C9 | Metabolite VII | Not specified | Not specified | [4] |
| (S)-PZQ | CYP2C9 | Metabolite VII | Not specified | Not specified | [4] |
| (R,S)-PZQ | CYP3A4 | Metabolite VII | Not specified | Not specified | [4] |
| (R)-PZQ | CYP3A4 | Metabolite VII | Not specified | Not specified | [4] |
| (S)-PZQ | CYP3A4 | Metabolite VII | Not specified | Not specified | [4] |
Note: Metabolite identities beyond mono-oxidized products were not fully specified in the cited source.
Table 2: In Vitro Intrinsic Clearance (CLint) of Praziquantel Enantiomers
| Substrate | System | CLuH,int (mL/min/kg) | Reference |
| (R)-PZQ | HLM | Not specified | [5] |
| (S)-PZQ | HLM | Not specified | [5] |
| Racemic PZQ | HLM (via X-OH-PZQ formation) | 5x higher than via 4-OH-PZQ formation | [5] |
| (R)-PZQ | rCYP1A2 | 7.55 | [5] |
| (S)-PZQ | rCYP1A2 | 0.83 | [5] |
| (R)-PZQ | rCYP2C19 | 4.60 | [5] |
| (S)-PZQ | rCYP2C19 | 2.44 | [5] |
Table 3: Pharmacokinetic Parameters of Praziquantel Enantiomers and (R)-trans-4-OH-PZQ in Human Plasma (40 mg/kg single dose)
| Analyte | Cmax (μg/mL) | Tmax (h) | AUC0–24h (μg·h/mL) | t1/2 (h) | Reference |
| (R)-PZQ | 0.2 | 7.0 | 1.1 | 1.1 | [9] |
| (S)-PZQ | 0.9 | 7.0 | 9.0 | 3.3 | [9] |
| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 | [9] |
Experimental Protocols
In Vitro Metabolism of Praziquantel using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the in vitro metabolism of praziquantel and its enantiomers using human liver microsomes.
1. Materials and Reagents:
-
Praziquantel (racemic, (R)-PZQ, (S)-PZQ)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
Recombinant human CYP enzymes (for reaction phenotyping)
-
Selective CYP inhibitors (for reaction phenotyping)
2. Incubation Procedure:
-
Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM to 37°C.
-
Add the HLM to the master mix to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Initiate the reaction by adding praziquantel (or its enantiomers) at various concentrations (e.g., 1-100 μM).
-
Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the depletion of the parent drug and the formation of metabolites using a validated LC-MS/MS method.[10]
3. Reaction Phenotyping (to identify contributing CYP enzymes):
-
Recombinant CYPs: Incubate praziquantel with individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine which enzymes are capable of metabolizing the drug.
-
Selective Inhibitors: Incubate praziquantel with HLM in the presence and absence of known selective inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) to assess the contribution of each enzyme to the overall metabolism.[5]
In Vivo Pharmacokinetic Study in Humans
This protocol provides a general outline for a clinical study to evaluate the pharmacokinetics of praziquantel and its metabolites.
1. Study Design:
-
A single-dose, open-label study in healthy volunteers or patients.
-
Administer a single oral dose of praziquantel (e.g., 40 mg/kg).
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[9]
2. Sample Collection and Processing:
-
Collect blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
Alternatively, dried blood spots (DBS) can be collected for less invasive sampling.[10]
-
Store all samples at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a stereoselective analytical method, typically LC-MS/MS, for the simultaneous quantification of (R)-PZQ, (S)-PZQ, and their major metabolites (e.g., (R)-trans-4-OH-PZQ) in plasma, blood, or DBS.[10]
-
The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for each analyte using non-compartmental analysis.[9]
Visualizing Metabolic Pathways and Workflows
Praziquantel Metabolic Pathway
Caption: Metabolic pathways of (R)- and (S)-praziquantel.
Experimental Workflow for In Vitro Praziquantel Metabolism Study
Caption: Workflow for in vitro praziquantel metabolism studies.
Conclusion
The metabolism of praziquantel is a multifaceted process characterized by significant enantioselectivity and the involvement of multiple CYP450 enzymes. The formation of trans-hydroxy metabolites, particularly from the active (R)-enantiomer, is a key pathway influencing the drug's pharmacokinetic profile and overall efficacy. A thorough understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is crucial for the rational development of new praziquantel formulations and for personalizing treatment strategies in diverse patient populations. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to optimize the therapeutic use of this essential anthelmintic agent.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Technical Guide to the Biological Activity of Trans-Hydroxy Praziquantel Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the trans-hydroxy metabolites of praziquantel (PZQ), with a specific focus on the differential effects of its enantiomeric forms. As the primary treatment for schistosomiasis, understanding the metabolic fate and activity of PZQ's derivatives is critical for optimizing therapeutic strategies and developing next-generation anthelmintics. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to support ongoing research and development in this field.
Quantitative Assessment of Biological Activity
The enantiomers of trans-4-hydroxy praziquantel exhibit significant differences in their biological activity against Schistosoma species. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of Praziquantel and its Metabolites against Schistosoma mansoni
| Compound | Target Stage | IC50 (µg/mL) | Reference(s) |
| (R)-Praziquantel | Adult | 0.02 | [1][2] |
| (S)-Praziquantel | Adult | 5.85 | [1][2] |
| (R)-trans-4-hydroxy-PZQ | Adult | 4.08 | [1][2] |
| (S)-trans-4-hydroxy-PZQ | Adult | >100 | [1][2] |
| (R)-cis-4-hydroxy-PZQ | Adult | 2.42 | [1][2] |
| (S)-cis-4-hydroxy-PZQ | Adult | >100 | [1][2] |
| (R)-Praziquantel | NTS | 0.03 | [1][3] |
| (S)-Praziquantel | NTS | 40.0 | [1][3] |
| Racemic trans-4-hydroxy-PZQ | NTS | 133 | [1][3] |
| (R)-trans-4-hydroxy-PZQ | NTS | 28.5 | [1][3] |
| (R)-cis-4-hydroxy-PZQ | NTS | 34.3 | [1][3] |
NTS: Newly Transformed Schistosomula
Table 2: In Vitro Activity of Praziquantel and its Metabolites against Schistosoma haematobium
| Compound | Incubation Time | IC50 (µg/mL) | Reference(s) |
| (R)-Praziquantel | 4 h | 0.007 | [4][5] |
| (R)-Praziquantel | 72 h | 0.01 | [4][5] |
| (S)-Praziquantel | 4 h | 3.51 | [4][5] |
| (S)-Praziquantel | 72 h | 3.40 | [4][5] |
| Racemic Praziquantel | 4 h & 72 h | 0.03 | [4][5] |
| trans-4-hydroxy-PZQ | 4 h & 72 h | 1.47 | [4][5] |
Table 3: In Vivo Efficacy of Praziquantel Enantiomers in Murine Models
| Compound | Species | Dose (mg/kg) | Worm Burden Reduction (%) | Reference(s) |
| (R)-Praziquantel | S. mansoni | 400 | 100 | [1][2] |
| (S)-Praziquantel | S. mansoni | 400 | 19 | [1][2] |
| (R)-Praziquantel | S. haematobium | 125 | 98.5 | [4][5] |
| (R)-Praziquantel | S. haematobium | 62.5 | 75.6 | [4][5] |
| (R)-Praziquantel | S. haematobium | 31.0 | 73.3 | [4][5] |
| (S)-Praziquantel | S. haematobium | 500 | 94.1 | [4][5] |
| (S)-Praziquantel | S. haematobium | 250 | 83.0 | [4][5] |
| (S)-Praziquantel | S. haematobium | 125 | 46.7 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity of trans-hydroxy praziquantel enantiomers.
In Vitro Activity against Adult Schistosoma
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on adult worms.
Materials:
-
Adult Schistosoma mansoni or S. haematobium worms
-
RPMI 1640 medium supplemented with fetal calf serum and antibiotics
-
24-well plates
-
Test compounds (trans-hydroxy PZQ enantiomers) dissolved in dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Worm Collection: Adult worms are recovered from the mesenteric veins of infected mice.
-
Plate Preparation: Serial dilutions of the test compounds are prepared in RPMI 1640 medium in 24-well plates. A control well with medium and the highest concentration of DMSO used for dilutions is included.
-
Worm Incubation: A defined number of adult worms (e.g., 5-10) are placed in each well.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 24, 48, or 72 hours).
-
Microscopic Evaluation: Worm motility and viability are assessed at different time points using an inverted microscope. A scoring system is often used to quantify the effect, ranging from normal activity to complete paralysis and death.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve generated from the microscopic evaluation scores.
In Vitro Activity against Newly Transformed Schistosomula (NTS)
Objective: To assess the activity of test compounds on the early developmental stage of the parasite.
Materials:
-
Schistosoma cercariae
-
Vortex mixer
-
Percoll solution
-
Culture medium (e.g., M199) supplemented with serum and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
Incubator (37°C, 5% CO2)
-
Inverted microscope or plate reader for viability assays
Procedure:
-
Cercarial Transformation: Cercariae are mechanically transformed into NTS by vortexing.
-
Purification: NTS are separated from cercarial tails and debris by centrifugation through a Percoll gradient.
-
Plate Preparation: Serial dilutions of the test compounds are prepared in the culture medium in 96-well plates.
-
NTS Incubation: A defined number of NTS are added to each well.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Viability Assessment: The viability of NTS is determined microscopically by observing motility and morphology. Alternatively, viability assays using fluorescent dyes like resazurin can be employed for a more quantitative readout.
-
IC50 Determination: The IC50 is calculated based on the observed viability at different compound concentrations.
In Vivo Efficacy in a Murine Model
Objective: To evaluate the worm burden reduction potential of the test compounds in infected mice.
Materials:
-
Mice infected with Schistosoma cercariae
-
Test compounds (trans-hydroxy PZQ enantiomers)
-
Vehicle for oral administration (e.g., 7% Tween 80 and 3% ethanol in water)
-
Gavage needles
-
Dissection tools
Procedure:
-
Infection: Mice are infected with a defined number of cercariae. The infection is allowed to establish for several weeks (e.g., 7-8 weeks for S. mansoni).
-
Treatment: Infected mice are treated with a single oral dose of the test compound. A control group receives the vehicle only.
-
Worm Recovery: After a specified period post-treatment (e.g., 2-3 weeks), the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Worm Counting: The number of male and female worms is counted for each mouse.
-
Worm Burden Reduction Calculation: The worm burden reduction is calculated as the percentage decrease in the mean number of worms in the treated group compared to the untreated control group.
Hepatic Shift Assay
Objective: To observe the migration of worms from the mesenteric veins to the liver following treatment.
Materials:
-
Infected mice
-
Test compounds
-
Dissection tools
Procedure:
-
Treatment: Infected mice are treated with the test compound.
-
Timed Dissections: At various time points after treatment (e.g., 1, 4, 24, 48 hours), a subset of mice is euthanized.
-
Worm Localization: The number of worms in the mesenteric veins and the liver is carefully counted for each mouse.
-
Data Analysis: The percentage of worms located in the liver is calculated for each time point to assess the kinetics of the hepatic shift.
Signaling Pathways and Experimental Workflows
The mechanism of action of praziquantel and its active metabolites is primarily linked to the disruption of calcium homeostasis in the parasite. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of (R)-praziquantel in Schistosoma.
Caption: General experimental workflow for evaluating antischistosomal compounds.
Metabolism of Praziquantel
Praziquantel undergoes extensive first-pass metabolism in the host, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolites are mono-hydroxylated derivatives, with the trans-4-hydroxy praziquantel being a significant product in humans. The metabolism is enantioselective, with different CYP isoforms showing preferences for the (R)- and (S)-enantiomers. Notably, CYP2C19 and CYP3A4 are major contributors to the metabolism of (S)-PZQ, while CYP1A2 and CYP2C19 play a more significant role in the metabolism of the active (R)-PZQ enantiomer.[6]
Caption: Simplified metabolic pathway of praziquantel enantiomers.
Conclusion
The biological activity of praziquantel is predominantly attributed to its (R)-enantiomer. The main human metabolite, (R)-trans-4-hydroxy-praziquantel, retains some, albeit significantly lower, anthelmintic activity compared to the parent compound. In contrast, the (S)-enantiomer and its corresponding trans-hydroxy metabolite are largely inactive. A thorough understanding of the stereospecific activity, metabolism, and mechanism of action of praziquantel and its derivatives is paramount for the rational design of new antischistosomal drugs with improved efficacy and pharmacokinetic profiles. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers dedicated to this critical area of drug discovery.
References
- 1. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Praziquantel Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schistosoma mansoni: lack of correlation between praziquantel-induced intra-worm calcium influx and parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 5. Praziquantel: physiological evidence for its site(s) of action in magnesium-paralysed Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Role of Cytochrome P450 in Praziquantel Hydroxylation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally.[1][2] Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic efficacy is primarily attributed to the (R)-PZQ enantiomer, while the (S)-PZQ form is less effective and contributes to the drug's bitter taste.[3][4] PZQ undergoes extensive first-pass metabolism in the liver, a process dominated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] This metabolic conversion, principally through hydroxylation, is a critical determinant of the drug's bioavailability, pharmacokinetic variability, and ultimately, its clinical effectiveness.[3][6]
The hydroxylation of PZQ is a complex, stereoselective process mediated by several CYP isozymes.[3][4] Genetic polymorphisms in these enzymes can lead to significant interindividual differences in drug metabolism, potentially resulting in variable cure rates or adverse effects.[1][6] A thorough understanding of the specific CYP enzymes involved, their kinetic properties, and the experimental methods used to characterize these interactions is therefore essential for optimizing PZQ therapy and developing new, improved formulations. This guide provides an in-depth technical overview of the pivotal role of cytochrome P450 in the hydroxylation of praziquantel, summarizing key quantitative data, detailing experimental protocols, and illustrating the core metabolic pathways.
Cytochrome P450 Isozymes and Enantioselective Metabolism of Praziquantel
The metabolism of praziquantel is primarily mediated by CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5.[1][6] These enzymes exhibit distinct catalytic activities and stereoselectivity towards the (R)- and (S)-enantiomers of PZQ, leading to different metabolic profiles and clearance rates for each. The main metabolite formed is 4-hydroxy praziquantel (4-OH PZQ).[3]
-
(R)-Praziquantel Metabolism: The therapeutically active (R)-PZQ is predominantly metabolized by CYP1A2 and CYP2C19 .[3][7] CYP1A2, in particular, shows a clear preference for the R-enantiomer.[3]
-
(S)-Praziquantel Metabolism: The less active (S)-PZQ is mainly metabolized by CYP2C19 and CYP3A4 .[3][7] Notably, CYP3A4 is the largest contributor to the metabolism of S-PZQ.[3]
This enantioselective metabolism is a key factor in the differing pharmacokinetics of the two enantiomers observed in vivo. The diagram below illustrates the primary metabolic pathways for each enantiomer.
Caption: Metabolic pathways of Praziquantel enantiomers.
Quantitative Analysis of Praziquantel Hydroxylation
The stereoselective metabolism of PZQ has been quantified through various in vitro studies, providing key kinetic parameters that describe the efficiency and capacity of each CYP isozyme. These parameters are crucial for developing pharmacokinetic models and predicting drug-drug interactions.
Table 1: In Vitro Intrinsic Clearance of Praziquantel Enantiomers by Major CYP Isozymes
This table summarizes the predicted unbound intrinsic hepatic clearance (CLuH, int) of R- and S-PZQ by the primary metabolizing enzymes, as determined by substrate depletion assays.[3]
| CYP Isozyme | Enantiomer | Predicted CLuH, int (mL/min/kg) | Key Observation |
| CYP1A2 | R-PZQ | 27.80 | R-PZQ is cleared over 2 times faster than S-PZQ.[3] |
| S-PZQ | 13.07 | ||
| CYP2C19 | R-PZQ | 19.73 | High intrinsic clearance for both enantiomers.[3] |
| S-PZQ | 30.71 | ||
| CYP3A4 | R-PZQ | 2.50 | S-PZQ is cleared nearly 3 times faster than R-PZQ.[3] |
| S-PZQ | 7.46 |
Table 2: Relative Contribution of CYP Isozymes to Praziquantel Metabolism
The contribution of individual CYP enzymes to the overall metabolism of PZQ varies significantly between enantiomers.
| Enantiomer | CYP Isozyme | Estimated Contribution | Method of Determination | Reference |
| S-PZQ | CYP3A4 | 89.88% | Metabolite formation (SIMCYP® IVIVE prediction) | [3] |
| Racemic PZQ | CYP1A2 | 39% | In vitro assessment | [1] |
| CYP3A4/5 | 30% | In vitro assessment | [1] | |
| CYP2D6 | <10% | In vitro assessment | [1] |
These data underscore the dominant role of CYP3A4 in S-PZQ clearance and the significant involvement of CYP1A2 in the metabolism of the racemate, likely reflecting its high affinity for R-PZQ.[1][3]
Experimental Protocols for Studying PZQ Hydroxylation
Characterizing the role of CYP enzymes in PZQ metabolism involves a combination of in vitro and in vivo experimental approaches.
In Vitro CYP Reaction Phenotyping
This is a foundational experiment to identify which CYP isozymes are responsible for metabolizing a drug.
Objective: To determine the specific human CYP enzymes involved in the metabolism of R- and S-Praziquantel.
Methodology:
-
System Preparation: A panel of 10 recombinant human CYP (rCYP) isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5, etc.) are used.[3]
-
Incubation: R-PZQ, S-PZQ, or racemic PZQ is incubated separately with each rCYP enzyme in an appropriate buffer system containing a NADPH-generating system to initiate the metabolic reaction.[3][5]
-
Reaction Termination: After a specified incubation time (e.g., 30-60 minutes) at 37°C, the reaction is stopped by adding a quenching solvent like ice-cold acetonitrile.[3]
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to measure the depletion of the parent drug (substrate depletion method) or the formation of hydroxylated metabolites (metabolite formation method).[3][4]
-
Data Interpretation: The CYPs that show significant substrate depletion or metabolite formation are identified as the primary metabolizing enzymes.[3]
Enzyme Kinetic Studies in Human Liver Microsomes (HLM)
This experiment determines the kinetic parameters (Km and Vmax) of PZQ hydroxylation in a more physiologically relevant system.
Objective: To quantify the kinetics of the formation of major hydroxylated metabolites of PZQ.
Methodology:
-
System Preparation: Pooled human liver microsomes (HLM) are used as the enzyme source.
-
Incubation: Varying concentrations of PZQ (or its enantiomers) are incubated with HLM and a NADPH-generating system at 37°C.[3]
-
Time Course: Aliquots are removed at several time points and the reaction is quenched.
-
Analysis: Samples are analyzed by UPLC-MS/MS to quantify the concentration of metabolites like cis-4-OH-PZQ and X-OH-PZQ.[3][8]
-
Kinetic Analysis: The rate of metabolite formation is plotted against the substrate concentration. The data are fitted to the Michaelis-Menten equation to determine the apparent Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). Intrinsic clearance (CLint) is calculated as Vmax/Km.[4]
In Vivo Drug-Drug Interaction (DDI) Study
This clinical study design validates in vitro findings by observing the effect of a known CYP inhibitor on PZQ pharmacokinetics in human subjects.
Objective: To confirm the role of a specific CYP (e.g., CYP3A) in the in vivo clearance of PZQ enantiomers.
Methodology:
-
Study Design: A randomized, crossover study in healthy volunteers.[3]
-
Treatment Arms:
-
Pharmacokinetic Sampling: Serial blood samples are collected over a period of 12-24 hours after each treatment.[3][8]
-
Bioanalysis: Plasma concentrations of R-PZQ, S-PZQ, and their major metabolites are determined using LC-MS.[3]
-
Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC) and Cmax are calculated. A significant increase in the AUC of a PZQ enantiomer in the presence of the inhibitor confirms the involvement of that CYP enzyme in its clearance. For example, co-administration with the CYP3A inhibitor ketoconazole selectively increased the AUC of S-PZQ by 68% while only increasing R-PZQ by 9%, confirming CYP3A's major role in S-PZQ metabolism.[3]
Caption: General workflow for in vitro PZQ metabolism studies.
Pharmacogenetics and Clinical Implications
Genetic variations (polymorphisms) in CYP genes can significantly alter enzyme activity, leading to pronounced differences in how individuals metabolize PZQ.[6] This can directly impact drug exposure and clinical outcomes.
-
Poor Metabolizers: Individuals with reduced-function or non-functional alleles (e.g., CYP2C192 or CYP2C92/3) metabolize PZQ more slowly.[9] This leads to higher plasma concentrations of the parent drug, which may increase the risk of adverse events but could also potentially enhance efficacy, especially in cases of borderline therapeutic levels.[1][9]
-
Extensive/Rapid Metabolizers: Individuals with normal or increased enzyme function will clear the drug more rapidly, leading to lower systemic exposure. This could result in drug concentrations falling below the therapeutic threshold required to effectively clear the parasitic infection, leading to treatment failure.[1]
Studies have shown that carriers of CYP2C19 and CYP2C9 variant alleles have significantly higher plasma PZQ concentrations.[9] This highlights the importance of pharmacogenetics in explaining the interindividual variability observed in PZQ treatment response and safety.[6][9]
Caption: Impact of CYP polymorphism on PZQ clinical outcome.
Conclusion
The hydroxylation of praziquantel is a complex, enantioselective process orchestrated by a specific set of cytochrome P450 enzymes. CYP1A2 and CYP2C19 are the primary drivers of the metabolism of the active (R)-PZQ enantiomer, while CYP3A4 and CYP2C19 dominate the clearance of the less active (S)-PZQ enantiomer. The quantitative differences in the intrinsic clearance rates and the significant impact of genetic polymorphisms on enzyme activity are central to the wide interindividual variability seen in PZQ pharmacokinetics and clinical response. The experimental protocols detailed herein—from in vitro phenotyping to in vivo interaction studies—form the basis of our understanding and are critical tools for the ongoing development of improved schistosomiasis therapies, including potential enantiomerically pure formulations. For drug development professionals, a deep appreciation of these metabolic pathways is indispensable for predicting drug interactions, understanding variable patient outcomes, and guiding future research.
References
- 1. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pharmacogenetic variations on praziquantel plasma concentration and safety outcomes among school children in Rwanda - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of trans-Hydroxy Praziquantel-d5 as an Internal Standard in Bioanalytical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of trans-Hydroxy Praziquantel-d5 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the anthelmintic drug Praziquantel.
Introduction: The Imperative for Accurate Bioanalysis
Praziquantel (PZQ) is a cornerstone in the treatment of schistosomiasis and other trematode infections.[1] Accurate quantification of PZQ and its primary active metabolite, trans-4-hydroxy-praziquantel, in biological matrices is paramount for pharmacokinetic studies, dose optimization, and understanding drug efficacy.[2][3] However, bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can compromise accuracy and precision. These variations can arise from sample preparation, instrument performance, and matrix effects.[4][5] To counteract these variabilities, a robust internal standard is indispensable.
The Fundamental Role of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample before analysis.[4] Its primary function is to normalize the analytical signal of the analyte, thereby compensating for fluctuations that occur throughout the analytical workflow.[5] An ideal internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, ensuring that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signals vary.[6]
Mechanism of Action: this compound
The use of a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard for internal standards in LC-MS-based bioanalysis.[4] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass is key to its function, while its chemical properties remain virtually identical to the unlabeled analyte.
The core mechanism of action can be broken down into the following key aspects:
-
Co-elution and Similar Physicochemical Behavior: Due to its structural and chemical similarity, this compound exhibits nearly identical behavior to the endogenous trans-Hydroxy Praziquantel during sample extraction, chromatography, and ionization.[6] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[6] Because the SIL internal standard co-elutes with the analyte, it is subjected to the same matrix effects. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these effects are effectively canceled out, leading to a more accurate and precise measurement.[7]
-
Compensation for Instrumental Variability: Fluctuations in the performance of the LC-MS system, such as variations in injection volume or detector response, will affect both the analyte and the internal standard equally. The use of the peak area ratio mitigates the impact of this instrumental drift.[4]
-
Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms give this compound a mass that is five Daltons higher than the unlabeled analyte. This mass difference allows the mass spectrometer to distinguish between the two compounds and measure their signals independently, despite their co-elution.
The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard:
Caption: Workflow of bioanalysis using a stable isotope-labeled internal standard.
Quantitative Data and Mass Spectrometry Parameters
The following tables summarize key quantitative data for a typical LC-MS/MS method for the analysis of trans-Hydroxy Praziquantel using its deuterated internal standard.
Table 1: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-4-hydroxy-praziquantel | 329.1 | 203.1 |
| This compound | 334.1 (inferred) | 203.1 or 208.1 (inferred) |
Note: The mass transitions for this compound are inferred based on the fragmentation pattern of the non-deuterated analyte and related deuterated standards. The exact values may vary depending on the specific labeling pattern and instrument settings.
Table 2: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
LLOQ: Lower Limit of Quantification
Experimental Protocols
A robust and validated experimental protocol is crucial for reliable results. The following outlines a typical protocol for the analysis of trans-Hydroxy Praziquantel in a biological matrix.
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of the biological sample (plasma, urine, etc.) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a known concentration of this compound solution to each sample.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, typically in a 3:1 or 4:1 ratio (volume of precipitant to sample).
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
The following diagram illustrates the sample preparation workflow:
Caption: A typical protein precipitation workflow for bioanalytical sample preparation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored (as detailed in Table 1).
-
The logical relationship between the analytical components is depicted below:
Caption: The logical flow of an LC-MS/MS system for quantitative bioanalysis.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Praziquantel's primary metabolite. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a robust means to correct for analytical variability, particularly the unpredictable nature of matrix effects. By incorporating this stable isotope-labeled standard, researchers and drug development professionals can achieve the high level of accuracy and precision required for meaningful pharmacokinetic and metabolic assessments, ultimately contributing to the safer and more effective use of Praziquantel.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. reddit.com [reddit.com]
Technical Guide: Certificate of Analysis and Purity of trans-Hydroxy Praziquantel-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and purity of trans-Hydroxy Praziquantel-d5, a deuterated metabolite of Praziquantel. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, as well as a reference standard for analytical method development and validation.[1][2] The information herein is compiled from various suppliers and analytical data sources to provide a detailed reference for laboratory use.
Compound Identification and Specifications
This compound is the deuterium-labeled form of trans-Hydroxy Praziquantel, a major metabolite of the anthelmintic drug Praziquantel.[3][4] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 1,2,3,6,7,11b-Hexahydro-2-[(cis-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5 | [3][4] |
| Molecular Formula | C19H19D5N2O3 | [3][5][6] |
| Molecular Weight | 333.44 g/mol | [3][5][6] |
| CAS Number | 1792180-18-7 | [1] |
| Appearance | White Solid | [3][4] |
| Storage Conditions | 2-8°C Refrigerator | [3][4] |
Purity and Analytical Profile
The purity of reference standards is critical for accurate quantification and validation of analytical methods. The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques.
| Analytical Test | Typical Specification | Source |
| Purity (by HPLC/LC-MS) | ≥98% | [4] |
| Isotopic Purity | ≥99% Deuterium Incorporation | Vendor Specific |
| Identity (by ¹H NMR, MS) | Conforms to Structure | Vendor Specific |
| Residual Solvents | To be determined by GC-HS | Vendor Specific |
| Water Content (by KF) | To be determined | Vendor Specific |
Note: Specific values for isotopic purity, residual solvents, and water content are lot-specific and would be detailed on a batch-specific Certificate of Analysis.
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of the compound.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The expected [M+H]⁺ ion for C19H19D5N2O3 is approximately 334.4.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired. The resulting chemical shifts, splitting patterns, and integrations are compared with the expected structure of this compound.
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to the analysis and use of this compound.
Caption: A typical workflow for the purity and identity confirmation of a chemical reference standard.
Caption: Workflow illustrating the use of this compound as an internal standard in bioanalytical methods.
References
A Technical Guide to trans-Hydroxy Praziquantel-d5 for Researchers
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of a Key Deuterated Metabolite Standard
This technical guide provides an in-depth overview of trans-Hydroxy Praziquantel-d5, a critical internal standard for the accurate quantification of the major active metabolite of Praziquantel. Praziquantel is the cornerstone treatment for schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Understanding its metabolism is paramount for optimizing treatment regimens and developing new therapeutic strategies. This document outlines the commercial availability of its deuterated metabolite, its physicochemical properties, and detailed protocols for its use in bioanalytical assays.
Commercial Suppliers of this compound
A range of chemical suppliers offer this compound, catering to the needs of research and development laboratories. The following table summarizes key information from several prominent suppliers. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis for detailed purity and isotopic enrichment data.
| Supplier | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Clearsynth | CS-T-97412 | 134924-71-3 | C₁₉H₁₉D₅N₂O₃ | 333.44 |
| MedChemExpress | HY-143652S | 1792180-18-7 | C₁₉H₁₉D₅N₂O₃ | 333.44 |
| LGC Standards | TRC-H942502 | 134924-71-3 (unlabeled) | C₁₉H₁₉D₅N₂O₃ | 333.44 |
| Pharmaffiliates | PA STI 051080 | N/A | C₁₉H₁₉D₅N₂O₃ | 333.44 |
| TLC Pharmaceutical Standards | P-6316 | N/A | C₁₉H₁₉D₅N₂O₃ | 333.44 |
Physicochemical and Quality Control Data
While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, typical specifications for deuterated standards are provided below. It is crucial to obtain the lot-specific Certificate of Analysis from the supplier for precise data.
| Parameter | Typical Specification | Notes |
| Chemical Purity (by HPLC/UPLC) | ≥98% | Ensures the absence of chemical impurities that could interfere with analysis. |
| Isotopic Enrichment | ≥98% | Indicates the percentage of deuterium atoms at the labeled positions.[1] High enrichment is critical for minimizing isotopic cross-talk with the non-labeled analyte. |
| Deuterated Species Abundance | Varies | The percentage of molecules that are the fully deuterated (d5) species. This is statistically determined by the isotopic enrichment at each of the five deuterium-labeled positions. |
Praziquantel Metabolism Signaling Pathway
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[2] The major metabolic pathway involves hydroxylation of the cyclohexyl ring, leading to the formation of cis- and trans-4-hydroxy Praziquantel. The trans-isomer is a major metabolite. Several CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19, have been identified as key players in this process.[3]
Caption: Metabolic pathway of Praziquantel.
Experimental Protocol: Quantification of Praziquantel and Metabolites in Biological Matrices
This protocol outlines a general procedure for the simultaneous quantification of Praziquantel and its major metabolite, trans-4-hydroxy Praziquantel, in plasma using LC-MS/MS with this compound as an internal standard. This method is adapted from established bioanalytical procedures.[4][5][6]
1. Materials and Reagents:
-
Praziquantel analytical standard
-
trans-4-hydroxy Praziquantel analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (or other biological matrix)
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of Praziquantel, trans-4-hydroxy Praziquantel, and this compound in methanol.
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a mixture of acetonitrile and water.
-
Spike blank plasma with the working solutions to create calibration standards and QC samples at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution (this compound).
-
Add 500 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 column (e.g., 100 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: 2 mM Ammonium acetate with 0.05% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.05% formic acid
-
Gradient: A suitable gradient to separate the analytes. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Praziquantel: m/z 313.2 → 203.2
-
trans-4-hydroxy Praziquantel: m/z 329.2 → 203.2
-
This compound (IS): m/z 334.2 → 203.2
-
5. Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for a typical bioanalytical study utilizing this compound.
Caption: Bioanalytical workflow for drug metabolite quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikprress.org [ikprress.org]
- 5. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
A Technical Guide to the Physical and Chemical Stability of trans-Hydroxy Praziquantel-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of trans-Hydroxy Praziquantel-d5, a deuterated metabolite of the anthelmintic drug Praziquantel. Understanding the stability profile of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, ensuring accurate quantification and reliable experimental outcomes. This document outlines the inherent stability characteristics, summarizes data from forced degradation studies, and provides detailed experimental protocols for stability-indicating analytical methods.
Core Stability Profile
This compound is the deuterium-labeled form of trans-Hydroxy Praziquantel, the primary cis-monohydroxylated metabolite of Praziquantel.[1][2] While specific stability data for the deuterated form is not extensively published, the stability profile of the parent compound, Praziquantel, provides a strong surrogate for understanding its chemical behavior under various stress conditions. Deuteration is generally not expected to significantly alter the fundamental chemical stability of the molecule.
Praziquantel itself is a white to nearly white crystalline powder that is stable under normal conditions.[] It is practically insoluble in water, sparingly soluble in ethanol, and soluble in organic solvents such as chloroform and dimethyl sulfoxide.[] The shelf life of Praziquantel is generally considered to be 4 years in temperate climates and 3 years in hot, humid environments.[] For this compound, it is recommended to be stored at 2-8°C, protected from air and light.[1][2]
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential for establishing the inherent stability of a drug substance and developing stability-indicating analytical methods. Such studies on Praziquantel have shown that the molecule is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][5][6]
Summary of Forced Degradation Data for Praziquantel
| Stress Condition | Reagent/Parameter | Observation | Degradation Products | Reference |
| Acidic Hydrolysis | 5M HCl | Significant degradation (e.g., 81% in 60 min) | DP1 (7.5%), DP2 (1.7%) | [5][7][8] |
| Alkaline Hydrolysis | 5M NaOH | Significant degradation (e.g., ~10%) | DP1 (7.5%), DP3 (2.04%) | [5][7][8] |
| Oxidative | 1% H₂O₂ | Significant degradation (e.g., 84% in 60 min) | DP4 (1.2%) | [5][7][8] |
| Neutral Hydrolysis | Water | Slight degradation | DP4 (1.2%) | [5] |
| Thermal | 105°C | No significant degradation | Not observed | [5][7][8] |
| Photolytic | UV light (254 nm) | No significant degradation | Not observed | [5][7][8] |
DP refers to Degradation Product as identified in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for replicating stability studies and ensuring the development of robust analytical methods. The following protocols are based on established procedures for the forced degradation of Praziquantel.
Preparation of Standard Stock Solutions
A standard stock solution of the test compound is prepared by accurately weighing 10.0 mg of the substance, dissolving it in a suitable solvent such as methanol, and making up the volume in a 10.0 mL volumetric flask.[8] Subsequent dilutions can be made with distilled water or an appropriate mobile phase to achieve the desired concentration for analysis.[8]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are typically performed as follows:[5][8]
-
Acidic Degradation: A solution of the compound is treated with 5 M hydrochloric acid and refluxed at a controlled temperature (e.g., 60°C) for a specified period. The solution is then neutralized with 5 M sodium hydroxide.[8]
-
Alkaline Degradation: A solution of the compound is treated with 5 M sodium hydroxide and subjected to the same conditions as the acidic degradation.[8]
-
Oxidative Degradation: A solution of the compound is treated with a solution of hydrogen peroxide (e.g., 1% H₂O₂) and monitored over time.[8]
-
Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for a defined period.[8]
-
Photolytic Degradation: The solid compound is exposed to UV light at a specific wavelength (e.g., 254 nm) for an extended period (e.g., 24 hours).[8]
Samples are withdrawn at various time points, neutralized if necessary, diluted, and analyzed using a stability-indicating analytical method.[7]
Stability-Indicating UPLC Method
A validated Ultra-Performance Liquid Chromatography (UPLC) method is essential for separating the parent compound from its degradation products.
-
Column: A reversed-phase column, such as a Shimadzu Shimpack Velox, SP-C18 (100 × 2.1 mm, 1.8 µm), is suitable.[4][5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 70:30 v/v) is often used.[4][5]
-
Detection: Detection is commonly performed using a photodiode array (PDA) detector at a wavelength such as 245 nm.[9]
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.[9]
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for stability testing and analysis.
Caption: Workflow for Forced Degradation Studies.
Caption: UPLC Analytical Method Workflow.
Conclusion
While direct stability data for this compound is limited, the extensive information available for the parent compound, Praziquantel, provides a robust framework for understanding its stability profile. The deuterated metabolite is expected to exhibit similar susceptibility to degradation under strong acidic, alkaline, and oxidative conditions, while remaining stable to heat and light. For its intended use as an internal standard, it is crucial to store the compound under refrigerated conditions (2-8°C) and protect it from light and air. The experimental protocols and analytical methods described herein provide a solid foundation for any laboratory working with this compound to ensure the integrity of their analytical results.
References
- 1. This compound | N/A - Coompo [coompo.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. turkjps.org [turkjps.org]
- 9. Development and Validation of a Stability-indicating UPLC-DAD Method for the Simultaneous Determination of Ivermectin and Praziquantel in Pharmaceutical Tablets and Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Significance of Praziquantel Metabolites in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praziquantel (PZQ) remains the cornerstone of treatment and control for schistosomiasis, a parasitic disease affecting millions globally. Administered as a racemic mixture of (R)- and (S)-enantiomers, its clinical efficacy is subject to considerable interindividual variability. This variability is largely attributed to its extensive and complex metabolism. This technical guide provides an in-depth exploration of the discovery, characterization, and clinical significance of praziquantel metabolites in humans. We will detail the metabolic pathways, the enzymatic processes involved, the pharmacological activity of the metabolites, and the analytical methodologies used for their study. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Praziquantel Paradigm
Praziquantel is the drug of choice for treating infections caused by all Schistosoma species.[1][2][3] Since its introduction in the 1980s, it has been widely used in mass drug administration (MDA) programs, significantly reducing the morbidity associated with schistosomiasis.[1][3] PZQ is administered as a racemate, a 1:1 mixture of two enantiomers: (R)-PZQ and (S)-PZQ.[1] Crucially, the potent antischistosomal activity is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to the drug's side effects.[1][4][5]
The clinical effectiveness of PZQ is not solely dependent on the administered dose but is profoundly influenced by its pharmacokinetic profile, which is dominated by rapid and extensive first-pass metabolism in the liver.[6][7][8] This metabolic process generates a diverse array of metabolites and is the primary driver of the low systemic bioavailability of the active (R)-PZQ.[7] Understanding the nature, quantity, and activity of these metabolites is therefore critical for optimizing PZQ therapy, explaining variable cure rates, and guiding the development of new formulations or derivatives.[1][9]
Discovery and Metabolic Pathways
Praziquantel is rapidly and extensively metabolized, with over 80% of an oral dose being excreted as metabolites within 24 hours.[7] Less than 0.1% is excreted as the unchanged drug.[8] The metabolic transformation occurs primarily in the liver and involves two main phases.
Phase I Metabolism: Oxidation
The initial and most significant metabolic step is oxidation, mediated by the cytochrome P450 (CYP) enzyme system.[1][6] This process involves hydroxylation at various positions on the praziquantel molecule. In vitro and in vivo studies have identified a multitude of oxidized metabolites.[1][3]
-
Major Metabolites: The most prominent metabolite in humans is the 4'-hydroxylated praziquantel (4-OH-PZQ).[1][5][7] This metabolite exists as two diastereomers, cis-4-OH-PZQ and trans-4-OH-PZQ, with the trans isomer being the main form found in humans.[5]
-
Other Metabolites: At least 17 distinct metabolites have been identified, including eight mono-oxidized, two dehydrogenated mono-oxidized, and three di-oxidized metabolites.[1][3] Another significant metabolite is 8-hydroxy-PZQ.[1]
Phase II Metabolism: Glucuronidation
Following oxidation, the hydroxylated metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that are readily excreted by the kidneys.[1][3]
Enzymology of Metabolism
Several CYP isoenzymes are involved in the metabolism of PZQ. The primary contributors are:
-
CYP3A4 and CYP3A5: These are major enzymes responsible for metabolizing both enantiomers.[1][5][7][10] CYP3A4, in particular, contributes significantly to the metabolism of the less active (S)-PZQ.[7][11]
-
CYP1A2, CYP2C9, and CYP2C19: These enzymes also play a significant role and exhibit different catalytic activities towards the two enantiomers.[1][4][7][10]
-
CYP2D6: This enzyme has a minor contribution to PZQ metabolism.[1][10]
The involvement of multiple CYPs, many of which are genetically polymorphic, is a key source of the observed interindividual variability in PZQ metabolism and clinical response.[1][10]
Significance of Metabolites and Enantioselective Metabolism
Pharmacological Activity
A pivotal question in PZQ pharmacology is whether its metabolites contribute to the therapeutic effect. Studies have shown that while some metabolites of the active (R)-enantiomer possess antischistosomal properties, their activity is substantially lower than that of the parent compound.
-
(R)-PZQ Metabolites: The main human metabolite, (R)-trans-4-OH-PZQ, demonstrates some in vitro and in vivo activity against Schistosoma species, but it is significantly less potent than (R)-PZQ itself.[5][12][13] For example, the 50% inhibitory concentration (IC50) for (R)-PZQ against adult S. mansoni is 0.02 µg/ml, whereas for (R)-trans-4-OH-PZQ and (R)-cis-4-OH-PZQ, the values are 4.08 µg/ml and 2.42 µg/ml, respectively.[5][14]
-
(S)-PZQ and its Metabolites: The (S)-enantiomer and its corresponding metabolites, (S)-trans-4-OH-PZQ and (S)-cis-4-OH-PZQ, are considered inactive, showing no significant antischistosomal effects at therapeutic concentrations.[5][14]
This confirms that (R)-PZQ is the primary effector molecule , and its metabolites do not play a significant role in the drug's overall efficacy.[5][14]
Enantioselective Metabolism and Its Consequences
The metabolism of PZQ is highly enantioselective, meaning the (R)- and (S)- forms are processed differently by hepatic enzymes. This has profound pharmacokinetic consequences.
-
Differential Clearance: (R)-PZQ is metabolized more rapidly and extensively than (S)-PZQ.[5][7] This leads to a lower systemic exposure (AUC) and maximum concentration (Cmax) of the active enantiomer compared to the inactive one following administration of the racemate.
-
CYP Enzyme Specificity: The enantioselectivity is driven by the differential affinities of CYP enzymes. Metabolism of (R)-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, whereas the metabolism of (S)-PZQ is predominantly handled by CYP2C19 and CYP3A4.[7][11] It has been estimated that CYP3A4 is responsible for nearly 90% of the metabolism of (S)-PZQ.[7][11]
This rapid clearance of the active (R)-PZQ is a key factor limiting the drug's bioavailability and efficacy. Any factor altering the activity of these specific CYP enzymes can disproportionately affect the concentration of the active enantiomer, thereby influencing treatment outcome.
Impact on Drug Interactions and Efficacy
The heavy reliance of PZQ metabolism on the CYP system makes it susceptible to drug-drug interactions.
-
CYP Inhibitors: Co-administration with potent CYP3A4 inhibitors like ketoconazole or even grapefruit juice can significantly alter PZQ pharmacokinetics.[1][7] Inhibition of CYP3A4 preferentially slows the metabolism of (S)-PZQ, leading to a large increase in its plasma concentration, while the concentration of the active (R)-PZQ is only modestly affected.[7][11] For instance, ketoconazole was found to increase the AUC of (S)-PZQ by 68% but that of (R)-PZQ by only 9%.[7][11]
-
CYP Inducers: Conversely, CYP inducers like rifampicin can dramatically decrease PZQ plasma concentrations, potentially leading to treatment failure.[7]
These interactions, along with genetic variations (polymorphisms) in CYP genes, contribute significantly to the variable cure rates observed in different patient populations.[1][10]
Quantitative Data Summary
Table 1: In Vitro Activity (IC₅₀) of PZQ Enantiomers and Metabolites against S. mansoni
| Compound | IC₅₀ against Adult Worms (µg/ml) | IC₅₀ against NTS¹ (µg/ml) |
| (R)-PZQ | 0.02 | 0.03 |
| (S)-PZQ | 5.85 | 40.0 |
| (R)-trans-4-OH-PZQ | 4.08 | 28.5 |
| (R)-cis-4-OH-PZQ | 2.42 | 34.3 |
| (S)-trans-4-OH-PZQ | >100 (Not Active) | - |
| (S)-cis-4-OH-PZQ | >100 (Not Active) | - |
¹NTS: Newly Transformed Schistosomula. Data sourced from Meister et al. (2016).[5][14]
Table 2: Pharmacokinetic Parameters of PZQ Enantiomers in Healthy Volunteers
| Parameter | (R)-PZQ | (S)-PZQ |
| Cmax (µg/mL) | ~0.2 - 0.4 | ~0.6 - 1.0 |
| AUC (µg·h/mL) | ~0.3 - 0.7 | ~1.5 - 2.5 |
| Tmax (hours) | 1.0 - 2.0 | 1.0 - 2.0 |
| Half-life (hours) | 0.8 - 1.5 | 1.0 - 3.0 |
Note: Values are approximate ranges compiled from various studies. Absolute values vary based on dose, formulation, and fed/fasted state. The key takeaway is the consistently lower exposure of the active (R)-PZQ compared to the inactive (S)-PZQ.[2][6][7]
Table 3: Estimated Contribution of CYP Isoenzymes to PZQ Enantiomer Metabolism
| CYP Isoenzyme | Contribution to (R)-PZQ Metabolism | Contribution to (S)-PZQ Metabolism |
| CYP1A2 | Major | Minor |
| CYP2C19 | Major | Major |
| CYP3A4 | Minor | Dominant (~89.9%) |
Data based on in vitro studies with recombinant CYPs and human liver microsomes.[7][11]
Experimental Protocols for Metabolite Analysis
The accurate identification and quantification of PZQ and its metabolites are fundamental to pharmacokinetic and metabolic studies. The standard approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Collection and Preparation
-
Matrix: Human plasma, blood, or dried blood spots (DBS) are the typical matrices used.[15][16]
-
Protocol:
-
Collect blood samples at predetermined time points after drug administration.
-
For plasma, centrifuge the blood and collect the supernatant.
-
To 100 µL of plasma or blood, add an internal standard (IS) solution (e.g., a deuterated analog of PZQ or another suitable compound like diazepam) to account for extraction variability.[16][17]
-
Perform protein precipitation by adding a high volume of cold acetonitrile (e.g., 700 µL).[16]
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
-
In Vitro Metabolism Assay
-
Objective: To determine which CYP enzymes are responsible for PZQ metabolism and to study the kinetics of metabolite formation.
-
Materials: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (rCYPs), PZQ enantiomers, and necessary cofactors (NADPH regenerating system).[4][7][11]
-
Protocol:
-
Prepare an incubation mixture containing a phosphate buffer, HLM or a specific rCYP, and the PZQ substrate at various concentrations.
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-20 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.[4][7]
-
Stop the reaction by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the mixture and analyze the supernatant for the depletion of the parent drug and the formation of metabolites using LC-MS/MS.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[4]
-
LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify PZQ enantiomers and their metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[4][18]
-
Protocol:
-
Chromatographic Separation:
-
Column: A chiral column is required to separate the (R)- and (S)-enantiomers. For general analysis of metabolites, a standard reversed-phase C18 column is often used.[4][17][19]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This highly selective and sensitive technique monitors a specific precursor ion-to-product ion transition for each analyte and the internal standard.[18]
-
Metabolite Identification: For identifying unknown metabolites, information-dependent acquisition (IDA) methods are used, where a full scan triggers the acquisition of product ion (EPI) spectra for ions of interest.[18]
-
-
Conclusion and Future Directions
The metabolism of praziquantel is a complex, enantioselective process that is central to its pharmacokinetic profile and clinical efficacy. The discovery and characterization of its numerous metabolites have confirmed that the parent (R)-enantiomer is the principal active agent, with metabolites playing a negligible role in the antischistosomal effect. The rapid, CYP-mediated metabolism of (R)-PZQ results in low and variable systemic exposure, which is a major factor contributing to inconsistent cure rates.
For drug development professionals and researchers, this knowledge underscores several key areas for future investigation:
-
Pharmacogenetics: Further studies in diverse patient populations are needed to fully map how genetic polymorphisms in CYP enzymes (e.g., CYP2C19, CYP3A4/5) correlate with PZQ exposure and treatment outcomes.[1][10]
-
New Formulations: Efforts to develop new formulations that can bypass or reduce the first-pass metabolism of (R)-PZQ could lead to improved efficacy and more consistent clinical results.
-
(R)-PZQ Development: The development of an enantiomerically pure (R)-PZQ formulation is a promising strategy. By removing the inactive (S)-PZQ, the tablet size could be reduced, and side effects might be lessened. However, the rapid metabolism of (R)-PZQ remains a challenge that must be addressed.
-
Drug-Drug Interactions: A thorough understanding of the metabolic pathways is crucial for predicting and managing drug-drug interactions, especially in patients who may be taking concomitant medications that modulate CYP activity.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Praziquantel - Wikipedia [en.wikipedia.org]
- 9. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 11. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. [folia.unifr.ch]
- 16. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Metabolite profiling of praziquantel and its analogs during the analysis of in vitro metabolic stability using information-dependent acquisition on a hybrid triple quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: High-Throughput Analysis of Praziquantel and its Metabolite using trans-Hydroxy Praziquantel-d5 as an Internal Standard for LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, recognized as the drug of choice for treating schistosomiasis and other trematode and cestode infections. The therapeutic efficacy and pharmacokinetic properties of Praziquantel are primarily determined by the concentration of the parent drug and its major active metabolite, trans-4-hydroxy Praziquantel. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a sensitive and specific LC-MS/MS method for the simultaneous quantification of Praziquantel and trans-4-hydroxy Praziquantel in biological matrices, employing trans-Hydroxy Praziquantel-d5 as an internal standard for the metabolite and Praziquantel-d11 for the parent drug. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Metabolic Pathway of Praziquantel
Praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several hydroxylated metabolites. The major and pharmacologically active metabolite is trans-4-hydroxy Praziquantel.
Caption: Metabolic conversion of Praziquantel.
Experimental Workflow
The following workflow outlines the key steps for the quantification of Praziquantel and trans-4-hydroxy Praziquantel in plasma samples.
Caption: LC-MS/MS analytical workflow.
Experimental Protocols
Materials and Reagents
-
Praziquantel (PZQ) reference standard
-
trans-4-hydroxy Praziquantel reference standard
-
Praziquantel-d11 (Internal Standard for PZQ)
-
This compound (Internal Standard for metabolite)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Praziquantel, trans-4-hydroxy Praziquantel, Praziquantel-d11, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Praziquantel and trans-4-hydroxy Praziquantel stock solutions in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a solution containing Praziquantel-d11 and this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium acetate with 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Gradient | Isocratic or gradient elution depending on separation needs |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Analytes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Praziquantel (PZQ) | 313.2 | 203.2 |
| trans-4-hydroxy Praziquantel | 329.2 | 203.2 |
| Praziquantel-d11 (IS) | 324.2 | 203.2 |
| This compound (IS) | 334.2 | 203.2 |
Note: The specific m/z values may require optimization based on the instrument used. A study by Meister et al. (2016) reported MRM transitions for R- and S-PZQ as m/z 312.2 → 202.2 and for R-trans-4-OH-PZQ as m/z 328.0 → 202.0.
Method Validation Data
The following tables summarize typical validation parameters for a similar LC-MS/MS method for Praziquantel and its metabolite.
Table 2: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) |
| Praziquantel | 1.012 - 751.552 | > 0.99 | 1.012 |
| trans-4-hydroxy Praziquantel | 10 - 1,000 | > 0.998 | 10 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Praziquantel | Low | < 15 | < 15 | 85-115 |
| Mid | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 | |
| trans-4-hydroxy Praziquantel | Low | < 15 | < 15 | 85-115 |
| Mid | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 |
Note: The acceptance criteria for precision and accuracy are typically within ±15% (±20% at the LLOQ) as per regulatory guidelines.
Table 4: Recovery
| Analyte | Mean Recovery (%) |
| Praziquantel | 87.34 |
| trans-4-hydroxy Praziquantel | > 85 |
Conclusion
This application note provides a detailed protocol for the quantification of Praziquantel and its major metabolite, trans-4-hydroxy Praziquantel, in biological matrices using a robust and sensitive LC-MS/MS method. The use of the stable isotope-labeled internal standard, this compound, for the metabolite ensures high accuracy and precision, making this method suitable for a wide range of applications in drug metabolism, pharmacokinetics, and clinical research. The provided workflow and protocols can be adapted and validated for specific laboratory instrumentation and matrices.
Application Note: Quantitative Analysis of Praziquantel and its Metabolites in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Praziquantel (PZQ) is the primary and most effective drug for treating schistosomiasis, a widespread parasitic disease.[1][2][3] To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a robust and sensitive analytical method for the simultaneous quantification of praziquantel and its major metabolites in biological matrices is essential. Racemic PZQ is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[1][4][5][6][7] The main metabolite is 4-hydroxy praziquantel (4-OH PZQ), which exists as cis and trans isomers.[4][8] This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of praziquantel and its key metabolites in plasma.
Metabolic Pathway of Praziquantel
Praziquantel undergoes extensive Phase I metabolism, primarily through hydroxylation reactions mediated by hepatic CYP450 enzymes. The major metabolic pathway involves the formation of 4-hydroxy praziquantel. Further metabolism can lead to di- and tri-hydroxylated metabolites and subsequent Phase II conjugation reactions, such as glucuronidation, before excretion.[1][4]
Caption: Metabolic conversion of Praziquantel by CYP450 enzymes.
Experimental and Analytical Workflow
The overall procedure involves plasma sample collection, protein precipitation for analyte extraction, followed by chromatographic separation and quantification using an LC-MS/MS system.
Caption: From sample preparation to final data analysis.
Protocols
Materials and Reagents
-
Praziquantel (PZQ) reference standard
-
cis-4-Hydroxypraziquantel (C-4-OH-PZQ) reference standard
-
trans-4-Hydroxypraziquantel (T-4-OH-PZQ) reference standard
-
Praziquantel-d11 (PZQ-d11) or other suitable internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Blank plasma from the relevant species (e.g., human, rat, cat)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of PZQ, C-4-OH-PZQ, T-4-OH-PZQ, and PZQ-d11 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (e.g., 50:50, v/v). These solutions are used to spike blank plasma for calibration curve and quality control (QC) samples.
-
Calibration and QC Samples: Prepare calibration standards by spiking blank plasma with the appropriate working solutions to achieve a concentration range of approximately 1 ng/mL to 1000 ng/mL.[3][9][10] Prepare QC samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation Protocol
This protocol utilizes protein precipitation, a simple and effective method for extracting the analytes from plasma.[9][11][12]
Caption: Step-by-step protein precipitation protocol.
Detailed Steps:
-
Pipette 100 µL of plasma sample (blank, calibration, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., PZQ-d11) and briefly vortex.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 2-5 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Method Parameters
The following tables summarize typical starting conditions for the analysis. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Nexera XR HPLC System or equivalent[12] |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate[3][13] |
| Mobile Phase B | Acetonitrile[3][13] |
| Flow Rate | 0.5 - 1.0 mL/min[3][14] |
| Elution Mode | Isocratic (e.g., 55% B) or Gradient[3][13] |
| Column Temperature | 40 - 50 °C[3] |
| Injection Volume | 2 - 5 µL |
| Run Time | < 10 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., LCMS-8050, API 4000)[3][12] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4][12][15] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][16] |
| Source Temperature | 400 - 500 °C |
| IonSpray Voltage | ~5500 V |
Table 3: Optimized MRM Transitions and Parameters
The following MRM transitions are based on published literature and should be optimized for sensitivity on the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Praziquantel (PZQ) | 313.2 | 203.1 | 50 | 25-30 |
| Cis-4-OH-PZQ | 329.1 | 203.1 | 50 | 28-35 |
| Trans-4-OH-PZQ | 329.1 | 203.1 | 50 | 28-35 |
| PZQ-d11 (IS) | 324.2 | 203.1 | 50 | 25-30 |
| Note: The precursor ion for PZQ may also be cited as 312.2 and for 4-OH-PZQ as 328.0, depending on the adduct and instrument resolution.[15] |
Data Presentation and Method Performance
The method should be validated according to regulatory guidelines. A summary of typical performance characteristics is presented below.
Table 4: Example Method Validation Summary
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | r² ≥ 0.99 | 1.0 - 1000 ng/mL |
| Correlation (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -8.5% to 9.2% |
| Extraction Recovery | Consistent and reproducible | > 85%[3] |
| Matrix Effect | Monitored and within acceptable limits | Minimal ion suppression/enhancement |
| LLOQ: Lower Limit of Quantification |
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of praziquantel and its primary metabolites, cis- and trans-4-hydroxypraziquantel, in plasma. The simple protein precipitation extraction protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic and drug metabolism studies in a drug development setting. The provided protocols and parameters serve as a comprehensive guide for researchers to establish and validate this critical bioanalytical assay in their laboratories.
References
- 1. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. latamjpharm.org [latamjpharm.org]
- 3. ikprress.org [ikprress.org]
- 4. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 7. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolite profiling of praziquantel and its analogs during the analysis of in vitro metabolic stability using information-dependent acquisition on a hybrid triple quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of trans-4-Hydroxy Praziquantel in Human Plasma using trans-4-Hydroxy Praziquantel-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trans-4-hydroxy praziquantel, the major active metabolite of Praziquantel, in human plasma. The protocol utilizes a stable isotope-labeled internal standard, trans-4-Hydroxy Praziquantel-d5, to ensure high accuracy and precision. Sample preparation is streamlined through a simple and efficient protein precipitation procedure. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode infections.[1] Its clinical efficacy is largely attributed to its rapid and extensive metabolism in the liver to various hydroxylated metabolites, with trans-4-hydroxy praziquantel being the most significant active metabolite.[2][3] Accurate quantification of this metabolite in human plasma is crucial for understanding the pharmacokinetic profile of PZQ and its correlation with therapeutic outcomes. The use of a deuterated internal standard, such as trans-4-Hydroxy Praziquantel-d5, is the gold standard in quantitative bioanalysis using mass spectrometry.[4][5] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and reproducible results.[5][6]
This protocol provides a detailed procedure for the extraction and quantification of trans-4-hydroxy praziquantel in human plasma samples using a validated LC-MS/MS method with its deuterated analog as an internal standard.
Praziquantel Metabolism
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[2] The primary metabolic pathway is hydroxylation, leading to the formation of several mono- and di-hydroxylated metabolites. The major and active metabolite is trans-4-hydroxy praziquantel.
Experimental Protocol
Materials and Reagents
-
trans-4-Hydroxy Praziquantel analytical standard
-
trans-4-Hydroxy Praziquantel-d5 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (e.g., UPLC or HPLC system)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trans-4-hydroxy praziquantel and trans-4-Hydroxy Praziquantel-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the trans-4-hydroxy praziquantel stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the trans-4-Hydroxy Praziquantel-d5 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (50 ng/mL of trans-4-Hydroxy Praziquantel-d5 in acetonitrile/methanol).
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 3220 x g for 20 minutes at 4°C to precipitate proteins.
-
Transfer 75 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 75 µL of ultrapure water.
-
Inject 5 µL of the final mixture into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 329.2 → 203.1 (Quantifier), m/z 329.2 → 162.1 (Qualifier) |
| MRM Transition (IS) | m/z 334.2 → 208.1 (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 3.0 kV |
Method Validation Summary
The analytical method was validated according to regulatory guidelines. The following tables summarize the key quantitative data.
Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| trans-4-Hydroxy Praziquantel | 24 - 25,000 | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 24 | < 15 | < 15 | 85 - 115 |
| Low | 75 | < 15 | < 15 | 85 - 115 |
| Medium | 750 | < 15 | < 15 | 85 - 115 |
| High | 20,000 | < 15 | < 15 | 85 - 115 |
| Data synthesized from typical bioanalytical method validation acceptance criteria. |
Recovery and Matrix Effect
| Parameter | Result |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Data synthesized from typical bioanalytical method validation acceptance criteria. |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of trans-4-hydroxy praziquantel in human plasma. The use of the deuterated internal standard, trans-4-Hydroxy Praziquantel-d5, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol makes it suitable for the analysis of a large number of samples in pharmacokinetic and clinical studies.
References
- 1. ikprress.org [ikprress.org]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medicine.com [medicine.com]
- 6. m.youtube.com [m.youtube.com]
Application of trans-Hydroxy Praziquantel-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode infections.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Praziquantel is extensively metabolized in the liver, with trans-4-hydroxy praziquantel being a major metabolite.[2] To accurately quantify praziquantel and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This document provides detailed application notes and protocols for the use of trans-Hydroxy Praziquantel-d5 as an internal standard in pharmacokinetic studies of praziquantel.
This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its chemical structure is nearly identical to the analyte of interest, ensuring similar extraction recovery, chromatographic retention, and ionization efficiency.[3][4] The mass difference introduced by the five deuterium atoms allows for clear differentiation between the analyte and the internal standard in the mass spectrometer, leading to highly accurate and precise quantification.[3]
Praziquantel Metabolism
Praziquantel is a racemic mixture of (R)- and (S)-enantiomers.[4] The (R)-enantiomer is primarily responsible for the anthelmintic activity.[4] Metabolism is stereoselective and occurs mainly in the liver via cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, CYP2C9, and CYP2C19.[2] The primary metabolic pathway is hydroxylation, leading to the formation of cis- and trans-4-hydroxy praziquantel.[2] In humans, trans-4-hydroxy praziquantel is the most abundant metabolite.[2]
Praziquantel Metabolic Pathway
Experimental Protocols
Bioanalytical Method for Quantification of Praziquantel and Metabolites using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of praziquantel, trans-4-hydroxy praziquantel, and cis-4-hydroxy praziquantel in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting praziquantel and its metabolites from plasma samples.
Sample Preparation Workflow
Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 50 ng/mL in 50:50 acetonitrile:methanol)
-
Praziquantel-d11 and cis-4-OH-PZQ-d5 (optional, for broader metabolite profiling)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
MilliQ water
-
Microcentrifuge tubes
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of the internal standard solution.
-
Vortex the mixture for 3 minutes to ensure complete protein precipitation.
-
Centrifuge the samples for 20 minutes at 3220 x g and 4°C.
-
Carefully transfer 75 µL of the clear supernatant to a clean vial.
-
Dilute the supernatant with 75 µL of MilliQ water.
-
Inject 5 µL of the final mixture into the UPLC-MS/MS system.
2. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase A: 2 mM ammonium acetate with 0.05% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic (e.g., 45:55 v/v Mobile Phase A:Mobile Phase B).
-
Column Temperature: 50°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Praziquantel: m/z 313.2 -> 203.2
-
trans-4-Hydroxy Praziquantel: m/z 329.2 -> 221.2
-
cis-4-Hydroxy Praziquantel: m/z 329.2 -> 221.2
-
This compound (IS): m/z 334.2 -> 226.2
-
3. Data Analysis and Quantification Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). Calibration curves are constructed by plotting the peak area ratio against the concentration of the analyte in prepared calibration standards. A linear regression model is then used to determine the concentration of the analyte in the unknown samples.
Data Presentation
The use of this compound as an internal standard allows for the accurate determination of key pharmacokinetic parameters. Below is a summary of pharmacokinetic data from a study in Opisthorchis viverrini-infected patients who received three oral doses of 25 mg/kg praziquantel.[5]
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg/mL*h) | t1/2 (h) |
| (R)-Praziquantel | 0.2 | 7.0 | 1.1 | 1.1 |
| (S)-Praziquantel | 0.9 | 7.0 | 9.0 | 3.3 |
| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours, t1/2: Elimination half-life.
The following table presents pharmacokinetic parameters of praziquantel and its major metabolite in school- and preschool-aged children infected with Schistosoma mansoni or S. haematobium after a single oral dose.[3]
| Dose (mg/kg) | Analyte | Cmax (ng/mL) | AUC0-24h (ng/mL*h) |
| 20 | (R)-PZQ | 133 | 310 |
| (S)-PZQ | 358 | 1320 | |
| (R)-trans-4-OH-PZQ | 1480 | 11400 | |
| 40 | (R)-PZQ | 215 | 545 |
| (S)-PZQ | 598 | 2400 | |
| (R)-trans-4-OH-PZQ | 2240 | 18300 | |
| 60 | (R)-PZQ | 250 | 694 |
| (S)-PZQ | 750 | 3210 | |
| (R)-trans-4-OH-PZQ | 2800 | 23500 |
Conclusion
The use of this compound as an internal standard is a robust and reliable method for the quantitative analysis of praziquantel and its metabolites in pharmacokinetic studies. Its properties ensure high accuracy and precision, which are critical for understanding the absorption, distribution, metabolism, and excretion of this essential anthelmintic drug. The protocols and data presented here provide a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology.
References
- 1. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
Application Notes and Protocols for the Use of trans-Hydroxy Praziquantel-d5 in Schistosomiasis Drug Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide.[1] Praziquantel (PZQ) is the primary drug for treatment and control, effective against all Schistosoma species.[1][2][3] Understanding the pharmacokinetics and metabolism of PZQ is crucial for optimizing dosing regimens, overcoming potential resistance, and developing new therapeutic strategies. PZQ is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is responsible for the antischistosomal activity, while the (S)-enantiomer is less active and may contribute to side effects.[1]
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[4][5] This metabolic process leads to the formation of several hydroxylated metabolites. The major human metabolite is trans-4-hydroxy-praziquantel (trans-4-OH-PZQ), which originates from the metabolism of the active (R)-PZQ enantiomer.[6] While this metabolite shows some anthelmintic activity, it is significantly less potent than the parent compound.[7]
Accurate quantification of PZQ and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). trans-Hydroxy Praziquantel-d5 is a deuterated analog of the major PZQ metabolite, designed to serve as an ideal internal standard for such studies. Its chemical properties are nearly identical to the endogenous metabolite, but its increased mass allows for clear differentiation in mass spectrometric analysis. This ensures high accuracy and precision in quantifying trans-4-OH-PZQ, thereby supporting robust drug metabolism and pharmacokinetic (DMPK) research in the context of schistosomiasis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and pharmacokinetics of Praziquantel and its metabolites, compiled from various studies.
Table 1: In Vitro and In Vivo Efficacy of Praziquantel Enantiomers and Metabolites against S. haematobium
| Compound | In Vitro IC50 (µg/mL) at 72h | In Vivo ED50 (mg/kg) |
| (R)-PZQ | 0.01 | 24.7 |
| (S)-PZQ | 3.40 | 127.6 |
| Racemic PZQ | 0.03 | - |
| trans-4-OH-PZQ | 1.47 | - |
Data sourced from in vitro and in vivo studies on Schistosoma haematobium.
Table 2: Pharmacokinetic Parameters of Praziquantel Enantiomers and trans-4-OH-PZQ in Humans
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg/mL*h) | Half-life (h) |
| (R)-PZQ | 0.2 | 7.0 | 1.1 | 1.1 |
| (S)-PZQ | 0.9 | 7.0 | 9.0 | 3.3 |
| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 |
Pharmacokinetic parameters were determined in Opisthorchis viverrini-infected patients following oral administration of PZQ.[8]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Praziquantel using Human Liver Microsomes
Objective: To determine the metabolic profile of Praziquantel and identify the formation of trans-4-hydroxy-praziquantel in an in vitro system using human liver microsomes.
Materials:
-
Praziquantel (racemic mixture)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
This compound (as internal standard)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Metabolic Reaction:
-
Add Praziquantel to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of PZQ should be within a relevant range for enzymatic activity (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of this compound as the internal standard.
-
Vortex the mixture vigorously to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of trans-4-hydroxy-praziquantel relative to the internal standard, this compound.
-
Protocol 2: Pharmacokinetic Analysis of Praziquantel and Metabolites in Plasma
Objective: To quantify the concentrations of Praziquantel enantiomers and trans-4-hydroxy-praziquantel in plasma samples from subjects treated with Praziquantel, using this compound as an internal standard.
Materials:
-
Plasma samples collected from subjects at various time points after Praziquantel administration.
-
Praziquantel analytical standards ((R)-PZQ and (S)-PZQ).
-
trans-4-hydroxy-praziquantel analytical standard.
-
This compound (internal standard).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates.
-
LC-MS/MS system with a chiral column for enantiomeric separation.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, aliquot 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the samples at 4°C and high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new tube or well plate for injection into the LC-MS/MS system.
-
-
Calibration Standards and Quality Controls:
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of (R)-PZQ, (S)-PZQ, and trans-4-hydroxy-praziquantel.
-
Process the calibration standards and QCs in the same manner as the study samples.
-
-
LC-MS/MS Analysis:
-
Inject the processed samples, calibration standards, and QCs onto the LC-MS/MS system.
-
Use a chiral stationary phase column to achieve separation of the (R)- and (S)-Praziquantel enantiomers.
-
Employ a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentrations of (R)-PZQ, (S)-PZQ, and trans-4-hydroxy-praziquantel in the unknown plasma samples.
-
Use the calculated concentrations to perform pharmacokinetic analysis (e.g., determine Cmax, Tmax, AUC, and half-life).
-
Visualizations
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikprress.org [ikprress.org]
- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Praziquantel Enantiomers in Human Plasma Using Deuterated Standards by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of praziquantel (PZQ) enantiomers, (R)-PZQ and (S)-PZQ, in human plasma. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with chiral separation and utilizes deuterated praziquantel (PZQd11) as an internal standard (IS) for accurate and precise quantification.[1] This methodology is critical for pharmacokinetic and pharmacodynamic studies, enabling researchers to investigate the stereoselective metabolism and efficacy of praziquantel, the primary treatment for schistosomiasis.[2][3][4] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and presents a summary of validation parameters.
Introduction
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers.[2][3] The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute to adverse effects.[2][5] Due to the stereoselective metabolism of PZQ in humans, it is essential to quantify each enantiomer separately to understand its pharmacokinetic profile.[1][3] This application note describes a validated enantioselective LC-MS/MS method for the determination of (R)-PZQ and (S)-PZQ in human plasma, a common matrix for bioanalysis. The use of a deuterated internal standard, PZQd11, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]
Experimental Workflow
Caption: Workflow for Praziquantel Enantiomer Analysis.
Materials and Reagents
-
(R)-Praziquantel and (S)-Praziquantel reference standards
-
Deuterated Praziquantel (PZQd11)[1]
-
Acetonitrile (MS grade)[1]
-
Methanol (MS grade)[1]
-
Ammonium acetate (MS grade)[1]
-
Formic acid (MS grade)[1]
-
Ultrapure water[1]
-
Human plasma (blank)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Chiral analytical column (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate))[6]
-
C18 trapping column[6]
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Protocol
Standard and Sample Preparation
1.1. Stock Solutions (1 mg/mL)
-
Prepare individual stock solutions of (R)-PZQ, (S)-PZQ, and PZQd11 in methanol.
1.2. Working Solutions
-
Prepare intermediate working solutions by diluting the stock solutions in a mixture of acetonitrile and water (1:1, v/v). These will be used to spike calibration standards and quality control (QC) samples.
1.3. Internal Standard (IS) Working Solution
-
Prepare a 500 ng/mL solution of PZQd11 in acetonitrile. This will be used for protein precipitation.[1]
1.4. Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations. A suggested range for each PZQ enantiomer is 0.01 to 2.5 µg/mL.[6][7]
1.5. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[1]
-
Add 700 µL of the IS working solution (500 ng/mL PZQd11 in acetonitrile) to each tube.[1]
-
Vortex the tubes for 20 minutes at 1400 rpm.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Trapping Column: C18, 4.6 x 5 mm[8]
-
Analytical Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) based chiral column[6]
-
Mobile Phase A: 10 mM ammonium acetate in water[8]
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.5-1.0 mL/min)
-
Injection Volume: 10-20 µL
-
Column Temperature: 25°C
2.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Analysis
-
Integrate the chromatographic peaks for each enantiomer and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Generate a linear regression calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of the PZQ enantiomers in the unknown samples and QCs using the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of praziquantel enantiomers in human plasma.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (µg/mL) | Linearity (R²) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| (R)-Praziquantel | 0.01 - 2.5 | ≥ 0.998 | 0.01 |
| (S)-Praziquantel | 0.01 - 2.5 | ≥ 0.998 | 0.01 |
| Data derived from published literature.[6][7] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Bias) |
| (R)-Praziquantel | Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% | |
| (S)-Praziquantel | Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% | |
| Acceptance criteria based on regulatory guidelines.[6][7] |
Pharmacokinetic Signaling Pathway
Caption: Praziquantel's Stereoselective Metabolism.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the enantioselective quantification of praziquantel in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for pharmacokinetic studies. This protocol can be readily implemented by researchers and drug development professionals to further investigate the stereoselective properties of praziquantel and its metabolites.
References
- 1. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Praziquantel Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on the most common sample preparation techniques for the analysis of praziquantel (PZQ) and its metabolites in biological matrices. The following sections offer step-by-step methodologies for protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with quantitative performance data to guide researchers in selecting the most appropriate method for their analytical needs.
Introduction
Praziquantel is the primary drug for treating schistosomiasis and other trematode infections.[1] It is extensively metabolized in the liver, with its main metabolite being 4-hydroxy praziquantel (4-OH PZQ).[2] Accurate quantification of PZQ and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This document outlines validated sample preparation techniques essential for reliable analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques: An Overview
The choice of sample preparation technique depends on the biological matrix, the desired sensitivity, and the analytical instrumentation. The most common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
A general workflow for sample preparation and analysis is depicted below.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and blood.[3] Acetonitrile is a commonly used precipitating agent.[2][3]
Protocol for Plasma or Blood:
-
To 100 µL of plasma or blood sample in a microcentrifuge tube, add 10 µL of internal standard (IS) solution.[2]
-
Add 700 µL of ice-cold acetonitrile containing the internal standard (e.g., 500 ng/mL diazepam).[3][4]
-
Centrifuge the samples at high speed (e.g., 11,200 rcf or 15,000 rpm) for 10-20 minutes to pellet the precipitated proteins.[2][4]
-
Carefully collect the supernatant.
-
Inject a small aliquot (e.g., 5-20 µL) of the supernatant directly into the LC-MS/MS system for analysis.[2]
Protocol for Dried Blood Spots (DBS):
-
Punch a 5 mm diameter disc from the DBS sample.
-
Add 300 µL of an extraction solution (e.g., acetonitrile and ultrapure water, 4:1, v/v) containing the internal standard.
-
Shake the mixture in a thermomixer for 20 minutes at 25°C.
-
Sonicate for 40 minutes prior to analysis.[3]
Liquid-Liquid Extraction (LLE)
LLE is a sample purification method based on the differential solubility of the analytes in two immiscible liquid phases.
Protocol for Body Fluids (Serum, Urine):
-
To a known volume of the sample, add a known amount of an internal standard.
-
Add 0.1 N sodium hydroxide solution.
-
Extract the sample with a mixture of methyl acetate and diisopropyl ether (30:70 v/v).[5]
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a suitable solvent (e.g., methyl acetate or mobile phase).[5]
-
Inject an aliquot into the analytical system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE.
Protocol for Plasma, Water, and Tissue Samples:
-
Spike the sample (e.g., 0.5 mL of plasma or 1-50 mL of water) with an appropriate internal standard.[6]
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.[6]
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.[6]
-
Dry the cartridge for 10 minutes.[6]
-
Elute the analytes with 1 mL of acetonitrile.[6]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in deionized water or mobile phase for LC-MS/MS analysis.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for praziquantel and its metabolites following different sample preparation techniques.
Table 1: Method Performance for Praziquantel Enantiomers and Metabolites
| Analyte | Matrix | Sample Prep | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| R- & S-PZQ | Plasma, Blood, DBS | PPT | 0.01 - 2.5 | 0.01 | [1] |
| R-trans-4-OH-PZQ | Plasma, Blood, DBS | PPT | 0.1 - 25 | 0.1 | [1] |
| R-PZQ | Plasma | PPT | 0.05 - 10 | 0.05 | [2] |
| S-PZQ | Plasma | PPT | 0.05 - 10 | 0.05 | [2] |
| Praziquantel | Rat Plasma | PPT | 0.005 - 1 | 0.005 | [4] |
| Praziquantel | Human Plasma | PPT | 0.1 - 2 | 0.1 | [7] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Sample Prep | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) | Reference |
| Praziquantel | Human Plasma | PPT | 102.1 ± 5.6 | 3.0 ± 1.7 | 6.3 ± 1.9 | [7] |
Metabolic Pathways and Experimental Workflows
The metabolism of praziquantel is complex, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[2] The primary metabolic pathway involves hydroxylation to form various mono-, di-, and tri-hydroxylated metabolites.[8]
The following diagram illustrates the general metabolic pathway of praziquantel.
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and precise quantification of praziquantel and its metabolites. Protein precipitation offers a simple and rapid approach suitable for high-throughput analysis. Liquid-liquid extraction and solid-phase extraction provide cleaner samples, which can lead to improved sensitivity and reduced matrix effects, making them suitable for more demanding analytical applications. The protocols and data presented here serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Quantitative determination of praziquantel in body fluids by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of trans-Hydroxy Praziquantel-d5 by Mass Spectrometry
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used in the treatment of schistosomiasis and other parasitic infections. The major metabolite of Praziquantel is trans-4-hydroxy Praziquantel, and its quantification is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as trans-Hydroxy Praziquantel-d5, is the gold standard for accurate quantification in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound.
Analyte Information
-
Analyte: trans-Hydroxy Praziquantel
-
Internal Standard (IS): this compound
Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the detection of trans-Hydroxy Praziquantel and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). It is important to note that these parameters may require optimization depending on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| trans-Hydroxy Praziquantel | 329.2 | 203.2 | 35 | 60 |
| trans-Hydroxy Praziquantel | 329.2 | 219.2 | 30 | 60 |
| This compound (IS) | 334.2 | 208.2 | 35 | 60 |
| This compound (IS) | 334.2 | 224.2 | 30 | 60 |
Note: The precursor ion for this compound is predicted based on a +5 Da shift from the non-deuterated analyte. The product ions are also predicted based on the fragmentation pattern of the non-deuterated compound and may need to be confirmed and optimized.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Two common methods are Protein Precipitation and Solid-Phase Extraction.
a) Protein Precipitation (for Plasma or Serum)
This is a rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at an appropriate concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
b) Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)
SPE provides a cleaner extract, reducing matrix effects.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Dilute 100 µL of the biological sample with 400 µL of 4% phosphoric acid in water and add the internal standard.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of trans-Hydroxy Praziquantel.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Visualizations
Experimental Workflow```dot
Caption: The metabolic relationship between Praziquantel and its hydroxylated metabolite, and the analog relationship to the deuterated internal standard.
References
Application Note: Chromatographic Separation of Cis- and Trans-4-Hydroxypraziquantel Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug widely used in the treatment of schistosomiasis and other parasitic worm infections. Following administration, praziquantel is extensively metabolized in the liver, with the primary metabolites being hydroxylated derivatives. Among these, the cis- and trans-4-hydroxypraziquantel (4-OH-PZQ) isomers are of significant pharmacological interest. The stereochemistry of these metabolites can influence their biological activity and pharmacokinetic profiles. Therefore, a robust and reliable chromatographic method for the separation and quantification of cis- and trans-4-OH-PZQ is crucial for metabolism studies, pharmacokinetic analysis, and drug development. This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of these isomers, often coupled with mass spectrometry for sensitive detection.
Chromatographic Separation Principles
The separation of cis- and trans-4-hydroxypraziquantel isomers is typically achieved using reversed-phase chromatography. While these isomers have the same molecular weight, their three-dimensional structures differ, leading to different interactions with the stationary phase of the HPLC column. The trans-isomer, being generally more linear, may exhibit stronger hydrophobic interactions with a C18 stationary phase compared to the more bent cis-isomer, often resulting in a longer retention time. However, the exact elution order can be influenced by the specific chromatographic conditions. For enantioselective separation of the individual R- and S-enantiomers of each isomer, chiral chromatography is required.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the chromatographic separation of praziquantel and its hydroxylated metabolites, including the cis- and trans-4-hydroxy isomers, based on published literature.
Table 1: Typical HPLC and LC-MS/MS Method Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[1] | C18 (e.g., Hypersil C18, 2.1 x 50 mm, 1.9 µm)[2] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[1] | A: 0.1% Formic acid in Water, B: Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[1] | 0.250 mL/min[2] |
| Detection | UV at 225 nm[1] | Triple Quadrupole Mass Spectrometry[2] |
| Injection Volume | 20 µL[1] | 2 µL[2] |
| Temperature | Ambient[1] | Not specified |
Table 2: Example Chromatographic Performance Data
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (µg/kg) |
| Praziquantel | 6.4[1] | 5 - 1000[1] | 1.0[3] |
| trans-4-OH-PZQ | Not specified | Not specified | 1.0[3] |
| cis-4-OH-PZQ | Not specified | Not specified | 1.0[3] |
Note: Retention times for cis- and trans-4-OH-PZQ are highly dependent on the specific method and column used and are often reported in the context of a full pharmacokinetic study rather than as standalone values in abstracts.
Experimental Protocol: Separation of Cis- and Trans-4-Hydroxypraziquantel by LC-MS/MS
This protocol describes a general method for the extraction and analysis of cis- and trans-4-hydroxypraziquantel from a biological matrix (e.g., plasma).
1. Materials and Reagents
-
Praziquantel, cis-4-hydroxypraziquantel, and trans-4-hydroxypraziquantel reference standards
-
Internal Standard (IS), e.g., Diazepam[1] or an isotopically labeled praziquantel
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Perchloric acid (for protein precipitation)[1]
-
Biological matrix (e.g., plasma)
-
Microcentrifuge tubes
-
HPLC vials
2. Standard Solution Preparation
-
Prepare individual stock solutions of praziquantel, cis-4-OH-PZQ, trans-4-OH-PZQ, and the internal standard in methanol at a concentration of 1 mg/mL.[1]
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase or an appropriate solvent mixture to create a series of calibration standards.
3. Sample Preparation (Protein Precipitation Method)
-
To 200 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 45 µL of 8.25% perchloric acid to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A system capable of delivering a stable gradient flow.
-
Column: A reversed-phase C18 column (e.g., Thermo Scientific Hypersil C18, 2.1 mm × 50 mm, 1.9 μm).[2]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 250 µL/min.[2]
-
Injection Volume: 2 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard. The specific precursor and product ion transitions will need to be optimized for the instrument used.
5. Data Analysis
-
Integrate the peak areas for cis-4-OH-PZQ, trans-4-OH-PZQ, and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of the isomers in the unknown samples by interpolation from the calibration curve.
Visualizations
References
Application Notes and Protocols for trans-Hydroxy Praziquantel-d5 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, pivotal in the treatment of schistosomiasis and other trematode and cestode infections.[1] Therapeutic Drug Monitoring (TDM) of praziquantel is crucial to ensure optimal efficacy and minimize potential toxicity, given the significant inter-individual variability in its pharmacokinetics.[2][3] Praziquantel is extensively metabolized in the liver, with its major and active metabolite being trans-4-hydroxy-praziquantel.[2][4][5] Accurate quantification of both the parent drug and its active metabolite is therefore essential for a comprehensive pharmacokinetic assessment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the bioanalysis of praziquantel and its metabolites due to its high sensitivity, specificity, and throughput.[6][7][8][9] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS-based quantification, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[10][11][12]
trans-Hydroxy Praziquantel-d5 is the deuterium-labeled form of the primary active metabolite of praziquantel.[13][14] Its use as an internal standard in LC-MS/MS assays for the therapeutic drug monitoring of praziquantel ensures the highest level of accuracy and precision in the quantification of trans-4-hydroxy-praziquantel. This document provides detailed application notes and a generalized protocol for the use of this compound in such assays.
Principle of the Assay
The methodology is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of this compound is added to the biological sample (e.g., plasma, serum, or blood) at the beginning of the sample preparation process. This "spiked" internal standard behaves chemically and physically identically to the endogenous (unlabeled) trans-4-hydroxy-praziquantel throughout the extraction, chromatography, and ionization processes.
Because the deuterated standard co-elutes with the analyte of interest and has a similar ionization efficiency, any variations during the analytical process will affect both the analyte and the internal standard to the same extent.[12] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the deuterium labeling. The concentration of the unknown analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated from samples with known concentrations of the analyte.
Materials and Reagents
-
Analytes: Praziquantel, trans-4-hydroxy-praziquantel
-
Internal Standard: this compound
-
Biological Matrix: Human plasma, serum, or dried blood spots
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate (HPLC or LC-MS grade)
-
Reagents: Zinc Sulfate (for protein precipitation)
-
Solid Phase Extraction (SPE) Cartridges: C18 or equivalent, if applicable
-
LC Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm)[8]
-
Instrumentation: A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for LC-MS/MS methods developed for the analysis of praziquantel and its metabolite, which would be the target for a method utilizing this compound as an internal standard.
| Parameter | Praziquantel | trans-4-hydroxy-praziquantel | Reference(s) |
| Linearity Range | 1.012 - 751.552 ng/mL | 0.1 - 25 µg/mL | [6][8] |
| Lower Limit of Quantification (LLOQ) | 1.012 ng/mL | 0.1 µg/mL | [6][8] |
| Intra-assay Precision (%CV) | < 15% | < 15% | [6] |
| Inter-assay Precision (%CV) | < 15% | < 15% | [6] |
| Intra-assay Accuracy (%) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) | [6] |
| Inter-assay Accuracy (%) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) | [6] |
| Mean Recovery (%) | ~87% | Not specified | [8] |
| **Correlation Coefficient (R²) ** | ≥ 0.998 | ≥ 0.998 | [6] |
Experimental Protocols
Standard Solution and Calibration Curve Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of praziquantel, trans-4-hydroxy-praziquantel, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the praziquantel and trans-4-hydroxy-praziquantel stock solutions in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create working standard solutions for spiking the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.
-
Calibration Curve: Spike blank biological matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels. Also prepare quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation Method)
-
Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System:
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Praziquantel: m/z 313.2 → 203.2
-
trans-4-hydroxy-praziquantel: m/z 329.2 → 203.2
-
This compound: m/z 334.2 → 208.2 (Note: The exact transition will depend on the position of the deuterium labels and should be optimized).
-
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression model.
-
Determine the concentration of the analyte in the unknown samples and QC samples from the calibration curve.
Visualizations
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal single sampling time-point for monitoring of praziquantel exposure in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Therapeutic Drug Monitoring to Model-Informed Precision Dosing for Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.com [medicine.com]
- 5. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ikprress.org [ikprress.org]
- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texilajournal.com [texilajournal.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tlcstandards.com [tlcstandards.com]
Application Note: In Vitro Metabolism of Praziquantel using d5-Praziquantel as an Internal Standard for LC-MS/MS Quantification
Abstract
This application note provides a detailed protocol for studying the in vitro metabolism of praziquantel (PZQ), a crucial anthelmintic drug. Praziquantel is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes, which significantly impacts its bioavailability and efficacy. The protocol outlines methods for incubation with human liver microsomes (HLM) and recombinant CYP enzymes to characterize metabolic pathways and determine enzyme kinetics. A robust LC-MS/MS method using d5-labeled praziquantel (d5-PZQ) as an internal standard is described for the accurate quantification of the parent drug and its major metabolites. This guide is intended for researchers in drug metabolism, pharmacology, and drug development.
Introduction
Praziquantel (PZQ) is the drug of choice for treating schistosomiasis, a parasitic disease affecting millions worldwide[1][2]. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer possessing most of the anthelmintic activity[1][3]. PZQ undergoes rapid and extensive first-pass metabolism in the liver, primarily through hydroxylation, which leads to low systemic bioavailability[4][5]. The main enzymes responsible for its metabolism are CYP1A2, CYP2C19, and CYP3A4[1][5][6].
Understanding the enantioselective metabolism of PZQ is critical for optimizing therapy and developing new formulations. In vitro models, such as human liver microsomes (HLM), provide a reliable system to study metabolic pathways and enzyme kinetics. The use of a stable isotope-labeled internal standard, like d5-praziquantel, is essential for accurate and precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for variability in sample preparation and instrument response. This document provides a comprehensive workflow and detailed protocols for conducting these studies.
Praziquantel Metabolic Pathways
Praziquantel is metabolized into several hydroxylated derivatives. The primary metabolite is 4-hydroxy praziquantel (4-OH-PZQ)[5]. The metabolism is enantioselective; (R)-PZQ is mainly metabolized by CYP1A2 and CYP2C19, while (S)-PZQ is primarily metabolized by CYP2C19 and CYP3A4[1][6]. Studies have shown that CYP3A4 is estimated to be responsible for nearly 90% of the metabolism of the (S)-PZQ enantiomer[1][5][6].
Experimental Workflow
The overall process for assessing the in vitro metabolism of praziquantel involves preparing the incubation mixtures, performing the enzymatic reaction, stopping the reaction and preparing the sample for analysis, and finally, quantifying the analytes using LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Praziquantel Metabolism in Human Liver Microsomes (HLM)
This protocol determines the overall rate of metabolism of PZQ in a mixed-enzyme system.
A. Materials and Reagents
-
Praziquantel (PZQ)
-
d5-Praziquantel (d5-PZQ)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid
B. Procedure
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of PZQ in DMSO or Methanol.
-
Prepare a 1 mg/mL stock solution of d5-PZQ in Methanol for use as an internal standard (IS). Create a working IS solution (e.g., 50 ng/mL) in cold acetonitrile.
-
-
Prepare Incubation Mixture:
-
In a microcentrifuge tube on ice, combine phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Add PZQ from the stock solution to achieve the desired final concentration (e.g., 1-10 µM).
-
The final incubation volume is typically 200 µL.
-
-
Incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To stop the reaction, transfer an aliquot (e.g., 50 µL) of the incubate to a tube containing 2-3 volumes (e.g., 150 µL) of ice-cold acetonitrile with the d5-PZQ internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This method allows for the quantification of PZQ and its primary hydroxylated metabolite.
A. Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
B. Chromatographic Conditions
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)[7]. For enantioselective separation, a chiral column is required (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate))[8].
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water/ammonium acetate with 0.1% formic acid[7][9].
-
Flow Rate: 0.5 - 1.0 mL/min[7].
-
Injection Volume: 2-10 µL.
C. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
The specific MRM transitions should be optimized for the instrument in use.
Table 1: Example LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Praziquantel (PZQ) | 313.2 | 203.2 | Common transition for PZQ core. |
| d5-Praziquantel (IS) | 318.2 | 208.2 | Internal Standard. |
| 4-OH-Praziquantel | 329.2 | 203.2 | Major metabolite[8]. |
Note: The exact m/z values may vary slightly based on instrument calibration and adduct formation. These values are based on published literature and should be empirically confirmed.[8]
Data and Results
Analysis of in vitro metabolism studies typically involves determining kinetic parameters or identifying the contribution of specific enzymes.
Enzyme Kinetics
By measuring the rate of metabolite formation or substrate depletion at various substrate concentrations, Michaelis-Menten kinetics can be determined.
Table 2: Example Enzyme Kinetic Data for PZQ Enantiomers in HLM
| Enantiomer | Parameter | Value | Unit |
| (R)-Praziquantel | Vmax | User Determined | pmol/min/mg |
| Km | User Determined | µM | |
| CLint (Vmax/Km) | User Determined | µL/min/mg | |
| (S)-Praziquantel | Vmax | User Determined | pmol/min/mg |
| Km | User Determined | µM | |
| CLint (Vmax/Km) | User Determined | µL/min/mg |
Note: These values must be determined experimentally. Published studies report intrinsic clearance (CLint) for the formation of certain metabolites, with X-OH-PZQ formation from racemic PZQ being about 5 times higher than that for 4-OH-PZQ.[5]
CYP Reaction Phenotyping
Incubating PZQ with a panel of individual recombinant human CYP enzymes identifies which isoforms are primarily responsible for its metabolism.
Table 3: Relative Contribution of CYP Isoforms to Praziquantel Metabolism
| CYP Isoform | Contribution to (R)-PZQ Metabolism | Contribution to (S)-PZQ Metabolism |
| CYP1A2 | Major Contributor[1][6] | Minor |
| CYP2C19 | Major Contributor[1][6] | Major Contributor[1][6] |
| CYP3A4 | Minor | ~89.9% (Major Contributor)[1][5][6] |
| CYP2D6 | Minor Contributor[5] | Minor |
Data compiled from in vitro studies with recombinant CYPs and chemical inhibition assays in HLM.[1][5][6]
Conclusion
The protocols described provide a robust framework for investigating the in vitro metabolism of praziquantel. The use of human liver microsomes and recombinant CYP enzymes allows for a thorough characterization of metabolic pathways and kinetics. Accurate quantification, enabled by a stable isotope-labeled internal standard like d5-praziquantel and LC-MS/MS, is critical for generating reliable data. This information is invaluable for understanding the drug's pharmacokinetic variability and for guiding the development of future anthelmintic therapies.
References
- 1. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ikprress.org [ikprress.org]
- 8. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve matrix effects in trans-Hydroxy Praziquantel-d5 quantification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the LC-MS/MS quantification of trans-Hydroxy Praziquantel-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in bioanalysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In bioanalysis of complex matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[1][3] This interference can lead to poor accuracy, imprecision, and reduced sensitivity, ultimately compromising the reliability of quantitative results.[4][5]
Q2: I'm using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A: While using a stable isotope-labeled internal standard (SIL-IS) is the best practice and can compensate for matrix effects, it is not always a perfect solution.[6] For a SIL-IS to work perfectly, it must co-elute and experience the exact same degree of ion suppression or enhancement as the analyte. However, deuterium-labeled standards (like d5) can sometimes exhibit slightly different chromatographic retention times compared to the non-labeled analyte due to the "deuterium isotope effect".[7] This shift in retention time can cause the analyte and the IS to pass through a region of ion suppression at different moments, leading to a non-constant analyte-to-IS ratio and inaccurate quantification.[8]
Q3: How can I determine if my assay is being affected by matrix effects?
A: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions of ion suppression or enhancement in your chromatogram. A constant flow of the analyte solution is infused into the LC flow path after the analytical column but before the MS source.[2] When a blank, extracted matrix sample is injected, any dips or rises in the constant analyte signal indicate where matrix components are causing suppression or enhancement.[2][9]
-
Quantitative Assessment (Post-Extraction Spiking): This is the most common method to quantify the extent of matrix effects. The response of the analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat (pure) solvent solution.[1][4] The ratio of these responses is called the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. Regulatory guidelines, such as those from the EMA, recommend the CV of the IS-normalized MF from at least 6 different matrix lots should not exceed 15%.[10]
Q4: What are the most common sources of matrix effects in plasma samples?
A: Phospholipids are one of the most significant causes of matrix effects, particularly ion suppression, in bioanalytical methods using electrospray ionization (ESI).[11] When using common sample preparation techniques like protein precipitation (PPT) with acetonitrile, phospholipids are not effectively removed and can co-elute with analytes, interfering with their ionization.[11] Accumulation of phospholipids can also lead to reduced column lifetime and increased mass spectrometer maintenance.[12]
Troubleshooting Guide
Problem: I am observing high variability and poor accuracy in my QC samples, even with a d5-labeled internal standard.
This issue strongly suggests that the analyte and the internal standard are experiencing different degrees of matrix effects.
Step 1: Visualize and Quantify the Matrix Effect
Before changing your method, confirm the presence and extent of the matrix effect.
-
Action 1: Perform a Post-Column Infusion Experiment. This will show you if your analyte's retention time falls within a zone of ion suppression.
-
Action 2: Calculate the Matrix Factor (MF). Use the post-extraction spiking method to get a quantitative measure of the suppression or enhancement.
Table 1: Example Calculation of Matrix Factor (MF)
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (Analyte) | IS-Normalized MF |
|---|---|---|---|---|---|
| A : Neat Solution | 98,500 | 101,200 | 0.973 | - | - |
| B : Post-Spiked Matrix | 65,400 | 72,300 | 0.905 | 0.664 (B/A) | 0.929 (Ratio B / Ratio A) |
In this example, the analyte signal is suppressed to 66.4% of its expected response. The IS-normalized MF is closer to 1, indicating the IS is partially compensating, but variability across different matrix lots should still be checked.
Step 2: Improve the Sample Preparation Protocol
The most effective way to resolve matrix effects is to remove the interfering components from the sample before analysis.[4]
-
Action: Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE). Standard PPT is often insufficient for removing phospholipids.[11]
-
Recommended SPE: Use a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent or a specialized phospholipid removal product (e.g., HybridSPE®, Oasis® PRiME).[11] These methods are highly effective at removing phospholipids while retaining the analyte of interest.
-
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Typical Phospholipid Removal | Analyte Recovery | Method Development Time |
|---|---|---|---|
| Protein Precipitation (PPT) | < 30% | Good (>90%) | Minimal |
| Liquid-Liquid Extraction (LLE) | Moderate (50-80%) | Variable | Moderate |
| Solid-Phase Extraction (SPE) | Good (80-95%) | Good (>85%) | Moderate |
| Phospholipid Removal SPE | Excellent (>99%) | Good (>90%) | Minimal to Moderate |
Step 3: Optimize Chromatographic Conditions
If matrix effects persist after improving sample cleanup, modify your LC method to separate the analyte from the interfering components.
-
Action 1: Adjust the Chromatographic Gradient. Try to shift the retention time of this compound to elute outside the region of ion suppression identified in the post-column infusion experiment.[4]
-
Action 2: Use a Different Column Chemistry. If working with a standard C18 column, consider alternative chemistries that may offer different selectivity for the analyte versus the matrix interferences.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma from at least 6 different sources). Spike the analyte and IS into the final, clean extract.[10]
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before the extraction process. (This set is used to determine recovery).
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF as follows:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio of Set B) / (Analyte/IS Peak Area Ratio of Set A)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) for the IS-Normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.[10]
Protocol 2: Phospholipid Removal using Mixed-Mode SPE
This protocol is a general guideline for a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE, such as Oasis® MCX.
-
Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water).
-
Load: Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge.
-
Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2 (Organic): Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.[11]
-
Elute: Elute the analyte (trans-Hydroxy Praziquantel) using 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase for injection.
Visualizations
Caption: A workflow for systematically troubleshooting matrix effects.
Caption: Logic diagram of ideal vs. problematic internal standard behavior.
Caption: Comparison of sample preparation workflows and outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts | FDA [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. myadlm.org [myadlm.org]
- 10. e-b-f.eu [e-b-f.eu]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Optimizing LC gradient for separating praziquantel and its hydroxylated metabolites
Welcome to the technical support center for the chromatographic separation of Praziquantel (PZQ) and its hydroxylated metabolites. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when separating Praziquantel from its hydroxylated metabolites?
A1: The main challenge is achieving adequate resolution between the relatively nonpolar parent drug, Praziquantel, and its more polar hydroxylated metabolites, such as 4-hydroxypraziquantel (4-OH-PZQ). Due to the structural similarity, these compounds can co-elute or exhibit poor peak separation, especially the cis and trans isomers of 4-OH-PZQ. Optimizing the LC gradient is crucial to selectively retain and then elute each compound for accurate quantification.
Q2: What type of HPLC column is most effective for this separation?
A2: For general-purpose separation of PZQ and its primary metabolites, a reversed-phase C18 column is the most common and effective choice.[1][2] These columns provide the necessary hydrophobicity to retain PZQ while still allowing for the separation of its more polar metabolites. For separating the specific enantiomers (R- and S- forms) of PZQ and its metabolites, a specialized chiral column, such as one based on cellulose tris(3-chloro-4-methylphenylcarbamate), is required.[1][3]
Q3: What are the typical mobile phases used for this analysis?
A3: The most frequently used mobile phases consist of acetonitrile (ACN) and water.[4][5][6][7] Methanol is also used, sometimes in combination with ACN and water (e.g., ACN:MeOH:H₂O).[8][9] For LC-MS applications, a small amount of an acid, like formic acid, is often added to the mobile phase to improve the ionization efficiency of the analytes.[2]
Q4: Should I use an isocratic or a gradient elution method?
A4: While a simple isocratic method may suffice for quantifying Praziquantel alone in a simple matrix like a pharmaceutical tablet, a gradient elution is essential for separating PZQ from its hydroxylated metabolites in complex biological samples.[2][5] A gradient allows for a gradual increase in the organic solvent concentration, which is necessary to first elute the more polar metabolites with good resolution and then elute the more retained parent drug, PZQ, in a reasonable time frame.[2][4]
Q5: Which detection method is most suitable?
A5: The choice of detector depends on the application's sensitivity and selectivity requirements.
-
UV Detection: Suitable for quality control and quantification at higher concentrations. Common wavelengths are 210 nm, 217 nm, and 262 nm.[4][5][8]
-
Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for pharmacokinetic studies and trace-level quantification in complex biological matrices like plasma or tissue.[10] It offers superior sensitivity and selectivity, allowing for the differentiation of metabolites from endogenous interferences.[1][11]
Troubleshooting Guide
Problem: Poor resolution between Praziquantel and 4-hydroxy-Praziquantel peaks.
-
Possible Cause 1: Gradient slope is too steep.
-
Solution: Decrease the rate of change of the organic solvent percentage during the elution window of the metabolites. A shallower gradient provides more time for the column to resolve closely eluting compounds.
-
-
Possible Cause 2: Inappropriate organic solvent.
-
Solution: The choice of organic solvent (acetonitrile vs. methanol) can alter selectivity. If using ACN, try substituting it with or adding methanol. The different solvent properties can change the interaction with the stationary phase and improve separation.
-
-
Possible Cause 3: Column temperature is not optimal.
-
Solution: Adjust the column temperature. Lowering the temperature can sometimes increase selectivity and improve resolution, while increasing it can improve efficiency and decrease run time. Experiment in 5°C increments to find the optimal balance.
-
Problem: Chromatographic peaks are tailing or fronting (asymmetrical).
-
Possible Cause 1: Sample solvent is incompatible with the mobile phase.
-
Possible Cause 2: Column contamination or degradation.
-
Solution: Contaminants from previous injections can build up at the head of the column, causing peak shape issues.[14] Flush the column with a strong solvent (like 100% ACN or isopropanol). If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[14]
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Peak tailing can be caused by interactions between basic analytes and acidic silanol groups on the silica support. Using a modern, high-purity, end-capped C18 column can minimize these interactions. Alternatively, adding a small amount of a competing base to the mobile phase or slightly lowering the mobile phase pH can help improve peak shape.
-
Problem: Unstable or drifting retention times.
-
Possible Cause 1: Insufficient column equilibration time.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For reversed-phase chromatography, flushing with 5-10 column volumes is typically sufficient.[14] Inconsistent equilibration is a common cause of retention time variability in gradient elution.
-
-
Possible Cause 2: Inconsistent mobile phase preparation or mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using an online mixing system, verify that the pumps are functioning correctly and delivering a constant, reproducible composition.[12] Manually preparing the mobile phase can help diagnose issues with the pump's mixing system.[14]
-
-
Possible Cause 3: Leaks in the HPLC system.
Data Presentation
Table 1: Summary of Typical LC Parameters for Praziquantel and Metabolite Separation
| Parameter | Typical Setting | Notes | Source |
|---|---|---|---|
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | High-purity, end-capped silica is recommended for better peak shape. | [4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is primarily for LC-MS to aid ionization. Buffers may be used for UV methods. | [2] |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | Methanol can be used as an alternative or in combination. | [2] |
| Flow Rate | 0.5 - 1.5 mL/min | Adjust based on column dimensions and particle size. | [5][8] |
| Column Temp. | 30 - 40 °C | Temperature control improves reproducibility. | [5][15] |
| Injection Volume | 2 - 20 µL | Keep low, especially if sample solvent is stronger than the mobile phase. | [2] |
| UV Wavelength | 210 - 220 nm | Provides high sensitivity for Praziquantel. | [4][5] |
| MS Detection | ESI Positive Mode | Praziquantel and its metabolites ionize well in positive mode. |[1] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC-UV Method
This protocol is a representative method for the separation of Praziquantel and its hydroxylated metabolites using standard HPLC with UV detection.
-
Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.
-
Column: Phenomenex™ Luna C18 (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile (ACN)
-
-
Gradient Program:
-
0 - 3.0 min: 20% B
-
3.0 - 7.5 min: Linear ramp to 80% B
-
7.5 - 8.0 min: Hold at 80% B
-
8.0 - 8.1 min: Return to 20% B
-
8.1 - 10.0 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[5]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.
Protocol 2: High-Sensitivity LC-MS/MS Method for Biological Samples
This protocol is adapted for the sensitive and selective quantification of Praziquantel and its metabolites in plasma.[2]
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Thermo Scientific Hypersil C18 (50 x 2.1 mm, 1.9 µm).[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0 - 2.0 min: Linear ramp from 20% to 90% B
-
2.0 - 7.5 min: Hold at 90% B
-
7.5 - 8.0 min: Linear ramp from 90% to 20% B
-
8.0 - 8.5 min: Hold at 20% B for re-equilibration
-
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 40°C.[15]
-
MS/MS Detection:
Visualization
Below is a logical workflow to guide the troubleshooting process for common LC separation issues encountered during the analysis of Praziquantel and its metabolites.
Caption: Troubleshooting workflow for LC gradient optimization.
References
- 1. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. provost.utsa.edu [provost.utsa.edu]
- 5. latamjpharm.org [latamjpharm.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 8. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. ijsdr.org [ijsdr.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting poor peak shape for trans-Hydroxy Praziquantel-d5 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape for trans-Hydroxy Praziquantel-d5 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is the peak for my this compound internal standard showing fronting or tailing?
Poor peak shape, such as fronting or tailing, for this compound can arise from a variety of factors, ranging from interactions with the stationary phase to issues with the analytical column or the mobile phase composition. Tailing is often caused by unwanted interactions between the analyte and active sites on the column, such as residual silanol groups.[1][2] Fronting can be a sign of column overload or a mismatch between the sample solvent and the mobile phase.[3][4]
Q2: Could the deuterium labeling on this compound be the cause of the poor peak shape?
While deuterium labeling itself does not inherently cause poor peak shape, it can lead to a phenomenon known as the "chromatographic isotope effect."[3][4][5] This effect typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[3][5] If your analytical method does not fully resolve the deuterated internal standard from the unlabeled analyte, this can manifest as an apparent peak distortion, such as a shoulder on the main peak or a broader peak, which might be misinterpreted as poor peak shape.
Q3: My this compound peak is split. What are the likely causes?
Peak splitting for your internal standard can be caused by several factors. One common reason is the co-elution of an interfering compound.[6] Another possibility is a problem with the column, such as a partially blocked frit or a void in the packing material.[7] In the specific case of deuterated standards, if the chromatographic conditions are not optimized, the slight retention time difference between the deuterated and any residual non-deuterated compound can appear as a split peak.[6] It is also important to ensure the sample solvent is compatible with the mobile phase, as solvent mismatch can lead to peak distortion, including splitting.
Q4: What are the ideal column and mobile phase conditions for analyzing trans-Hydroxy Praziquantel?
Several LC-MS/MS methods have been successfully developed for the analysis of Praziquantel and its metabolites. A common approach involves using a C18 reversed-phase column.[1][8][9][10] Mobile phases typically consist of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency.[10] For example, a gradient elution with 0.1% formic acid in water and acetonitrile on a C18 column has been used effectively.[10]
Troubleshooting Guide: Poor Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving poor peak shape for your deuterated internal standard.
Step 1: Initial Assessment & Diagnosis
The first step is to carefully observe the peak shape and determine if the issue is tailing, fronting, or splitting. It is also crucial to note whether the problem affects only the this compound peak or all peaks in the chromatogram.
| Peak Shape Issue | Potential Causes |
| Tailing | Secondary interactions with the stationary phase (e.g., silanol groups), column degradation, dead volume in the system.[1][2] |
| Fronting | Column overload (injecting too much sample), sample solvent stronger than the mobile phase, column collapse.[3][4] |
| Splitting | Co-elution of an interfering substance, column void or blockage, sample solvent incompatibility, unresolved deuterated and non-deuterated forms.[6][7] |
Step 2: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape.
Caption: A step-by-step guide to troubleshooting peak shape issues.
Step 3: Experimental Protocols
Objective: To determine if a retention time shift between this compound and its non-deuterated analog is contributing to poor peak shape.
Methodology:
-
Prepare a standard solution of non-deuterated trans-Hydroxy Praziquantel at a concentration comparable to the deuterated internal standard.
-
Inject the non-deuterated standard onto the LC-MS system using the same chromatographic method.
-
Compare the retention time of the non-deuterated standard with that of the this compound internal standard from a previous run.
-
Analysis: A noticeable difference in retention times confirms a chromatographic isotope effect. If the peaks are not baseline resolved, this can lead to the appearance of a distorted peak when both are present.
Objective: To assess the condition of the analytical column.
Methodology:
-
Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) for an extended period to remove any strongly retained contaminants.
-
Performance Test: Inject a well-characterized standard compound (ideally not the analyte of interest) to evaluate column efficiency (plate count) and peak symmetry. Compare the results to the manufacturer's specifications or a previous performance test when the column was new.
-
Visual Inspection (if possible): Carefully disconnect the column and inspect the inlet frit for any discoloration or particulate matter. Check for any visible voids at the head of the column.
-
Action: If performance is poor or a physical problem is observed, consider replacing the column.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters used for the analysis of Praziquantel and its metabolites, which can serve as a starting point for method optimization.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.9 µm) | [10] |
| Mobile Phase A | 0.1% Formic Acid in Water | [10] |
| Mobile Phase B | Acetonitrile | [10] |
| Flow Rate | 250 µL/min | [10] |
| Injection Volume | 2 µL | [10] |
| Gradient | Linear gradient from 20% to 90% B | [10] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the observed peak shape problem.
Caption: Relationship between causes and observed peak shape problems.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of trans-Hydroxy Praziquantel-d5 in processed samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Hydroxy Praziquantel-d5 as an internal standard in processed samples.
Troubleshooting Guide
Variability in the response of an internal standard can compromise the accuracy and precision of analytical data. The following table outlines potential stability issues with this compound, their probable causes, and recommended solutions.
| Issue ID | Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| STAB-001 | Decreasing internal standard (IS) response over an analytical run. | Analyte Instability in Autosampler: Degradation of this compound in the processed samples while sitting in the autosampler. | - Maintain the autosampler at a low temperature (e.g., 4°C). - Perform an autosampler stability assessment by re-injecting samples from the beginning of a run at the end to check for degradation. - If instability is confirmed, process samples in smaller batches or ensure the run time is within the established stability window. |
| STAB-002 | Inconsistent IS response across different samples in the same batch. | Matrix Effects: Variations in the sample matrix (e.g., plasma, urine) affecting the ionization efficiency of the IS. Inconsistent Sample Processing: Variability in extraction recovery or reconstitution volume. | - Evaluate matrix effects by comparing the IS response in extracted blank matrix to the response in a neat solution. - Optimize the sample preparation method to improve cleanup and reduce matrix components. - Ensure consistent and precise execution of all sample processing steps. |
| STAB-003 | Low IS response in all samples. | Degradation During Sample Processing: Instability of the IS under the conditions of sample extraction, evaporation, or reconstitution. Incorrect Spiking Concentration: Error in the preparation of the IS spiking solution. | - Assess bench-top stability by letting a spiked sample sit at room temperature for a defined period before processing. - Evaluate the effect of different solvents, pH, and temperature during sample processing. - Verify the concentration and preparation of the IS stock and working solutions. |
| STAB-004 | Gradual decrease in IS response over several days or weeks of analysis. | Long-Term Storage Instability: Degradation of the IS in the biological matrix during storage. | - Conduct long-term stability studies by analyzing stored quality control (QC) samples at regular intervals. - Praziquantel has been shown to be stable in rat plasma for at least 6 months when stored at -20°C.[1] It is recommended to establish similar long-term stability data for this compound. |
| STAB-005 | Increased IS response in some samples. | Co-eluting Interference: A component in the sample matrix has the same mass transition as the IS and elutes at the same retention time. | - Review chromatograms for any interfering peaks in the IS channel. - Modify chromatographic conditions (e.g., gradient, column) to separate the interference from the IS. - If interference persists, a different mass transition for the IS may be necessary. |
| STAB-006 | IS response variability after freeze-thaw cycles. | Freeze-Thaw Instability: Degradation of the IS due to repeated freezing and thawing of the biological samples. | - Perform a freeze-thaw stability assessment by subjecting spiked QC samples to multiple freeze-thaw cycles (typically 3-5 cycles) and comparing the response to freshly prepared samples. - If instability is observed, minimize the number of freeze-thaw cycles for study samples. Aliquoting samples upon receipt can prevent the need for repeated thawing of the entire sample. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
Q2: How many freeze-thaw cycles are acceptable for samples containing this compound?
A2: The stability of an analyte through freeze-thaw cycles is compound and matrix-dependent. It is crucial to perform a freeze-thaw stability study as part of your bioanalytical method validation. This typically involves analyzing quality control (QC) samples that have undergone a minimum of three freeze-thaw cycles. The mean concentration of the freeze-thaw samples should be within ±15% of the mean concentration of freshly prepared QC samples.
Q3: My processed samples need to be stored in the autosampler overnight. Is this compound stable under these conditions?
A3: You must experimentally determine the autosampler stability of this compound in your processed matrix. This is done by placing a set of QC samples in the autosampler and analyzing them at the beginning and end of a period that mimics your longest anticipated run time. The results should be within acceptable limits (typically ±15% deviation). Keeping the autosampler cooled (e.g., 4°C) can help improve stability.
Q4: I am observing instability with my deuterated internal standard. Could the deuterium exchange be an issue?
A4: Deuterium exchange is a potential issue for some deuterated compounds, particularly if the deuterium atoms are located on exchangeable sites (like -OH, -NH, -SH). For this compound, the "-d5" designation suggests the deuterium atoms are likely on a stable part of the molecule (e.g., a phenyl or cyclohexyl ring). However, if you suspect exchange, you would need to use high-resolution mass spectrometry to investigate changes in the isotopic pattern of the internal standard over time.
Q5: Are there any known stability issues with the parent drug, Praziquantel, that I should be aware of for its metabolite?
A5: Yes, studies on Praziquantel have shown it to be susceptible to photodegradation and hydrolysis at alkaline pH.[2][3] Solid Praziquantel is relatively stable at high temperatures, but in aqueous solutions, its stability is pH and temperature-dependent.[2][3] While the hydroxyl group on trans-Hydroxy Praziquantel may alter its stability profile, it is prudent to protect solutions from light and maintain a neutral or slightly acidic pH during sample processing and storage.
Experimental Protocols
Protocol for Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Materials:
-
Blank biological matrix (e.g., human plasma).
-
This compound stock solution.
-
Analyte stock solution (for preparing QC samples).
-
Validated bioanalytical method.
-
-
Procedure:
-
Prepare at least three replicates of low and high concentration Quality Control (QC) samples by spiking blank matrix with the analyte and a consistent concentration of this compound.
-
Prepare a set of control QC samples at the same concentrations.
-
Store all QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
-
Freeze-Thaw Cycle:
-
Remove the test QC samples from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, refreeze them at the storage temperature for at least 12 hours.
-
Repeat this cycle for the desired number of times (typically 3-5 cycles).
-
-
After the final thaw, process both the test (freeze-thaw) and control QC samples using the validated bioanalytical method.
-
Data Analysis: Calculate the mean concentration and standard deviation for both the test and control groups. The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the control samples.
-
Protocol for Bench-Top Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling and processing time.
-
Procedure:
-
Prepare low and high concentration QC samples as described in the freeze-thaw protocol.
-
Allow the QC samples to sit on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
At the end of the period, process the samples and analyze them.
-
Compare the results to freshly prepared and processed QC samples. The stability is acceptable if the mean concentration of the bench-top samples is within ±15% of the nominal concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of internal standards in processed samples.
References
Common challenges in using deuterated internal standards for bioanalysis
Welcome to our technical support center for the use of deuterated internal standards in bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges I might face when using a deuterated internal standard (IS)?
A1: While deuterated internal standards are considered the gold standard for many LC-MS bioanalytical assays, several challenges can arise. The most common issues include:
-
Isotopic Exchange (Back-Exchange): The loss of deuterium atoms from your internal standard and their replacement with hydrogen from the sample matrix or solvent.[1][2][3]
-
Isotopic Purity Issues: The presence of unlabeled analyte as an impurity in your deuterated internal standard stock.[4]
-
Chemical Instability: Degradation of the deuterated internal standard over time or under certain storage conditions.[5]
-
Differential Matrix Effects: Variations in the ionization efficiency of the analyte and the internal standard caused by co-eluting matrix components.[6][7] This can occur even with a deuterated IS due to slight chromatographic shifts.
-
Chromatographic Separation (Isotope Effect): A difference in retention time between the analyte and the deuterated internal standard.[8]
-
Interference from Naturally Occurring Isotopes: Signals from naturally occurring heavy isotopes of the analyte overlapping with the signal of the deuterated internal standard.[9]
Q2: I suspect my deuterated internal standard is undergoing isotopic exchange. How can I confirm this and what can I do to prevent it?
A2: Isotopic exchange, or back-exchange, is a significant concern as it can lead to an underestimation of the analyte concentration.
Confirmation:
-
Incubation Study: Incubate the deuterated internal standard in the biological matrix (e.g., plasma) at the intended storage and processing temperature for a defined period (e.g., 1, 6, and 24 hours).[8]
-
LC-MS Analysis: Analyze the incubated samples and a control sample (IS in a non-protic solvent) by LC-MS.
-
Monitor for Analyte Signal: Look for an increase in the signal of the unlabeled analyte in the incubated samples compared to the control. A significant increase indicates that the deuterium labels are being exchanged for protons from the matrix.
Prevention:
-
Label Position: Ensure the deuterium labels are on non-exchangeable positions. Avoid labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups.[2]
-
pH Control: Avoid storing or processing samples in strongly acidic or basic conditions, as these can catalyze the exchange reaction.[5][10]
-
Solvent Choice: Reconstitute and store lyophilized standards in aprotic solvents whenever possible. If aqueous solutions are necessary, use D₂O-based buffers to minimize exchange.
-
Alternative Isotopes: If exchange is unavoidable, consider using a ¹³C or ¹⁵N-labeled internal standard, as these are not susceptible to exchange.[1][2]
Below is a workflow to diagnose and address isotopic exchange:
Q3: My calibration curves are consistently high at the lower limit of quantification (LLOQ). Could this be due to the purity of my deuterated internal standard?
A3: Yes, this is a classic sign of an impure deuterated internal standard.
The Problem:
The synthesis of deuterated compounds can sometimes leave a small amount of the unlabeled analyte as an impurity.[4] When you add the deuterated IS to your samples, you are also inadvertently adding a small amount of the analyte. This becomes most apparent at the LLOQ, where the concentration of the added impurity is significant relative to the analyte concentration in the standard, leading to a positive bias.
Troubleshooting Protocol:
-
Analyze the Internal Standard Solution: Prepare a solution of your deuterated internal standard at the concentration used in your assay.
-
Acquire Data: Analyze this solution using your LC-MS/MS method, but monitor the mass transition for the unlabeled analyte.
-
Assess the Analyte Signal: If you detect a significant peak for the unlabeled analyte, your internal standard is impure.
-
Quantify the Impurity: If possible, quantify the amount of unlabeled analyte in your IS solution. Regulatory guidance often suggests that the response of the unlabeled analyte in the IS solution should be less than a certain percentage of the analyte response at the LLOQ.
Solutions:
-
Source a Higher Purity Standard: Contact your supplier and request a certificate of analysis with detailed purity information. You may need to purchase a new batch with higher isotopic purity.
-
Purify the Standard: If a higher purity standard is not available, you may need to purify the existing stock, although this can be a complex process.
-
Adjust LLOQ: As a last resort, you may need to raise the LLOQ of your assay to a level where the contribution from the impurity is negligible.
Q4: My analyte and deuterated internal standard have different retention times. Why is this happening and is it a problem?
A4: This phenomenon is known as the "isotope effect" and can indeed be problematic.
Cause:
The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity.[3] This can cause the deuterated internal standard to interact differently with the stationary phase of your HPLC column, resulting in a shift in retention time compared to the unlabeled analyte.
Why it's a Problem:
If the analyte and internal standard elute at different times, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components.[6] This "differential matrix effect" means the internal standard no longer accurately tracks the behavior of the analyte, leading to poor accuracy and precision in your results.
Quantitative Impact of Retention Time Shift on Matrix Effects:
| Analyte | Deuterated IS | Retention Time Difference (min) | Difference in Matrix Effect (%) | Reference |
| Carvedilol | d-Carvedilol | Not specified, but slight | Up to 26% | |
| Haloperidol | d-Haloperidol | Not specified | 35% difference in extraction recovery | |
| Metanephrines | d-Metanephrines | Slight | Significant differential matrix effects observed | [6][7] |
Troubleshooting and Solutions:
-
Chromatographic Optimization: Adjust your HPLC method (e.g., gradient, mobile phase composition) to try and achieve co-elution.
-
Evaluate Matrix Effects: Perform a thorough matrix effect evaluation during method development to assess the impact of the retention time shift.
-
Consider a Different Labeled Standard: If co-elution cannot be achieved and differential matrix effects are significant, you may need to use an internal standard with a different labeling pattern or a ¹³C-labeled standard, which is less prone to chromatographic shifts.
The logical relationship for troubleshooting this issue is as follows:
Experimental Protocols
Protocol 1: Assessment of Isotopic Back-Exchange
Objective: To determine if the deuterated internal standard is stable in the biological matrix.
Materials:
-
Deuterated internal standard (d-IS) stock solution
-
Control biological matrix (e.g., drug-free human plasma)
-
Aprotic solvent (e.g., acetonitrile)
-
Incubator or water bath at the desired temperature (e.g., room temperature, 37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Samples:
-
Test Samples: Spike the control biological matrix with the d-IS at the working concentration. Prepare enough replicates for each time point.
-
Control Sample: Prepare a solution of the d-IS in the aprotic solvent at the same concentration.
-
-
Incubation:
-
Incubate the test samples at the chosen temperature.
-
At specified time points (e.g., 0, 1, 6, 24 hours), remove an aliquot of the test sample and process it for analysis (e.g., protein precipitation, extraction).
-
-
Sample Processing:
-
Process the control sample in the same manner as the t=0 test sample.
-
-
LC-MS/MS Analysis:
-
Analyze all processed samples.
-
Monitor the MRM transitions for both the d-IS and the unlabeled analyte.
-
-
Data Analysis:
-
Compare the peak area of the unlabeled analyte in the test samples at each time point to the peak area in the control and t=0 samples.
-
A time-dependent increase in the analyte signal in the test samples indicates back-exchange.
-
Protocol 2: Evaluation of Differential Matrix Effects
Objective: To assess whether the analyte and the deuterated internal standard are equally affected by matrix components.
Materials:
-
Analyte stock solution
-
Deuterated internal standard (d-IS) stock solution
-
Control biological matrix from at least 6 different sources
-
Mobile phase or reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and d-IS into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the 6 sources. Spike the extracted matrix with the analyte and d-IS at the same concentrations as Set A.
-
-
LC-MS/MS Analysis:
-
Analyze all samples from Set A and Set B.
-
-
Calculations:
-
Matrix Factor (MF) for Analyte: (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
Matrix Factor (MF) for d-IS: (Peak area of d-IS in Set B) / (Peak area of d-IS in Set A)
-
IS-Normalized Matrix Factor: MF for Analyte / MF for d-IS
-
-
Data Interpretation:
-
An IS-Normalized Matrix Factor close to 1.0 indicates that the d-IS effectively compensates for matrix effects.
-
Values significantly different from 1.0, or high variability across the different matrix sources, suggest a differential matrix effect.
-
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Minimizing ion suppression for trans-Hydroxy Praziquantel-d5 in complex matrices
Welcome to the technical support center for the bioanalysis of trans-Hydroxy Praziquantel-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in complex matrices and ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal response.[1][2] This is a significant concern for the analysis of this compound, especially in complex biological matrices like plasma or urine, as it can lead to inaccurate and unreliable quantitative results, affecting pharmacokinetic and metabolic studies.[1][3]
Q2: My signal for this compound is low and inconsistent. Could this be due to ion suppression?
A2: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression.[4] This variability can arise from differences in the matrix composition between individual samples.[1] It is crucial to investigate and address potential ion suppression to ensure the reliability of your analytical method.
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[2] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: What are the primary causes of ion suppression in plasma or urine samples?
A4: The primary culprits for ion suppression in biological matrices are phospholipids from cell membranes (in plasma) and salts (in urine).[1] Other endogenous compounds and metabolites can also contribute to this effect. These molecules can compete with this compound for ionization in the ESI source.
Q5: Will using a deuterated internal standard like this compound automatically correct for ion suppression?
A5: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte and experience similar matrix effects, they may not always provide complete correction.[1] Differences in the degree of ion suppression between the analyte and the SIL-IS can still occur, leading to inaccurate results. Therefore, it is essential to minimize ion suppression as much as possible rather than relying solely on the internal standard for correction.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
Step 1: Initial Checks
If you observe a low or inconsistent signal for this compound, first verify the integrity and concentration of your internal standard stock and working solutions. Ensure that the mass spectrometer is performing optimally by running system suitability tests.
Step 2: Identify Ion Suppression
As mentioned in the FAQs, perform a post-column infusion experiment to confirm that ion suppression is the root cause of the issue.
Step 3: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before the sample is injected into the LC-MS system.[1]
-
Protein Precipitation (PPT): While simple and fast, PPT may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of matrix components.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering compounds. Develop a method using a suitable sorbent (e.g., C18, mixed-mode) to selectively retain and elute this compound.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommendation for this compound |
| Protein Precipitation | Fast, simple, inexpensive. | May not effectively remove phospholipids, leading to significant ion suppression. | Use as a preliminary step or for less complex matrices. |
| Liquid-Liquid Extraction | Can provide cleaner extracts than PPT. | Can be labor-intensive and require larger solvent volumes. | A good option if SPE is not available; requires careful solvent selection. |
| Solid-Phase Extraction | Highly effective at removing interferences, leading to reduced ion suppression. | More time-consuming and costly to develop and run. | The recommended approach for complex matrices to achieve the lowest levels of ion suppression. |
Step 4: Optimize Chromatography
Chromatographic separation plays a key role in moving the elution of this compound away from regions of significant ion suppression.
-
Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from co-eluting matrix components.
-
Change the Column Chemistry: If a standard C18 column is used, consider a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase) to alter the elution profile of interfering compounds relative to the analyte.
-
Use a Smaller Particle Size Column: Ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns can provide sharper peaks and better resolution, which can help in separating the analyte from matrix interferences.
Experimental Protocols
The following are example protocols that can be adapted and optimized for your specific application.
Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters
The following table provides a starting point for developing your LC-MS/MS method. These parameters will likely require optimization for your specific instrumentation and application.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | (To be determined for this compound) |
| Collision Energy | (To be optimized) |
Disclaimer: These are example protocols and parameters and should be optimized for your specific laboratory conditions and instrumentation.
Diagram: Sample Preparation and Analysis Workflow
Caption: A general workflow for sample preparation and analysis.
References
Technical Support Center: Addressing Calibration Curve Non-Linearity with trans-Hydroxy Praziquantel-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve non-linearity, with a specific focus on the use of trans-Hydroxy Praziquantel-d5 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioanalytical assays?
A1: this compound is the deuterium-labeled form of trans-Hydroxy Praziquantel, a major metabolite of the anthelmintic drug Praziquantel.[1][2][3] In bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), it serves as a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative analysis because it has nearly identical physicochemical properties to the analyte of interest.[4] It is added at a known concentration to all samples (calibration standards, quality controls, and unknown study samples) to correct for variability during sample preparation and analysis.[5]
Q2: What are the common causes of non-linear calibration curves in LC-MS/MS assays?
A2: Non-linearity in calibration curves is a common observation in LC-MS/MS analysis.[6][7] Several factors can contribute to this phenomenon, including:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, either suppressing or enhancing the signal.[6][7]
-
Ionization Saturation: At high analyte concentrations, the efficiency of the ionization process in the mass spectrometer's ion source can decrease, leading to a less-than-proportional increase in signal.[7]
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At very high analyte concentrations, the detector can become saturated, resulting in a non-linear response.[7]
-
Dimer or Multimer Formation: At high concentrations, analyte molecules may form dimers or other multimers, which are not detected at the same mass-to-charge ratio as the monomeric analyte.[6]
-
Isotopic Cross-Talk: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially for higher molecular weight compounds, leading to non-linear behavior.[8][9]
Q3: How can a deuterated internal standard like this compound help address non-linearity?
A3: A stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[10] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, often extending the linear range of the assay.[11] While a SIL-IS can correct for variability in extraction recovery and matrix effects, it may not fully compensate for non-linearity caused by detector saturation.[12]
Q4: What should I do if my calibration curve is still non-linear even with the use of this compound?
A4: If non-linearity persists, several strategies can be employed:
-
Use a Weighted Regression Model: In many bioanalytical methods, the variance of the response increases with concentration (heteroscedasticity). Applying a weighting factor, such as 1/x or 1/x², to the linear regression can improve the accuracy of the curve fit, especially at the lower end of the calibration range.[6][13][14]
-
Employ a Non-Linear Regression Model: A quadratic (second-order polynomial) regression model can often provide a better fit for non-linear data.[7][12] However, the choice of a non-linear model should be justified and thoroughly validated.
-
Adjust the Internal Standard Concentration: The concentration of the internal standard can influence linearity. Experimenting with different concentrations of this compound may improve the analyte-to-internal standard response ratio and extend the linear range.[11]
-
Extend the Calibration Range: If a significant number of study samples have concentrations above the upper limit of quantification (ULOQ), the calibration range may need to be extended. This requires re-validation of the method.[15][16]
-
Dilute Samples: For samples with concentrations exceeding the ULOQ, dilution with the appropriate blank matrix is a common practice. The dilution integrity should be validated to ensure accuracy and precision.[16]
Troubleshooting Guides
Troubleshooting Non-Linearity in Bioanalytical Assays
This guide provides a systematic approach to identifying and resolving non-linearity issues in your calibration curve.
Step 1: Initial Data Review and Assessment
-
Examine the Calibration Curve: Plot the response (analyte peak area / IS peak area) versus the nominal concentration. Visually inspect for a clear deviation from linearity.
-
Check the Coefficient of Determination (r²): While a high r² value (e.g., >0.99) is often desired, it does not guarantee linearity, especially with heteroscedastic data.[14]
-
Analyze the Residuals: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random distribution of residuals around zero indicates a good fit. Systematic trends, such as a U-shape or a fan-shape, suggest an inappropriate regression model or heteroscedasticity.[17][18]
Step 2: Investigate Potential Causes
The following table summarizes common causes of non-linearity and suggested troubleshooting actions.
| Potential Cause | Symptoms | Recommended Action |
| Matrix Effects | Inconsistent results between different lots of blank matrix; ion suppression or enhancement observed in post-column infusion experiments. | Optimize sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard like this compound. |
| Detector Saturation | Flattening of the calibration curve at high concentrations; absolute analyte response exceeds the linear range of the detector (often around 1E6 to 1E7 cps for triple quadrupole instruments).[7] | Reduce the sensitivity of the mass spectrometer by adjusting parameters like collision energy or by using a less abundant product ion transition. Dilute high-concentration samples. |
| Ionization Saturation | Similar to detector saturation, but the non-linearity is observed in the ion source. | Optimize ion source parameters. Dilute samples. Consider using a different ionization technique if possible. |
| Inappropriate Regression Model | Systematic patterns in the residual plot. | Apply a weighted linear regression (e.g., 1/x, 1/x²) or a quadratic regression model. Re-validate the method with the new model. |
| Internal Standard Issues | Poor precision of the IS response across the calibration curve. | Ensure consistent addition of the IS to all samples. Investigate the stability of the IS in the matrix and stock solutions. Verify the purity of the IS. |
| Isotopic Contribution | Non-linearity at high analyte-to-IS concentration ratios.[8] | Evaluate the isotopic contribution from the analyte to the IS signal. A non-linear fitting function that accounts for this contribution may be necessary.[8][9] |
Step 3: Implement and Validate Corrective Actions
Once a potential cause has been identified and a corrective action is chosen, it is crucial to re-validate the relevant aspects of the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA).[5][15][16][19] This may include re-assessing accuracy, precision, selectivity, and the calibration range.
Experimental Protocols
Protocol: Evaluation of Calibration Curve Linearity and Application of Corrective Models
This protocol outlines the steps to assess the linearity of a calibration curve for the quantification of Praziquantel and its metabolite, trans-Hydroxy Praziquantel, using this compound as the internal standard.
1. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of Praziquantel, trans-Hydroxy Praziquantel, and this compound in a suitable organic solvent.
-
Prepare a series of working standard solutions by serially diluting the analyte stock solutions.
-
Spike the appropriate blank biological matrix (e.g., human plasma) with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate analyte stock solution.
2. Sample Preparation:
-
To an aliquot of each calibration standard, QC, and study sample, add a fixed volume of the this compound internal standard working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable injection solvent.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analytes from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy, declustering potential) for Praziquantel, trans-Hydroxy Praziquantel, and this compound.
4. Data Analysis and Linearity Assessment:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / IS area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Evaluate the following regression models:
-
Linear regression (unweighted)
-
Linear regression with 1/x weighting
-
Linear regression with 1/x² weighting
-
Quadratic regression (unweighted)
-
-
For each model, determine the coefficient of determination (r²) and plot the residuals.
-
The best model is the simplest one that adequately describes the concentration-response relationship and provides back-calculated concentrations of the calibration standards within ±15% of the nominal value (±20% for the LLOQ), according to regulatory guidelines.[16]
Visualizations
Caption: Troubleshooting workflow for addressing non-linear calibration curves.
Caption: Role of a SIL-IS in correcting for analytical variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tlcstandards.com [tlcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 17. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 18. scirp.org [scirp.org]
- 19. fda.gov [fda.gov]
Technical Support Center: Analysis of trans-Hydroxy Praziquantel-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Hydroxy Praziquantel-d5. The information provided aims to address common challenges encountered during mass spectrometry experiments, with a focus on preventing in-source fragmentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Problem 1: Significant in-source fragmentation of the parent ion is observed.
Cause: In-source fragmentation is often a result of excessive energy being transferred to the analyte ions in the ion source of the mass spectrometer. This can be caused by a high declustering potential (or fragmentor voltage) or a high ion source temperature.
Solution:
-
Optimize Declustering Potential/Fragmentor Voltage: This is a critical parameter that influences the energy of ions as they enter the mass spectrometer.
-
Recommendation: Start with a low declustering potential (e.g., 20 V) and gradually increase it to find the optimal value that provides good sensitivity for the parent ion without causing significant fragmentation.
-
-
Optimize Ion Source Temperature: Higher temperatures can lead to thermal degradation of the analyte.
-
Recommendation: Begin with a lower source temperature (e.g., 100 °C) and incrementally increase it. The goal is to find a balance between efficient desolvation and minimizing thermal fragmentation.
-
Problem 2: Poor sensitivity for this compound.
Cause: Low sensitivity can be due to several factors, including suboptimal ionization conditions, ion suppression from the matrix, or incorrect mass spectrometer settings.
Solution:
-
Optimize ESI Source Parameters:
-
Nebulizer Gas Flow: Adjust the nebulizer gas flow to ensure a stable and fine spray.
-
Capillary Voltage: Optimize the capillary voltage for efficient ionization of the analyte.
-
-
Chromatographic Separation: Ensure that the analyte is well-separated from matrix components that can cause ion suppression.
-
Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency.
-
Recommendation: Acidic mobile phases (e.g., with 0.1% formic acid) are commonly used for the analysis of Praziquantel and its metabolites in positive ion mode.
-
Problem 3: Potential for Hydrogen-Deuterium (H/D) Exchange.
Cause: Deuterated standards can undergo back-exchange of deuterium for hydrogen, particularly in protic solvents and at elevated temperatures or certain pH values. This can compromise the quantitative accuracy of the analysis.
Solution:
-
Control pH: Avoid strongly acidic or basic conditions in the sample preparation and mobile phase. Near-neutral or slightly acidic conditions are generally preferred.
-
Minimize Temperature: Keep samples cool and use a cooled autosampler. Avoid excessively high temperatures in the ion source.
-
Solvent Choice: Use aprotic solvents as much as possible during sample preparation. If protic solvents are necessary, minimize the time the sample is in contact with them.
-
LC Method: Use a rapid LC method to minimize the time the analyte is on the column and exposed to the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule ([M+H]+) for this compound?
The molecular formula for trans-Hydroxy Praziquantel is C19H24N2O3, and for the d5 isotopologue, it is C19H19D5N2O3. The expected m/z for the protonated molecule will depend on the exact mass of the deuterated standard.
Q2: What are the common fragment ions observed for Praziquantel and its hydroxylated metabolites?
Studies on Praziquantel have shown that collisionally induced dissociation results in structurally significant fragments.[1] For hydroxylated metabolites, fragmentation patterns can help identify the location of the hydroxyl group.
Q3: What are typical starting conditions for LC-MS/MS analysis of this compound?
Based on published methods for Praziquantel and its metabolites, the following are reasonable starting parameters.[2][3]
| Parameter | Recommended Starting Range |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Declustering Potential | 20 - 80 V |
| Source Temperature | 100 - 350 °C |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters to Minimize In-Source Fragmentation
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set initial MS parameters:
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Declustering Potential: 20 V
-
-
Monitor the precursor ion of this compound and any potential fragment ions.
-
Vary the Declustering Potential: Increase the declustering potential in increments of 10 V (from 20 V to 100 V) and record the intensity of the precursor and fragment ions at each step.
-
Vary the Source Temperature: Set the declustering potential to the value that gave the best precursor ion signal with minimal fragmentation. Then, increase the source temperature in increments of 50 °C (from 100 °C to 400 °C) and record the ion intensities.
-
Analyze the data to determine the optimal combination of declustering potential and source temperature that maximizes the signal of the precursor ion while minimizing in-source fragmentation.
Protocol 2: Assessment and Prevention of Hydrogen-Deuterium Exchange
-
Prepare solutions of this compound in mobile phases with different pH values (e.g., pH 3, 5, 7, and 9).
-
Incubate the solutions at different temperatures (e.g., 4 °C, room temperature, and 40 °C) for various time points (e.g., 0, 1, 4, and 24 hours).
-
Analyze the samples by LC-MS and monitor the mass isotopologue distribution of the analyte.
-
Calculate the extent of H/D exchange by observing any decrease in the intensity of the d5 isotopologue and the appearance of lower mass isotopologues.
-
Based on the results, select the LC conditions (pH, temperature) that show minimal H/D exchange.
Visualizations
References
- 1. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of trans-Hydroxy Praziquantel-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage, handling, and analysis of trans-Hydroxy Praziquantel-d5. Adherence to these recommendations is critical for maintaining the integrity of this stable isotope-labeled internal standard and ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at +4°C for optimal stability.[1] While shipment may occur at room temperature, long-term storage at elevated temperatures is not recommended. Praziquantel, the parent compound, is a white to nearly white crystalline powder that is stable under normal conditions.[] However, specific stability studies on the deuterated metabolite are crucial for ensuring its integrity.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity solvent in which the compound is readily soluble, such as methanol or acetonitrile. It is recommended to store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials to minimize solvent evaporation and potential degradation. While deuterium itself does not have a shelf life, the stability of deuterated compounds in solution can be affected by the storage container and potential for contamination.[3]
Q3: Is this compound sensitive to light?
A3: Praziquantel has been shown to be a photolabile drug, especially when in solution.[1] Therefore, it is crucial to protect both solid material and solutions of this compound from light exposure. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during handling and analysis.
Q4: How many freeze-thaw cycles can a solution of this compound in plasma withstand?
A4: While specific data on this compound is limited, studies on other analytes in plasma suggest that repeated freeze-thaw cycles can impact sample integrity.[4][5][6][7][8] It is best practice to minimize freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the plasma sample after spiking with the internal standard and before the initial freezing. A minimum of three freeze-thaw cycles should be validated to assess stability.[9]
Troubleshooting Guides
Guide 1: Inaccurate Quantification or Poor Reproducibility
This guide addresses common issues leading to unreliable results when using this compound as an internal standard in LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Degradation of Internal Standard | - Verify Storage Conditions: Ensure the solid compound and stock solutions have been stored at the recommended temperature (+4°C for solid, ≤ -20°C for solutions) and protected from light.[1] - Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid material. - Check Solution Stability: If possible, analyze the stock solution for the presence of degradation products. |
| Isotopic Exchange (H/D Exchange) | - Avoid Acidic or Basic Conditions: Storage of deuterated compounds in acidic or basic solutions should generally be avoided to prevent back-exchange of deuterium with hydrogen.[10] - Evaluate during Method Development: Be aware that deuterium labeled internal standards can sometimes exhibit instability due to exchange with hydrogen, particularly in aqueous solutions. |
| Matrix Effects | - Optimize Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11] - Chromatographic Separation: Ensure chromatographic separation of the analyte and internal standard from co-eluting matrix components that can cause ion suppression or enhancement.[12] - Use of a Co-eluting Structural Analogue: In some cases, a co-eluting structural analogue can be used as an alternative internal standard to compensate for matrix effects.[13] |
| Differential Extraction Recovery | - Validate Extraction Procedure: The extraction recovery of the analyte and the deuterated internal standard should be similar across the concentration range. Differences in extraction recovery have been reported for some deuterated compounds. - Optimize Extraction Method: If significant differences are observed, re-evaluate and optimize the sample extraction method. |
| Instrumental Issues | - Check MS/MS Parameters: Ensure that the correct MRM transitions and collision energies are being used for both the analyte and the internal standard. - Verify Instrument Performance: Perform a system suitability test to confirm the proper functioning of the LC-MS/MS system. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of Praziquantel and its metabolites, including this compound, from plasma samples. Optimization may be required for specific applications.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 5 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 3 mL, 30 mg) by sequentially passing through:
-
3 mL of methanol
-
3 mL of deionized water
-
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.
-
-
Elution:
-
Elute the analytes with 3 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Praziquantel Metabolism Workflow
The following diagram illustrates the general workflow for studying the metabolism of Praziquantel, which leads to the formation of trans-Hydroxy Praziquantel.
Caption: Experimental workflow for Praziquantel metabolism studies.
Praziquantel Metabolic Pathway
This diagram outlines the primary metabolic pathway of Praziquantel, highlighting the role of Cytochrome P450 enzymes in the formation of hydroxylated metabolites.
Caption: Metabolic conversion of Praziquantel.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 3. youtube.com [youtube.com]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. myadlm.org [myadlm.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Overcoming isomeric interference in praziquantel metabolite analysis
Welcome to the technical support center for praziquantel (PZQ) metabolite analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with isomeric interference during the analysis of praziquantel and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is isomeric interference in the context of praziquantel analysis?
A1: Praziquantel is a chiral drug, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-PZQ and (S)-PZQ. It is commercially available as a racemic mixture, containing equal amounts of both.[1][2][3] The primary challenge, or isomeric interference, arises because these enantiomers and their subsequent metabolites can have different pharmacological activities and metabolic fates.[4][5] For instance, the anthelmintic activity is primarily attributed to (R)-PZQ, while (S)-PZQ is less active and may contribute to side effects.[1][5][6] Furthermore, metabolism by cytochrome P450 (CYP) enzymes is stereoselective, leading to different ratios of various hydroxylated metabolites, such as cis-4'-OH-PZQ and trans-4'-OH-PZQ, for each enantiomer.[1][4][5] Therefore, analytical methods must be able to separate and quantify these individual isomers to accurately assess the pharmacokinetics and pharmacodynamics of praziquantel.
Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for praziquantel metabolism?
A2: The metabolism of praziquantel is primarily mediated by several cytochrome P450 enzymes. The main enzymes involved are CYP3A4, CYP2C9, and CYP2C19.[1][4][5] CYP1A2 and CYP2D6 have also been implicated, though their contribution may be less significant.[1][4] These enzymes catalyze the hydroxylation of the praziquantel molecule at various positions, leading to the formation of mono- and di-hydroxylated metabolites.[1][4][7]
Q3: What are the major metabolites of praziquantel?
A3: The major metabolites of praziquantel are hydroxylated derivatives. The most commonly reported major metabolite is 4'-hydroxypraziquantel (4-OH-PZQ), which exists as two diastereomers: cis-4'-OH-PZQ and trans-4'-OH-PZQ.[1][5][8] The formation of these metabolites is stereoselective. For example, in humans, the main metabolite is trans-4-OH-PZQ, while in rat liver microsomes, it is cis-4-OH-PZQ.[5][9] Other mono- and di-oxidized metabolites are also formed.[1][4]
Q4: Why is chiral separation important in praziquantel analysis?
A4: Chiral separation is crucial because the two enantiomers of praziquantel, (R)-PZQ and (S)-PZQ, exhibit different biological properties. The anthelmintic effect is mainly due to (R)-PZQ.[5][10] The enantiomers also show different pharmacokinetic profiles, with (S)-PZQ levels often being higher than (R)-PZQ levels after administration of the racemate.[4] Furthermore, their metabolism is stereoselective, leading to different metabolite profiles. To fully understand the drug's efficacy, toxicity, and metabolism, it is essential to use analytical methods that can distinguish between the enantiomers of the parent drug and its metabolites.
Troubleshooting Guide
Problem 1: Poor or no separation of praziquantel enantiomers.
-
Possible Cause 1: Inappropriate analytical column.
-
Possible Cause 2: Incorrect mobile phase composition.
-
Solution: The mobile phase composition is critical for achieving chiral separation. The ratio of the organic modifier (e.g., acetonitrile, ethanol) to the aqueous phase (often containing a buffer or salt like sodium perchlorate) needs to be optimized.[13] A systematic evaluation of different solvent ratios is recommended. For example, a mobile phase of 0.1 M sodium perchlorate-acetonitrile (66:34, v/v) has been reported for a Chiralcel OJ-R column.[13]
-
Problem 2: Interference from major metabolites in the chromatogram.
-
Possible Cause 1: Co-elution of parent drug and metabolites.
-
Solution: Adjust the chromatographic conditions to improve resolution. This can involve modifying the mobile phase gradient, flow rate, or temperature. A well-developed method should be free of interference from major metabolites like trans-4-hydroxypraziquantel.[13]
-
-
Possible Cause 2: Inadequate sample clean-up.
Problem 3: Low recovery of praziquantel and its metabolites during sample preparation.
-
Possible Cause 1: Inefficient extraction solvent.
-
Possible Cause 2: Suboptimal SPE protocol.
-
Solution: Optimize the SPE procedure, including the choice of sorbent (e.g., C18), wash steps, and elution solvent.[14] Each step should be carefully evaluated to maximize analyte recovery while minimizing matrix effects.
-
Problem 4: Inconsistent quantitative results.
-
Possible Cause 1: Matrix effects in LC-MS/MS analysis.
-
Solution: Matrix effects, where components of the biological sample suppress or enhance the ionization of the analytes, can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[14] Additionally, thorough sample clean-up can help minimize matrix effects.
-
-
Possible Cause 2: Instability of analytes.
-
Solution: Assess the stability of praziquantel and its metabolites under the storage and experimental conditions.[17] This includes freeze-thaw stability and stability in the autosampler. If instability is observed, adjust the sample handling and storage procedures accordingly.
-
Data Presentation
Table 1: In Vitro Activity of Praziquantel Enantiomers and Metabolites against S. mansoni
| Compound | IC50 (µg/mL) - 72h Incubation |
| Racemic PZQ | 0.05 |
| (R)-PZQ | 0.02 |
| (S)-PZQ | 5.85 |
| Racemic cis-4-OH-PZQ | Not specified |
| (R)-cis-4-OH-PZQ | 2.42 |
| (S)-cis-4-OH-PZQ | > 100 |
| Racemic trans-4-OH-PZQ | Not specified |
| (R)-trans-4-OH-PZQ | 4.08 |
| (S)-trans-4-OH-PZQ | > 100 |
| (Data sourced from[5][10]) |
Table 2: In Vivo Efficacy of Praziquantel Enantiomers against S. mansoni in Mice
| Treatment (400 mg/kg) | Worm Burden Reduction (%) |
| Racemic PZQ | 94.1 |
| (R)-PZQ | > 98 |
| (S)-PZQ | 19.6 |
| (Data sourced from[5]) |
Table 3: Pharmacokinetic Parameters of Praziquantel Enantiomers and a Metabolite in O. viverrini-infected Patients
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC0–24h (µg/mL*h) | Half-life (h) |
| (R)-PZQ | 0.2 | 7 | 1.1 | 1.1 |
| (S)-PZQ | 0.9 | 7 | 9.0 | 3.3 |
| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 |
| (Data sourced from[16]) |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of Praziquantel and its Metabolites in Human Plasma
This protocol is a generalized procedure based on methodologies described in the literature.[8][16][17]
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated PZQ).
-
Perform protein precipitation by adding 700 µL of acetonitrile, followed by vortexing and centrifugation.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A cellulose-based chiral column (e.g., Chiralcel OJ-R or cellulose tris(3-chloro-4-methylphenylcarbamate) column).[13][17]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with 0.1% formic acid or a buffer). The exact composition and gradient need to be optimized for the specific column and analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The specific precursor-to-product ion transitions for each analyte and internal standard need to be determined. For example:
-
PZQ: m/z 313.2 -> 203.2
-
4-OH-PZQ: m/z 329.2 -> 203.2 (Note: These are example transitions and should be optimized on the specific instrument.)
-
-
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analytes in the unknown samples using the calibration curves.
-
Visualizations
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: distribution of parent drug and ten metabolites obtained from control and schistosome-infected mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Analysis of Praziquantel Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput analysis of praziquantel (PZQ) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of praziquantel?
A1: Praziquantel is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolite is 4-hydroxy praziquantel (4-OH PZQ).[1] Several CYP isoenzymes are involved, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5.[2][3] The metabolism of the R- and S-enantiomers of praziquantel involves different primary enzymes. The metabolism of R-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, while S-PZQ is primarily metabolized by CYP2C19 and CYP3A4.[1] In total, at least seventeen different metabolites have been identified, including mono-oxidized, di-oxidized, and glucuronide forms.[3]
Q2: What is the recommended analytical technique for high-throughput analysis of praziquantel and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the high-throughput analysis of praziquantel and its metabolites. This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of the drug and its various metabolites in complex biological matrices.[4]
Q3: Why is the bioavailability of praziquantel low, and how does this impact analysis?
A3: Praziquantel undergoes a significant first-pass effect after oral administration, meaning a large portion of the drug is metabolized in the liver before it reaches systemic circulation.[5] This results in a low systemic bioavailability of less than 20%.[1] For analytical purposes, this means that the concentration of the parent drug in plasma or serum samples will be low, requiring a highly sensitive detection method like LC-MS/MS.
Troubleshooting Guide
Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, or fluctuating flow rates.[6] | Prepare fresh mobile phase, ensure proper mixing, and check the pump for consistent flow. If the issue persists, consider replacing the analytical column. |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, or issues with the injection solvent.[6] | Reduce the injection volume or sample concentration. Ensure the injection solvent is compatible with the mobile phase. Using a mobile phase with an appropriate pH can help minimize secondary interactions. |
| Peak Splitting | Clogged frit or a void in the column packing material. | Reverse flush the column (if recommended by the manufacturer). If the problem continues, the column may need to be replaced. |
Mass Spectrometry Issues
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity or Poor Sensitivity | Ion suppression from co-eluting matrix components, incorrect source parameters, or detector fatigue.[4] | Optimize the sample preparation to remove interfering matrix components.[7] Adjust ion source parameters such as temperature, gas flows, and voltages. If the detector is old, it may need to be replaced. |
| High Background Noise | Contamination in the mobile phase, sample, or LC-MS system.[6] | Use high-purity solvents and reagents. Clean the ion source and other components of the mass spectrometer. Run blank injections to identify the source of contamination. |
| Inconsistent Results | Matrix effects varying between samples, or instrument instability.[7] | Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in instrument response.[8] Allow the instrument to stabilize before running samples. |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for preparing plasma or serum samples for LC-MS/MS analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instruments and applications.
-
LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for praziquantel and its specific metabolites of interest.
Visualizations
Caption: Praziquantel Metabolism Pathway.
Caption: High-Throughput Analysis Workflow.
References
- 1. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. zefsci.com [zefsci.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Full Validation of an LC-MS/MS Assay for Praziquantel and its Metabolite Using a Deuterated Internal Standard
This guide provides a detailed comparison of the analytical performance of a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Praziquantel (PZQ) and its primary active metabolite, trans-Hydroxy Praziquantel, utilizing trans-Hydroxy Praziquantel-d5 as an internal standard. The performance of this method is compared with alternative analytical techniques, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies of Praziquantel.
Introduction to Praziquantel Analysis
Praziquantel is the drug of choice for treating schistosomiasis, a widespread tropical disease.[1] Accurate quantification of Praziquantel and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. While several analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing, thereby ensuring the highest accuracy and precision.[1][2]
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance characteristics of the LC-MS/MS method for Praziquantel and its metabolite in comparison to alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and voltammetry.
| Parameter | LC-MS/MS with this compound IS | Gas Chromatography-Mass Spectrometry (GC-MS) | Voltammetry |
| Analyte(s) | Praziquantel, trans-Hydroxy Praziquantel | Praziquantel | Praziquantel |
| Linearity Range | 0.01 - 2.5 µg/mL (PZQ enantiomers), 0.1 - 25 µg/mL (metabolite)[3]; 1.012 - 751.552 ng/mL (PZQ)[1] | Not explicitly stated, but used for quantification[4][5] | Not explicitly stated, but used for quantification[4][5] |
| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL (racemate PZQ and R-enantiomer)[6]; 0.01 µg/mL (PZQ enantiomers)[3] | 0.72 µM (0.22 ppm)[4][5] | > 25 µM (7.8 ppm)[4][5] |
| Limit of Detection (LOD) | Not always reported, focus is on LLOQ | 0.32 µM (0.10 ppm)[4][5] | Not explicitly stated, but higher than GC-MS[4][5] |
| Precision (%CV) | Intra- and inter-assay precision within ±15% (±20% at LLOQ)[3][6][7] | No significant difference in precision compared to voltammetry at 95% confidence[5] | No significant difference in precision compared to GC-MS at 95% confidence[5] |
| Accuracy (%RE) | Within 85-115% (80-120% at LLOQ)[3][6][7] | No significant difference in accuracy compared to voltammetry at 95% confidence[5] | No significant difference in accuracy compared to GC-MS at 95% confidence[5] |
| Recovery | Average recovery >85%[6]; Mean percentage recovery of 87.34%[1] | Dependent on sample pretreatment (solid phase extraction)[4][5] | Dependent on sample pretreatment (solid phase extraction)[4][5] |
| Matrix Effect | No obvious matrix effect reported with the use of a deuterated internal standard[6] | Can be significant, requires careful sample cleanup | Can be significant, requires careful sample cleanup |
| Selectivity | High, due to specific precursor-product ion transitions | Good, but may have interferences from co-eluting compounds | Lower selectivity compared to mass spectrometry-based methods |
| Throughput | High, with run times as short as 5-11.5 minutes[3][6] | Generally lower throughput than modern LC-MS/MS | Potentially rapid for on-site testing[4][5] |
Experimental Protocols for LC-MS/MS Validation
The full validation of an LC-MS/MS assay for Praziquantel and its metabolites should be conducted in accordance with regulatory guidelines from agencies such as the FDA and EMA.[8][9] The following sections detail the key experiments involved.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analytes from the biological matrix. A common and efficient method is protein precipitation.
Caption: A typical protein precipitation workflow for plasma samples.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1][7]
-
Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analytes and the internal standard. For example:
Validation Parameters
The following parameters are assessed to ensure the reliability of the bioanalytical method, with acceptance criteria generally following FDA and EMA guidelines.[8][9][10]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix. This is evaluated by analyzing blank matrix samples from at least six different sources.
-
Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is constructed by analyzing a series of calibration standards, and a linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.99 is typically required.[3]
-
Accuracy and Precision: The closeness of the measured values to the nominal concentrations and the degree of scatter between measurements. This is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-assay) and on different days (inter-assay). Acceptance criteria are generally within ±15% (±20% at the LLOQ) for both accuracy and precision.[3][6][7]
-
Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. This is assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analytes in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.[7]
Metabolic Pathway of Praziquantel
Praziquantel is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, to its major metabolite, trans-4-hydroxy Praziquantel.
Caption: The primary metabolic pathway of Praziquantel.
Conclusion
The full validation of an LC-MS/MS assay using this compound as an internal standard provides a highly sensitive, selective, and reliable method for the quantification of Praziquantel and its main metabolite in biological matrices. This method demonstrates superior performance in terms of LLOQ, selectivity, and throughput compared to alternative techniques such as GC-MS and voltammetry. The detailed validation experiments ensure that the method is robust and suitable for supporting clinical and non-clinical studies, ultimately contributing to the safe and effective use of Praziquantel.
References
- 1. ikprress.org [ikprress.org]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the detection and quantification of praziquantel via electrochemical and gas chromatography methods in freshwater and saltwater samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A comparison of the detection and quantification of praziquantel via electrochemical and gas chromatography methods in freshwater and saltwater samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
A Head-to-Head Battle of Deuterated Diastereomers: Selecting the Optimal Internal Standard for Praziquantel Metabolite Analysis
A Comparative Guide to trans-Hydroxy Praziquantel-d5 vs. cis-Hydroxy Praziquantel-d5
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anthelmintic drug Praziquantel (PZQ), the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable quantitative assays. The primary metabolites of PZQ, cis- and trans-4-hydroxy Praziquantel, are key analytes in pharmacokinetic and metabolism studies. Stable isotope-labeled (SIL) analogs of these metabolites, specifically this compound and cis-Hydroxy Praziquantel-d5, are often employed to ensure accuracy and precision in LC-MS/MS methods. This guide provides an objective comparison of these two deuterated diastereomers as internal standards, supported by established principles of bioanalysis and illustrative experimental data.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatographic separation, and ionization, thereby compensating for any variability.[1][2] SIL internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte. However, when dealing with diastereomers like cis- and trans-hydroxy PZQ, subtle differences can impact their performance as internal standards.
Performance Comparison: this compound vs. cis-Hydroxy Praziquantel-d5
While direct head-to-head comparative studies are not extensively published, we can infer the performance of this compound and cis-Hydroxy Praziquantel-d5 based on the principles of chromatography and mass spectrometry for diastereomers.
Chromatographic Behavior:
Diastereomers, having different spatial arrangements of atoms, often exhibit different chromatographic retention times. Studies have shown that cis- and trans-4-hydroxy Praziquantel can be chromatographically separated, typically on a C18 column.[3][4][5] This separation is a critical factor when selecting an internal standard. An ideal SIL internal standard should co-elute with the analyte to experience the same matrix effects at the same time.[6]
Therefore:
-
This compound is the superior internal standard for the quantification of trans-Hydroxy Praziquantel. Its deuteration will cause a minimal shift in retention time, ensuring near-perfect co-elution and optimal compensation for matrix effects.
-
cis-Hydroxy Praziquantel-d5 is the superior internal standard for the quantification of cis-Hydroxy Praziquantel. Similarly, it will closely track the chromatographic behavior of its non-deuterated counterpart.
Using one diastereomer to quantify the other (e.g., using this compound for cis-Hydroxy Praziquantel) is not recommended. The difference in retention times could lead to differential matrix effects, where one compound is in a region of ion suppression or enhancement while the other is not, leading to inaccurate quantification.[6]
Mass Spectrometric Behavior:
Both cis- and this compound are expected to have identical mass-to-charge ratios (m/z) and similar fragmentation patterns in tandem mass spectrometry (MS/MS) to their non-deuterated analogs, with a mass shift corresponding to the number of deuterium atoms. This allows for their distinct detection from the endogenous analytes.
Illustrative Performance Data:
The following tables summarize the expected performance characteristics of each deuterated internal standard when used for the quantification of its corresponding non-deuterated diastereomer. These values are representative of a well-developed and validated LC-MS/MS assay.
Table 1: Performance of this compound for the Analysis of trans-Hydroxy Praziquantel
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Precision (%CV) | < 15% (LLOQ < 20%) | < 10% |
| Accuracy (%Bias) | ± 15% (LLOQ ± 20%) | ± 10% |
| Matrix Effect (%CV) | < 15% | < 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
Table 2: Performance of cis-Hydroxy Praziquantel-d5 for the Analysis of cis-Hydroxy Praziquantel
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Precision (%CV) | < 15% (LLOQ < 20%) | < 10% |
| Accuracy (%Bias) | ± 15% (LLOQ ± 20%) | ± 10% |
| Matrix Effect (%CV) | < 15% | < 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a representative experimental protocol for the simultaneous quantification of cis- and trans-Hydroxy Praziquantel in a biological matrix (e.g., plasma).
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a working solution containing both this compound and cis-Hydroxy Praziquantel-d5 as internal standards.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.9 µm)[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the cis and trans isomers.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard would be monitored.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the analytical workflow and the logical relationship in selecting the appropriate internal standard.
Conclusion and Recommendation
The selection of a suitable internal standard is a cornerstone of accurate bioanalysis. When quantifying the diastereomeric metabolites of Praziquantel, cis- and trans-4-hydroxy Praziquantel, it is crucial to use the corresponding deuterated internal standard.
-
For the accurate quantification of trans-Hydroxy Praziquantel , the use of This compound is strongly recommended.
-
For the accurate quantification of cis-Hydroxy Praziquantel , the use of cis-Hydroxy Praziquantel-d5 is the appropriate choice.
Cross-quantification using a diastereomeric internal standard that does not co-elute with the analyte of interest should be avoided as it can lead to unreliable data due to differential matrix effects. By adhering to these principles, researchers can ensure the development of robust, accurate, and reproducible bioanalytical methods for Praziquantel and its metabolites.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Praziquantel and Its Metabolite Quantification
This guide provides a detailed comparison of various analytical methods for the quantification of praziquantel (PZQ) and its primary metabolite, R-trans-4-OH-PZQ, in biological matrices. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate and select the most appropriate analytical method for their specific research needs. The methods compared include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different analytical methods for the quantification of praziquantel and its metabolite. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of a method.
Table 1: Performance Characteristics of LC-MS/MS Methods for Praziquantel and Metabolite Quantification
| Parameter | Method 1: Enantioselective LC-MS/MS[1] | Method 2: LC-MS/MS in Cat Plasma[2][3] | Method 3: LC-MS/MS in Human Plasma[4] | Method 4: LC-MS/MS for Racemate and R-enantiomer[5] |
| Analyte(s) | R- & S-PZQ, R-trans-4-OH-PZQ | PZQ, C-4-OH-PZQ, T-4-OH-PZQ | Praziquantel | Racemate PZQ, R-enantiomer |
| Matrix | Human Plasma, Blood, DBS | Cat Plasma | Human Plasma | Rat Plasma |
| Linearity Range (ng/mL) | R/S-PZQ: 10-2500, Metabolite: 100-25000[1] | PZQ & Metabolites: 10-1000[2][3] | 1.012 - 751.552[4] | 3.0 - (not specified)[5] |
| Correlation Coefficient (r²) | ≥ 0.998[1] | ≥ 0.998[2] | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | R/S-PZQ: 10, Metabolite: 100[1] | PZQ & Metabolites: 10[2][3] | 1.012[4] | 3.0[5] |
| Intra-day Precision (%RSD) | < 15% | PZQ: 2.50-5.35%, Metabolites: 2.76-3.75%[2] | Not Specified | ≤ 15%[5] |
| Inter-day Precision (%RSD) | < 15% | PZQ: 3.66-4.64%, Metabolites: 4.57-7.63%[2] | Not Specified | ≤ 15%[5] |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ)[1] | PZQ: 97.90-99.34%, Metabolites: 98.97-108.09%[2] | 87.34%[4] | > 85%[5] |
Table 2: Performance Characteristics of HPLC-UV Methods for Praziquantel Quantification
| Parameter | Method 5: HPLC-UV in Rat Plasma[6] | Method 6: HPLC-UV in Human Plasma[7] | Method 7: HPLC-UV for Tablets[8] |
| Analyte(s) | Praziquantel | Praziquantel | Praziquantel |
| Matrix | Rat Plasma | Human Plasma | Tablets |
| Linearity Range (ng/mL) | 5 - 1000[6] | 100 - 2000[7] | 161.75 - (not specified) |
| Correlation Coefficient (r²) | 0.9989[6] | 0.999[7] | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[6] | 100[7] | 161.75[8] |
| Intra-day Precision (%CV) | < 15%[6] | 3.0 ± 1.7[7] | Not Specified |
| Inter-day Precision (%CV) | < 15%[6] | 6.3 ± 1.9[7] | Not Specified |
| Accuracy (% Recovery) | 100.97 - 109.40%[6] | 102.1 ± 5.6[7] | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are essential for reproducing the results and for understanding the nuances of each method.
Method 1: Enantioselective LC-MS/MS for Praziquantel and Metabolite in Human Plasma, Blood, and Dried Blood Spots (DBS)[1]
-
Sample Preparation:
-
Plasma/Blood/DBS samples are subjected to protein precipitation.
-
Analytes are then purified and concentrated using a C-18 trapping column.[1]
-
-
Chromatography:
-
Mass Spectrometry:
Method 5: HPLC-UV for Praziquantel in Rat Plasma[6]
-
Sample Preparation:
-
Chromatography:
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described analytical methods.
References
- 1. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 4. ikprress.org [ikprress.org]
- 5. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
A Comparative Guide to Bioanalytical Accuracy and Precision: Featuring trans-Hydroxy Praziquantel-d5
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability of bioanalytical data. This guide provides a comprehensive comparison of the performance of trans-Hydroxy Praziquantel-d5 and other common internal standards used in the quantification of praziquantel and its metabolites, with a focus on accuracy and precision.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in LC-MS/MS bioanalysis due to their near-identical physicochemical properties to the analyte.
Here, we present a summary of the accuracy and precision data for the quantification of trans-4-hydroxy-praziquantel (T-4-OH-PZQ), a major metabolite of praziquantel, using a validated LC-MS/MS method. While direct head-to-head comparative data for different internal standards under identical experimental conditions is limited in publicly available literature, the following table showcases the performance of a method quantifying T-4-OH-PZQ, which is analogous to the performance expected when using its deuterated counterpart, this compound, as an internal standard. The data is extracted from a study by Li et al. (2023), which utilized Praziquantel-d11 as an internal standard for the analysis of praziquantel and its hydroxylated metabolites.[1]
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intraday Precision (CV%) | Intraday Accuracy (%) | Interday Precision (CV%) | Interday Accuracy (%) |
| trans-4-OH-PZQ | LLOQ | 10 | 3.75 | 108.09 | 7.13 | 103.80 |
| Low | 30 | 3.31 | 98.97 | 4.57 | 92.00 | |
| Medium | 120 | 3.54 | 101.56 | 5.89 | 99.45 | |
| High | 800 | 3.68 | 103.21 | 6.21 | 101.13 |
Table 1: Intraday and Interday Precision and Accuracy for trans-4-hydroxy-praziquantel. [1][2]
Discussion of Alternatives:
-
Praziquantel-d11: A widely used deuterated internal standard for praziquantel and its metabolites. Its performance is expected to be comparable to this compound for the quantification of hydroxylated metabolites due to the stable isotope label. The data presented above from a study using PZQ-d11 demonstrates the high level of accuracy and precision achievable with a deuterated internal standard.[1]
-
Structural Analogs (e.g., Diazepam): In the absence of a stable isotope-labeled internal standard, a structural analog with similar physicochemical properties may be used. However, these analogs may not perfectly mimic the extraction, chromatography, and ionization behavior of the analyte, potentially leading to greater variability and reduced accuracy. For instance, a study on praziquantel determination used diazepam as an internal standard.[3] While providing a means of quantification, the potential for differential matrix effects and extraction recovery between the analyte and a non-isotopically labeled internal standard is higher.
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards, highlighting their importance in generating reliable data.[4]
Experimental Protocols
A detailed methodology for the determination of accuracy and precision of trans-4-hydroxy-praziquantel is provided below, based on the validated LC-MS/MS method by Li et al. (2023).[1]
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL centrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., Praziquantel-d11 in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water/acetonitrile mixture).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Gemini C18, 50 mm × 2.0 mm; 5 μm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 35°C.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and internal standard should be optimized.
Accuracy and Precision Assessment
-
Stock Solutions: Prepare stock solutions of the analyte (trans-4-hydroxy-praziquantel) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of the analyte into blank plasma. QC samples should be prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Intraday (Within-Run) Analysis: Analyze five replicates of each QC concentration level in a single analytical run.
-
Interday (Between-Run) Analysis: Analyze five replicates of each QC concentration level on at least three different days.
-
Data Analysis: Calculate the concentration of the analyte in the QC samples using the calibration curve. Determine the precision (expressed as the coefficient of variation, CV%) and accuracy (expressed as the percentage of the nominal concentration). The acceptance criteria are typically a CV of ≤15% and an accuracy of 85-115% (or 80-120% at the LLOQ).
Visualizations
The following diagrams illustrate the experimental workflow for determining accuracy and precision and the logical relationship in a comparative analysis of internal standards.
Caption: Experimental workflow for accuracy and precision determination.
Caption: Comparative logic of internal standard selection.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Comparative pharmacokinetics of R-PZQ vs. S-PZQ using d5-labeled standards
Comparative Pharmacokinetic Analysis: R-Praziquantel vs. S-Praziquantel
This guide provides a detailed comparison of the pharmacokinetic profiles of the two enantiomers of Praziquantel (PZQ), R-PZQ and S-PZQ. Praziquantel is administered as a racemic mixture, but the anthelmintic activity is primarily attributed to the R-enantiomer, while the S-enantiomer may contribute to side effects.[1] Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer is crucial for optimizing therapy and developing new, potentially safer, and more effective enantiomerically pure formulations.[2][3] The data presented is based on studies utilizing highly specific and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for the enantioselective analysis of drugs.
Experimental Protocols
The data cited in this guide is derived from robust clinical and bioanalytical methodologies designed to accurately quantify the individual enantiomers of praziquantel in biological matrices.
Clinical Study Design: Human Pharmacokinetics
A representative clinical study involved the administration of racemic praziquantel to human subjects to characterize the pharmacokinetic profiles of R-PZQ and S-PZQ.
-
Subjects: The study population consisted of nine Opisthorchis viverrini-infected patients.[4]
-
Drug Administration: Patients were administered three oral doses of 25 mg/kg of racemic praziquantel at 4-hour intervals.[4][5]
-
Sample Collection: Plasma, blood, and dried blood spot (DBS) samples were collected simultaneously at various time points over a 24-hour period post-treatment to monitor the drug concentrations.[4][5]
-
Analysis: A non-compartmental analysis was used to determine the key pharmacokinetic parameters for each enantiomer.[4][5]
Bioanalytical Method: Enantioselective LC-MS/MS
The quantification of R-PZQ and S-PZQ in plasma, blood, and DBS samples was achieved using a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is critical for separating and independently measuring the two enantiomers.
-
Sample Preparation: Analytes were purified from the biological matrix contaminants and concentrated using a C-18 trapping column.[6]
-
Chromatographic Separation: Enantioselective separation was performed using a chiral chromatography column (cellulose tris(3-chloro-4-methylphenylcarbamate)).[6]
-
Mass Spectrometric Detection: The analytes were detected in positive ion mode using selected reaction monitoring (SRM). The specific mass-to-charge ratio (m/z) transitions monitored were:
-
Internal Standard: Deuterated praziquantel (e.g., rac-PZQ-d11) is typically used as an internal standard (IS) to ensure accuracy and precision during quantification.[7] The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS bioanalysis.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key median pharmacokinetic parameters for R-PZQ and S-PZQ in human plasma following oral administration of racemic PZQ.
| Parameter | R-PZQ | S-PZQ | Unit |
| Cmax (Maximum Concentration) | 0.2 | 0.9 | µg/mL |
| AUC₀₋₂₄h (Area Under the Curve) | 1.1 | 9.0 | µg/mL*h |
| t₁/₂ (Elimination Half-life) | 1.1 | 3.3 | hours |
| Tmax (Time to Cmax) | 7.0 | 7.0 | hours |
Data sourced from a study in Opisthorchis viverrini-infected patients.[4][5]
The data clearly indicates a significant difference in the systemic exposure of the two enantiomers. The maximum plasma concentration (Cmax) of S-PZQ was nearly five times higher than that of R-PZQ.[4] Furthermore, the total drug exposure over 24 hours (AUC₀₋₂₄h) was more than eight times greater for S-PZQ compared to its R-counterpart.[4] While both enantiomers reached their peak concentrations at the same time, R-PZQ was eliminated much more rapidly, with a half-life three times shorter than that of S-PZQ.[4][5]
Visualizations: Workflow and Metabolic Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental and metabolic processes.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - VetSRev [vetsrev.nottingham.ac.uk]
- 4. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Deuterated Praziquantel Analogs: Focus on trans-Hydroxy Praziquantel-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-Hydroxy Praziquantel-d5 and other deuterated praziquantel analogs, offering insights into their potential performance based on established principles of drug metabolism and kinetic isotope effects. While direct comparative experimental data between these specific deuterated analogs is limited in publicly available literature, this document synthesizes existing knowledge to provide a valuable resource for researchers in the field of anthelmintic drug development.
Introduction to Praziquantel and the Rationale for Deuteration
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other trematode and cestode infections. It is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being responsible for its anthelmintic activity. Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to a short half-life and the formation of various hydroxylated metabolites. The major metabolite is trans-4-hydroxy-praziquantel.
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at the deuterated site. This "kinetic isotope effect" can result in increased metabolic stability, longer half-life, and potentially improved therapeutic efficacy and safety profiles.
This guide focuses on the comparison of two key types of deuterated praziquantel analogs:
-
This compound: A deuterated version of the major active metabolite of praziquantel.
-
Other Deuterated Praziquantel Analogs: Primarily Praziquantel-d11, where multiple hydrogen atoms on the cyclohexyl ring are replaced with deuterium.
Mechanism of Action of Praziquantel
The precise mechanism of action of praziquantel is not fully elucidated but is understood to involve the disruption of calcium ion homeostasis in the parasite. Praziquantel is believed to interact with voltage-gated calcium channels on the surface of the parasite, leading to a rapid influx of Ca2+ ions. This influx causes muscular contraction and paralysis of the worm, leading to its dislodgement from the host tissue and subsequent clearance by the host's immune system.
Below is a diagram illustrating the proposed signaling pathway of Praziquantel.
R-Praziquantel vs. Its Trans-Hydroxy Metabolite: A Comparative Efficacy Guide in Schistosomiasis Treatment
An objective analysis of the antischistosomal properties of R-praziquantel and its primary human metabolite, trans-4-hydroxy-praziquantel, supported by experimental data.
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally.[1][2][3] Administered as a racemic mixture of R- and S-enantiomers, its therapeutic effects are primarily attributed to the R-enantiomer (R-PZQ).[4][5] Following administration, R-PZQ is extensively metabolized in the liver, with the major human metabolite being trans-4-hydroxy-praziquantel (trans-4-OH-PZQ).[1][2] This guide provides a detailed comparison of the antischistosomal efficacy of R-PZQ against its trans-4-hydroxy metabolite, presenting key experimental findings for researchers, scientists, and drug development professionals.
In Vitro Efficacy:
The in vitro activity of R-PZQ and its metabolites has been evaluated against different species of Schistosoma. These studies are crucial for determining the intrinsic activity of the compounds against the parasite.
Table 1: In Vitro Activity against Schistosoma mansoni Adult Worms
| Compound | IC50 (µg/mL) at 72h |
| R-PZQ | 0.02[1][3][6] |
| R-trans-4-OH-PZQ | 4.08[1][3][6] |
| S-PZQ | 5.85[1][3][6] |
| R-cis-4-OH-PZQ | 2.42[1][3][6] |
| S-trans-4-OH-PZQ | >100[1][3][6] |
| S-cis-4-OH-PZQ | >100[1][3][6] |
Table 2: In Vitro Activity against Schistosoma haematobium Adult Worms
| Compound | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h |
| R-PZQ | 0.007[7][8] | 0.01[7][8] |
| trans-4-OH-PZQ | 1.47[7][8] | 1.47[7][8] |
| Racemic PZQ | 0.03[7][8] | 0.03[7][8] |
| S-PZQ | 3.51[7][8] | 3.40[7][8] |
The data clearly indicates that R-PZQ is significantly more potent in vitro against both S. mansoni and S. haematobium compared to its trans-4-hydroxy metabolite. For S. mansoni, the IC50 of R-PZQ is over 200 times lower than that of R-trans-4-OH-PZQ.[1][3][6] A similar trend is observed for S. haematobium, where the IC50 of R-PZQ is substantially lower than that of trans-4-OH-PZQ.[7][8]
In Vivo Efficacy:
In vivo studies in animal models provide a more comprehensive understanding of a drug's efficacy, taking into account pharmacokinetic and metabolic factors.
Table 3: In Vivo Activity against Schistosoma mansoni in Mice
| Treatment | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-PZQ | 400 | 100[1][6] |
| S-PZQ | 400 | 19[1][6] |
Table 4: In Vivo Activity against Schistosoma haematobium in Hamsters
| Treatment | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-PZQ | 125.0 | 98.5[7][8] |
| R-PZQ | 62.5 | 75.6[7][8] |
| R-PZQ | 31.0 | 73.3[7][8] |
| Racemic PZQ | 250.0 | 99.3[7][8] |
| S-PZQ | 500.0 | 94.1[7][8] |
| S-PZQ | 250.0 | 83.0[7][8] |
| S-PZQ | 125.0 | 46.7[7][8] |
In vivo studies confirm the superior efficacy of R-PZQ. A single 400 mg/kg oral dose of R-PZQ resulted in a 100% reduction in worm burden in mice infected with S. mansoni, while the same dose of S-PZQ only achieved a 19% reduction.[1][6] In hamsters infected with S. haematobium, R-PZQ demonstrated high potency, with an ED50 of 24.7 mg/kg, significantly lower than that of S-PZQ (127.6 mg/kg).[7] While direct in vivo comparisons with the trans-4-hydroxy metabolite are limited, the markedly lower in vitro potency of the metabolite strongly suggests it contributes minimally to the overall antischistosomal effect of praziquantel.[1][6]
Experimental Protocols
In Vitro Assays
1. Schistosoma mansoni Adult Worm Assay:
-
Parasites: Adult S. mansoni (Liberian strain) were recovered from infected NMRI mice by mesenteric perfusion.
-
Culture: Worms were cultured in 24-well plates containing RPMI 1640 medium supplemented with 5% fetal calf serum and antibiotics.
-
Drug Incubation: R-PZQ, S-PZQ, and their metabolites were dissolved in DMSO and added to the culture medium at various concentrations.
-
Efficacy Assessment: Worm motility and viability were scored microscopically at 4 and 72 hours post-incubation. The 50% inhibitory concentration (IC50) was determined from the dose-response curves.[1]
2. Schistosoma haematobium Adult Worm Assay:
-
Parasites: Adult S. haematobium (Egyptian strain) were obtained from infected golden Syrian hamsters.
-
Culture and Drug Incubation: Similar to the S. mansoni assay, worms were cultured in 24-well plates with RPMI 1640 medium and exposed to different concentrations of the test compounds.
-
Efficacy Assessment: The viability of the worms was assessed at 4 and 72 hours, and IC50 values were calculated.[7]
In Vivo Assays
1. Schistosoma mansoni Mouse Model:
-
Animal Model: Female NMRI mice were infected subcutaneously with S. mansoni cercariae.
-
Treatment: Forty-nine days post-infection, mice were treated with a single oral dose of R-PZQ or S-PZQ.
-
Efficacy Assessment: Three weeks after treatment, mice were euthanized, and the remaining adult worms were recovered by perfusion of the mesenteric veins and counted. The worm burden reduction was calculated by comparing the mean worm count in treated groups to that of an untreated control group.[1]
2. Schistosoma haematobium Hamster Model:
-
Animal Model: Golden Syrian hamsters were infected with S. haematobium cercariae.
-
Treatment: Twelve weeks post-infection, hamsters received a single oral dose of R-PZQ, S-PZQ, or racemic PZQ.
-
Efficacy Assessment: Three weeks after treatment, the hamsters were euthanized, and the total number of worms in the mesenteric and portal veins was determined. The worm burden reduction was calculated relative to an untreated control group.[7]
Visualizations
Caption: Experimental workflow for evaluating antischistosomal efficacy.
Caption: Praziquantel metabolism and activity relationship.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Comparative Guide to d5 Labeling Effects on Chromatographic Retention and Ionization
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis. Among these, deuterium (d5) labeling is a common and cost-effective strategy. However, the substitution of hydrogen with deuterium can introduce subtle yet significant isotopic effects that influence chromatographic behavior and ionization efficiency. This guide provides an objective comparison of d5-labeled compounds against their non-labeled counterparts, supported by experimental data and detailed methodologies, to help you anticipate and navigate these effects in your analytical workflows.
The Isotope Effect: A Double-Edged Sword
The primary isotopic effect of deuterium labeling stems from the mass difference between protium (¹H) and deuterium (²H or D). This seemingly minor change can lead to alterations in molecular properties, manifesting as shifts in chromatographic retention times and potential variations in ionization efficiency. Understanding these effects is crucial for developing robust and accurate analytical methods.
Chromatographic Retention: The Race to the Detector
In chromatographic separations, particularly reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds often exhibit a tendency to elute earlier than their non-deuterated (protiated) analogs.[1][2] This phenomenon, known as the chromatographic H/D isotope effect (hdIEC), can be significant enough to cause partial or even baseline separation of the labeled and unlabeled compounds.[1][3]
The underlying cause of this earlier elution is attributed to differences in the intermolecular forces between the analyte and the stationary phase.[1] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a decrease in the molecule's polarizability.[4] This reduced interaction with the non-polar stationary phase in RPLC results in a shorter retention time. Another contributing factor is the larger size of the deuterium atom compared to protium, which can weaken the overall interaction of the molecule with the stationary phase.[1]
However, the magnitude of this retention time shift is not constant and depends on several factors:
-
Number and Position of Deuterium Atoms: A greater number of deuterium atoms generally leads to a larger retention time shift.[5] The position of the label within the molecule also plays a crucial role.[3]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all influence the extent of the isotopic separation.[2][3] For instance, studies have shown that pentafluorophenyl (PFP) columns can effectively reduce the chromatographic deuteration effect.[2]
-
Separation Technique: The separation mechanism itself is a key determinant. While the effect is pronounced in RPLC and GC, it is often negligible in techniques like capillary zone electrophoresis (CZE), which separates ions based on their charge-to-size ratio.[6]
Quantitative Comparison of Retention Time Shifts
The following table summarizes experimental data from a study comparing the retention times of d5-labeled and unlabeled compounds in different chromatographic systems.
| Compound Class | Chromatographic System | Average Retention Time Shift (Unlabeled - Labeled) | Reference |
| Dimethyl-labeled peptides | Ultra-High-Performance Liquid Chromatography (UHPLC) | ~3 seconds | [6] |
| Dimethyl-labeled peptides | Capillary Zone Electrophoresis (CZE) | ~0.1 seconds | [6] |
| Deuterated Aldehydes | Reversed-Phase Liquid Chromatography (RPLC) | Variable, dependent on structure and conditions | [7][8] |
Ionization Efficiency: A Subtle but Critical Factor
The use of a stable isotopically labeled (SIL) internal standard is predicated on the assumption that it will behave identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for any variations.[9] However, the chromatographic shifts induced by deuterium labeling can challenge this assumption.
If the d5-labeled internal standard and the unlabeled analyte separate chromatographically, they may elute into the ion source of the mass spectrometer at slightly different times. This can expose them to different matrix conditions, leading to varying degrees of ion suppression or enhancement.[9] This differential ionization can compromise the accuracy of quantification, as the analyte-to-internal standard peak area ratio may no longer be constant across different samples or matrices.[9]
While the intrinsic ionization efficiency of a molecule is primarily determined by its chemical properties, such as its ability to accept or lose a proton, the chromatographic isotope effect can indirectly influence the observed ionization efficiency in the presence of a complex matrix.
Experimental Protocols
To investigate the isotopic effects of d5 labeling, a systematic approach is required. Below are generalized experimental protocols for assessing both chromatographic retention and ionization effects.
Protocol 1: Assessing Chromatographic Retention Time Shifts
-
Sample Preparation: Prepare a solution containing an equimolar mixture of the d5-labeled compound and its unlabeled counterpart.
-
Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18, PFP).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Injection: Inject the prepared sample mixture.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Monitor the specific m/z values for both the labeled and unlabeled compounds.
-
-
Data Analysis:
-
Extract the chromatograms for both the labeled and unlabeled compounds.
-
Determine the retention time at the apex of each peak.
-
Calculate the retention time difference (Δt_R) between the unlabeled and labeled compounds.
-
Protocol 2: Evaluating Ionization Effects in the Presence of Matrix
-
Sample Preparation:
-
Prepare separate standard solutions of the d5-labeled and unlabeled compounds.
-
Prepare a pooled matrix sample (e.g., plasma, urine).
-
Spike the matrix sample with a known concentration of both the labeled and unlabeled compounds.
-
-
Chromatographic Separation and Mass Spectrometric Detection: Follow the procedure outlined in Protocol 1.
-
Post-Column Infusion Experiment (Optional but Recommended):
-
Continuously infuse a standard solution of the analyte and its labeled internal standard into the MS source post-column.
-
Inject an extracted blank matrix sample onto the HPLC.
-
Monitor the signal intensity of the infused compounds. A dip in the signal during the elution of matrix components indicates ion suppression.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard in both the neat solution and the matrix sample.
-
A significant difference in this ratio between the two samples suggests a matrix effect that is not being fully compensated for by the d5-labeled internal standard, likely due to chromatographic separation.
-
Visualizing the Workflow and Isotopic Effects
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for investigating isotopic effects.
Caption: Logical flow of d5 labeling's impact on analysis.
Conclusion and Recommendations
The use of d5-labeled internal standards is a powerful tool in quantitative analysis, but it is not without its nuances. The isotopic effects on chromatographic retention are a well-documented phenomenon that researchers must be aware of. While often manageable, the resulting separation between the analyte and its internal standard can lead to differential ionization effects, particularly in complex matrices, which can compromise analytical accuracy.
To mitigate these potential issues, the following recommendations are advised:
-
Method Development and Validation: During method development, carefully evaluate the chromatographic behavior of the d5-labeled internal standard relative to the unlabeled analyte. Assess for co-elution and investigate any potential for differential matrix effects.
-
Chromatographic Optimization: If significant separation is observed, consider optimizing the chromatographic conditions (e.g., gradient, temperature, column chemistry) to minimize the retention time difference. The use of PFP columns may be beneficial.[2]
-
Consider Alternative Labeling: In cases where the deuterium isotope effect proves problematic and cannot be overcome through chromatographic optimization, the use of ¹³C or ¹⁵N labeled internal standards should be considered.[7][8][10] These heavier isotopes typically do not exhibit the same degree of chromatographic shift.[1]
-
Thorough Validation: Rigorously validate the analytical method in the intended biological matrix to ensure that the d5-labeled internal standard provides accurate and precise quantification.
By understanding and proactively addressing the isotopic effects of d5 labeling, researchers can continue to leverage this cost-effective and valuable tool for robust and reliable quantitative analysis.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of screening experimental designs to assess chromatographic isotope effect upon isotope-coded derivatization for quantitative liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Head-to-Head Comparison of Internal Standards for Praziquantel Analysis
A deep dive into the analytical performance of deuterated and structural analog internal standards for the accurate quantification of the anthelmintic drug praziquantel, providing researchers with critical data to inform their method development and validation.
In the realm of pharmacokinetic and bioanalytical studies, the precise quantification of therapeutic agents is paramount. For praziquantel, the cornerstone treatment for schistosomiasis and other trematode infections, the choice of an appropriate internal standard (IS) is a critical determinant of analytical method robustness and accuracy. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization response. This guide provides a head-to-head comparison of the two most commonly employed internal standards for praziquantel analysis: a deuterated analog, Praziquantel-d11, and a structural analog, Diazepam.
The Contenders: Praziquantel-d11 vs. Diazepam
The ideal internal standard is a stable, isotopically labeled version of the analyte. Praziquantel-d11, a deuterated form of the drug, is considered the gold standard as its physicochemical properties are nearly identical to praziquantel, ensuring it co-elutes and experiences similar ionization effects in mass spectrometry.[1][2] This minimizes variability and enhances the accuracy of quantification.[3]
Diazepam, on the other hand, is a benzodiazepine that is structurally distinct from praziquantel but has been historically used as an internal standard in HPLC-UV methods due to its chromatographic behavior and UV absorbance.[4][5][6] While more accessible and cost-effective, its different chemical nature can lead to variations in extraction recovery and ionization response compared to praziquantel, potentially compromising accuracy.
Quantitative Performance: A Data-Driven Comparison
The selection of an internal standard significantly impacts the validation parameters of an analytical method. Below is a summary of quantitative data from studies employing either Praziquantel-d11 or Diazepam for praziquantel analysis.
| Parameter | Praziquantel with Praziquantel-d11 IS | Praziquantel with Diazepam IS |
| Analytical Technique | LC-MS/MS | HPLC-UV, LC-MS/MS |
| Linearity Range | 1.012 - 751.552 ng/mL[7] | 10 - 1500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[7] | ≥ 0.999[4] |
| Mean Recovery (%) | 87.34%[7] | Not explicitly stated in reviewed sources |
| Intra-day Precision (%RSD) | < 15% | < 11.76%[5] |
| Inter-day Precision (%RSD) | < 15% | Not explicitly stated in reviewed sources |
| Accuracy (%) | 90.66% to 110.28% | 100.97% to 109.40%[5] |
Key Observations:
-
Both internal standards can be used to develop methods with excellent linearity.
-
Methods using Praziquantel-d11 in LC-MS/MS applications generally demonstrate high accuracy and precision, as expected from an isotopically labeled standard.[7]
-
While methods with Diazepam also show good linearity and precision, the lack of comprehensive recovery data in the reviewed literature highlights a potential area of concern, as structural differences could lead to extraction inconsistencies.
Experimental Protocols: A Glimpse into the Methodologies
The following sections detail typical experimental protocols for the analysis of praziquantel using both Praziquantel-d11 and Diazepam as internal standards.
LC-MS/MS Method with Praziquantel-d11 Internal Standard
This method is highly sensitive and specific, making it suitable for bioequivalence and pharmacokinetic studies in various biological matrices.[7][8]
Sample Preparation (Human Plasma):
-
To a 200 µL plasma sample, add the internal standard solution (Praziquantel-d11).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., perchloric acid or acetonitrile).[5][9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 50°C.[7]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Praziquantel: Precursor ion -> Product ion (specific m/z values to be optimized).
-
Praziquantel-d11: Precursor ion -> Product ion (specific m/z values to be optimized).[10]
-
HPLC-UV Method with Diazepam Internal Standard
This method is often employed for quality control of pharmaceutical formulations and can be adapted for plasma samples, though it may have higher limits of quantification compared to LC-MS/MS.[4][6]
Sample Preparation (Plasma):
-
To a 200 µL plasma sample, add the internal standard solution (Diazepam).
-
Perform protein precipitation using perchloric acid.[5]
-
Vortex and centrifuge the mixture.
-
Inject a portion of the clear supernatant directly into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[4][5]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 50:10:40, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 217 nm.[4]
Conclusion and Recommendation
The choice between Praziquantel-d11 and Diazepam as an internal standard for praziquantel analysis is largely dependent on the application and the analytical technique employed.
For highly regulated bioanalytical studies, such as pharmacokinetic and bioequivalence assessments, requiring the utmost accuracy and precision, Praziquantel-d11 is the unequivocally superior choice . Its identical chemical nature to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to more reliable and defensible data.[3][11] The use of a stable isotope-labeled internal standard is the recommended best practice by regulatory agencies.[11]
Diazepam can be a pragmatic and cost-effective alternative for less stringent applications, such as the quality control of pharmaceutical formulations where analyte concentrations are high and matrix effects are minimal. However, researchers must be diligent in validating the method to ensure that the structural differences between diazepam and praziquantel do not introduce unacceptable variability in extraction efficiency and instrument response.
Ultimately, the investment in a deuterated internal standard like Praziquantel-d11 provides a higher degree of confidence in the analytical results, a crucial factor in drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. theaspd.com [theaspd.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ikprress.org [ikprress.org]
- 8. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 10. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Praziquantel Metabolites: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of drug metabolites is a critical step in understanding the pharmacology and toxicology of a therapeutic agent. This guide provides a comprehensive comparison of praziquantel metabolites with their corresponding reference standards, supported by experimental data and detailed methodologies, to ensure confident metabolite identification.
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, widely used for the treatment of schistosomiasis and other parasitic worm infections. It undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[1] The primary metabolic pathway involves hydroxylation of the cyclohexyl ring, leading to the formation of various mono- and di-hydroxylated metabolites. The most abundant metabolite is 4-hydroxy praziquantel (4-OH-PZQ), which exists as cis and trans isomers.[1][2]
The definitive identification of these metabolites requires the use of well-characterized reference standards. These standards allow for direct comparison of analytical properties, such as chromatographic retention time and mass spectrometric fragmentation, between the metabolite in a biological sample and the pure, synthesized compound.
Comparison of Analytical Data
The following table summarizes the key analytical parameters for the identification of major praziquantel metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is a compilation from various studies and represents typical values that can be expected. It is important to note that exact retention times may vary depending on the specific chromatographic conditions used.
| Metabolite | Reference Standard | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Praziquantel | Praziquantel | 313.16 | 203.08 | ~7.1 (R-PZQ), ~8.5 (S-PZQ) |
| cis-4-Hydroxy Praziquantel | cis-4-OH-PZQ | 329.09 | 203.07 | Varies |
| trans-4-Hydroxy Praziquantel | trans-4-OH-PZQ | 329.09 | 203.07 | Varies |
| Other Monohydroxylated PZQ | X-OH-PZQ | 329.09 | 203.07 | Varies |
Note: Retention times are highly dependent on the LC method (column, mobile phase, gradient, etc.). The provided values for R- and S-Praziquantel are from a specific chiral separation method and are for illustrative purposes. Researchers should determine retention times for their specific system using the reference standards.
Experimental Protocols
Synthesis of 4-Hydroxy Praziquantel Reference Standards
A key aspect of confirming metabolite identity is the availability of pure reference standards. While commercially available, understanding their synthesis provides valuable context. A common synthetic route to obtain enantiomerically pure 4-hydroxy praziquantel derivatives involves a multi-step process starting from an appropriate precursor. For example, the synthesis of (R)-(-)-trans-4-hydroxy-PZQ can be achieved through a four-step sequence starting from (R)-PZQ-monohydrate.[3] A general approach for the synthesis of 4'-hydroxy derivatives involves the resolution of praziquanamine, coupling with cis- or trans-4-(benzyloxy)cyclohexanecarboxylic acids, followed by hydrogenolysis to deprotect the hydroxyl group.[4]
Sample Preparation from Biological Matrices
A robust and reproducible sample preparation method is crucial for accurate metabolite analysis. A typical protocol for extracting praziquantel and its metabolites from plasma is as follows:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated praziquantel).
-
Perform protein precipitation by adding a suitable organic solvent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the sensitive and selective detection of drug metabolites.
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly used to separate praziquantel and its more polar metabolites.
-
Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for praziquantel and its hydroxylated metabolites are monitored. For example, the transition for praziquantel is m/z 313.16 → 203.08, and for 4-hydroxy praziquantel is m/z 329.09 → 203.07.[1]
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is an invaluable tool for the unambiguous confirmation of metabolite structures, especially when compared to a reference standard.
-
Sample Preparation: The purified metabolite and the reference standard are dissolved in a suitable deuterated solvent (e.g., deuterated chloroform or methanol).
-
Data Acquisition: A suite of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY, HSQC, and HMBC, are performed on both the isolated metabolite and the reference standard.
-
Data Analysis: The chemical shifts, coupling constants, and correlation signals of the metabolite are compared with those of the reference standard. A complete overlap of the spectra provides definitive structural confirmation.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes involved in praziquantel metabolism and metabolite identification, the following diagrams are provided.
References
- 1. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling trans-Hydroxy Praziquantel-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides detailed procedural guidance for the safe use of trans-Hydroxy Praziquantel-d5 in a laboratory setting.
Compound Information:
-
Name: this compound
-
Synonyms: 1,2,3,6,7,11b-Hexahydro-2-[(cis-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5
-
Molecular Formula: C19H19D5N2O3
-
Appearance: White to off-white solid.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various activities involving this compound. The use of appropriate PPE is mandatory to minimize exposure risk.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Aliquoting (in a fume hood or glove box) | - Double-gloving (nitrile gloves)- Safety goggles or a face shield- Disposable gown or coveralls with tight-fitting cuffs[3]- N95 or higher-rated respirator[3] |
| Solution Preparation and Handling | - Nitrile gloves- Safety goggles- Laboratory coat- Work should be conducted in a certified chemical fume hood |
| Spill Cleanup | - Double-gloving (nitrile gloves)- Chemical splash goggles and a face shield- Disposable, chemical-resistant coveralls- Appropriate respiratory protection (e.g., powered air-purifying respirator - PAPR)[4][5] |
| Waste Disposal | - Nitrile gloves- Safety glasses- Laboratory coat |
Operational Plan
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receipt to disposal.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[6] The container should be clearly labeled with the chemical name and any relevant hazard warnings.
-
Preparation for Handling:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize the risk of inhalation.[6]
-
-
In Use:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions containing the compound within a chemical fume hood.
-
-
Decontamination and Cleanup:
-
After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
In case of a spill, follow your institution's established spill cleanup procedures for potent compounds. This typically involves using an absorbent material, followed by decontamination of the area.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers that held the solid compound should be treated as hazardous waste and disposed of accordingly, as they may retain residual powder.
Disposal Procedure:
-
All waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Deuterated compounds should not be disposed of down the drain or in regular trash.[7]
-
Contact your EHS office for specific guidance on the packaging, labeling, and pickup of hazardous waste. It is often required to keep different solvent waste streams separate, which can be more expensive to dispose of when mixed.[8]
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure the safe and compliant execution of their work. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
